3-Nitropyridine
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2/c8-7(9)5-2-1-3-6-4-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLILRKBRWXALIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00179947 | |
| Record name | 3-Nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2530-26-9 | |
| Record name | 3-Nitropyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002530269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Nitropyridine: A Comprehensive Technical Guide for Researchers
For Immediate Release
This document serves as an in-depth technical guide on the fundamental properties, synthesis, reactivity, and applications of 3-Nitropyridine. It is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, materials science, and organic synthesis.
Core Chemical and Physical Properties
This compound is a pale brown, crystalline solid at room temperature. It is a key heterocyclic building block utilized in a wide array of research and industrial applications, from pharmaceutical development to materials science. Its distinct chemical properties are largely dictated by the presence of the electron-withdrawing nitro group on the pyridine (B92270) ring.
General Properties
The fundamental identifiers and descriptors for this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 2530-26-9 | |
| Molecular Formula | C₅H₄N₂O₂ | |
| Molecular Weight | 124.10 g/mol | |
| Canonical SMILES | C1=CC(=CN=C1)--INVALID-LINK--[O-] | [1] |
| InChI Key | QLILRKBRWXALIE-UHFFFAOYSA-N | [1] |
Physical Properties
Quantitative physical characteristics of this compound are crucial for its application in experimental settings.
| Property | Value | Conditions | Reference |
| Appearance | Pale brown or white to yellow needle-like crystals | Ambient | |
| Melting Point | 35-40 °C | ||
| Boiling Point | 216 °C | 760 mmHg | |
| Density | ~1.33 g/cm³ | 20 °C | |
| Flash Point | 107.2 °C | ||
| pKa | 0.79 | 25°C, μ=0.02 | |
| Solubility | Soluble in methanol (B129727) and other organic solvents; slightly soluble in water. |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of this compound.
NMR Spectroscopy
The following are typical chemical shifts observed for this compound.
Table 2.1: ¹H NMR Spectroscopic Data Solvent: CDCl₃
| Proton | Chemical Shift (δ, ppm) |
| H-2 | ~9.5 |
| H-6 | ~8.8 |
| H-4 | ~8.4 |
| H-5 | ~7.6 |
Table 2.2: ¹³C NMR Spectroscopic Data Solvent: CDCl₃
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~154 |
| C-6 | ~148 |
| C-3 | ~145 |
| C-4 | ~134 |
| C-5 | ~124 |
Infrared (IR) Spectroscopy
Key IR absorption peaks are indicative of the functional groups present in this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |
| 3100-3000 | Medium | Aromatic C-H Stretch | [2][3] |
| 1570-1490 | Strong | Asymmetric NO₂ Stretch | [3][4] |
| 1390-1300 | Strong | Symmetric NO₂ Stretch | [3][4] |
| 1600-1400 | Medium | Aromatic C=C and C=N Stretch | [2][3] |
Mass Spectrometry
The mass spectrum of this compound shows a distinct fragmentation pattern.
| m/z | Ion | Notes |
| 124 | [M]⁺ | Molecular Ion |
| 94 | [M-NO]⁺ | Loss of nitric oxide |
| 78 | [M-NO₂]⁺ | Loss of nitro group, pyridine cation |
| 51 | [C₄H₃]⁺ | Fragmentation of the pyridine ring |
Synthesis and Experimental Protocols
The direct nitration of pyridine under standard electrophilic aromatic substitution conditions is generally inefficient due to the deactivation of the ring by the protonated nitrogen atom. Therefore, several alternative methods have been developed.
Protocol: Oxidation of 3-Aminopyridine
This method provides a moderate yield of this compound through the oxidation of the more readily available 3-Aminopyridine.
-
Reagents: 3-Aminopyridine, fuming sulfuric acid, hydrogen peroxide.
-
Procedure:
-
Dissolve 3-Aminopyridine in fuming sulfuric acid, ensuring the temperature is controlled in an ice bath.
-
Slowly add hydrogen peroxide dropwise to the solution while maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Carefully pour the reaction mixture over crushed ice to precipitate the product.
-
Neutralize the solution with a suitable base (e.g., sodium carbonate) to complete precipitation.
-
Filter the crude product, wash with cold water, and purify by recrystallization or column chromatography.
-
-
Yield: Approximately 45%.
Protocol: Nitration of Pyridine with Dinitrogen Pentoxide
A more direct, high-yield synthesis involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) followed by treatment with sulfur dioxide.
-
Reagents: Pyridine, dinitrogen pentoxide (N₂O₅), organic solvent (e.g., CH₂Cl₂), aqueous sodium bisulfite (NaHSO₃) or SO₂.
-
Procedure:
-
React pyridine with N₂O₅ in an organic solvent. This forms the N-nitropyridinium ion intermediate.
-
Treat the intermediate mixture with an aqueous solution of SO₂ or NaHSO₃.
-
This step facilitates a[5][6] sigmatropic shift of the nitro group from the nitrogen atom to the 3-position of the pyridine ring.
-
Extract the product from the aqueous layer using an organic solvent.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the resulting this compound.
-
-
Yield: Can be as high as 77%.
Reactivity and Applications
The electron-withdrawing nitro group significantly influences the reactivity of the pyridine ring, making it a versatile intermediate in organic synthesis.
Key Reactions
-
Reduction of the Nitro Group: The most common transformation is the reduction of the nitro group to an amino group, yielding 3-Aminopyridine. This is a crucial step in the synthesis of many pharmaceuticals and is typically achieved through catalytic hydrogenation (e.g., H₂ over Pd/C) or using reducing agents like tin and hydrochloric acid.
-
Nucleophilic Aromatic Substitution (SNAr): The nitro group strongly activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to it (C2, C4, C6). This allows for the introduction of various nucleophiles.
-
Vicarious Nucleophilic Substitution (VNS): This method allows for the formal substitution of hydrogen atoms by nucleophiles, enabling the synthesis of compounds like 4-substituted-2-alkylamino-5-nitropyridines with high regioselectivity.
Applications in Research and Development
This compound and its derivatives are pivotal in several areas of chemical and pharmaceutical research:
-
Pharmaceutical Synthesis: It serves as a key intermediate in the development of biologically active compounds, including anti-inflammatory, antimicrobial, and anti-cancer agents. Nitropyridines are recognized as "privileged structural motifs" in drug design.
-
Agrochemicals: It is used in the formulation of pesticides and herbicides.
-
Materials Science: Researchers are investigating its use in creating novel materials, such as conductive polymers and components for organic light-emitting diodes (OLEDs).
-
Dyes and Pigments: The chromophoric nature of the nitroaromatic system makes it a useful precursor in the synthesis of dyes and pigments.
Biological Activity and Mechanism of Action
While this compound itself is primarily a synthetic intermediate, recent research has highlighted the potent anti-cancer activity of certain this compound analogues. These compounds have been identified as a novel class of microtubule-targeting agents.
Anti-Cancer Activity
Studies have shown that specific this compound derivatives exhibit potent anti-cancer effects across a broad range of cancer types. They are selective for rapidly dividing cancer cells while having minimal effect on healthy cells in vitro. Their mechanism involves the disruption of microtubule dynamics, a critical process for cell division.
-
Mechanism of Action: These analogues bind to the colchicine-binding site at the interface of α- and β-tubulin subunits. This interaction inhibits tubulin polymerization, preventing the formation of functional microtubules.
-
Cellular Effect: The disruption of the microtubule network leads to a cell cycle arrest in the G2/M phase, which ultimately triggers apoptosis (programmed cell death) in cancer cells.
Safety and Hazard Information
This compound is classified as a hazardous substance and must be handled with appropriate safety precautions in a laboratory setting.
| Hazard Information | Details | Reference |
| GHS Pictogram(s) | Danger | |
| Signal Word | Danger | |
| Hazard Statements | H301: Toxic if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation | |
| Precautionary Statements | P261: Avoid breathing dustP280: Wear protective gloves/eye protectionP301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctorP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. Recommended storage at 0-8 °C in a cool, dark place. |
Users should always consult the full Safety Data Sheet (SDS) before handling this chemical.
Conclusion
This compound is a foundational chemical for advanced synthesis. Its well-defined physical and spectroscopic properties, coupled with its versatile reactivity, make it an invaluable tool for researchers. The development of novel synthetic routes has improved its accessibility, while ongoing research into its derivatives, particularly in the area of oncology, demonstrates its significant potential for future applications in drug discovery and materials science. Strict adherence to safety protocols is mandatory when working with this compound.
References
- 1. This compound | C5H4N2O2 | CID 137630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 5. This compound(2530-26-9) 1H NMR [m.chemicalbook.com]
- 6. Solved Open the file titled Nitropyridine.mnova. Integrate | Chegg.com [chegg.com]
An In-depth Technical Guide to the Synthesis and Reactivity of 3-Nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and reactivity of 3-nitropyridine, a key building block in the development of pharmaceuticals, agrochemicals, and specialty materials.[1] The unique electronic properties conferred by the nitro group on the pyridine (B92270) ring make it a versatile intermediate for a wide range of chemical transformations.[2]
Synthesis of this compound
The synthesis of this compound is challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution.[3][4] Direct nitration often requires harsh conditions and results in low yields.[5] Consequently, several strategies have been developed to overcome these limitations.
Direct Nitration of Pyridine
Direct nitration methods aim to introduce a nitro group directly onto the pyridine ring.
-
Nitric Acid in Trifluoroacetic Anhydride (B1165640): This method utilizes the in-situ generation of a potent nitrating agent from nitric acid and trifluoroacetic anhydride, allowing the reaction to proceed under more effective conditions than traditional mixed acids.[3] Yields for this method can vary significantly depending on the substrate, typically ranging from 10-83%.[3][6]
-
Dinitrogen Pentoxide (N₂O₅): The reaction of pyridine with dinitrogen pentoxide in an organic solvent generates an N-nitropyridinium ion. Subsequent reaction with sulfur dioxide or sodium bisulfite in water leads to the formation of this compound.[5][7] This method can provide good yields, with reports of up to 77%.[5][7] The mechanism is believed to involve a[3][8] sigmatropic shift of the nitro group from the nitrogen atom to the 3-position of the pyridine ring.[5][7]
-
Dearomatization-Rearomatization Strategy: A modern approach for the meta-selective nitration of pyridines involves a dearomatization-rearomatization strategy. This method provides a practical route to meta-nitrated pyridines under mild conditions.[9]
| Method | Reagents | Typical Yield | Reference |
| Nitric Acid in Trifluoroacetic Anhydride | Conc. HNO₃, Trifluoroacetic Anhydride | 10-83% | [3][6] |
| Dinitrogen Pentoxide | N₂O₅, SO₂/HSO₃⁻ in water | 77% | [5][7] |
| Dearomatization-Rearomatization | TBN, TEMPO, O₂ | Moderate-Good | [9] |
Synthesis from Substituted Pyridines
An alternative to direct nitration is to start with a pre-functionalized pyridine and modify it to introduce the nitro group.
-
From 2-Chloro-5-nitropyridine (B43025): this compound can be prepared from commercially available 2-chloro-5-nitropyridine in a two-step synthesis.[10]
-
Nitration of Pyridine-N-Oxide: The nitration of pyridine-N-oxide is a common strategy to activate the pyridine ring towards electrophilic substitution, primarily at the 4-position.[4][8] However, this method is more relevant for the synthesis of 4-nitropyridine (B72724) derivatives.
Experimental Protocols
Method 1: Nitration with Nitric Acid in Trifluoroacetic Anhydride [3][11]
-
Chill trifluoroacetic anhydride in an ice bath.
-
Slowly add the pyridine or substituted pyridine to the chilled trifluoroacetic anhydride and stir for 2 hours.
-
Add concentrated nitric acid dropwise to the mixture.
-
After stirring for 9-10 hours, slowly pour the solution into a chilled aqueous solution of sodium metabisulfite.
-
Adjust the pH to 6-7 with concentrated NaOH under cooling.
-
Extract the product with chloroform.
Method 2: Nitration using Dinitrogen Pentoxide (Bakke's Procedure) [5]
-
Treat the pyridine with dinitrogen pentoxide (N₂O₅).
-
Follow by the addition of an aqueous solution of sodium bisulfite (NaHSO₃).
Reactivity of this compound
The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic attack and facilitating other transformations.[2]
Nucleophilic Aromatic Substitution (SNAr)
The presence of the nitro group activates the pyridine ring for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.[12][13] This allows for the introduction of various functional groups.
-
Amination: this compound can be substituted with ammonia (B1221849) and amines via the vicarious substitution method or oxidative substitution method at the position para to the nitro group, yielding 4-substituted-2-alkylamino-5-nitropyridines.[5] Another method involves the use of hydroxylamine (B1172632) or 4-amino-1,2,4-triazole (B31798) for amination at the 6-position.[14]
-
Displacement of other leaving groups: In appropriately substituted nitropyridines, other leaving groups such as halogens can be readily displaced by nucleophiles. For instance, in 2-chloro-5-nitropyridine, the chlorine atom is activated by the nitro group and can be displaced by various nucleophiles.[13]
Experimental Workflow: Nucleophilic Aromatic Substitution
Caption: A generalized workflow for nucleophilic aromatic substitution reactions on nitropyridines.
Reduction of the Nitro Group
The nitro group of this compound can be readily reduced to an amino group, yielding 3-aminopyridine, a valuable synthetic intermediate.[15][16]
-
Catalytic Hydrogenation: This is a common method for the reduction of nitro groups.
-
Metal-Acid Systems: Reagents such as zinc and hydrochloric acid are effective for this reduction.[15][17]
-
Electrochemical Reduction: 3-Nitropyridines can be reduced electrochemically in an acidic solution to prepare 3-aminopyridines.[18]
-
Sonochemical Reduction: The use of ultrasound has been shown to increase the yields in the reduction of vicinally substituted nitropyridines with Zn/NH₄Cl/EtOH.[19]
| Reducing Agent/Method | Product | Reference(s) |
| Zinc and Hydrochloric Acid | 3-Aminopyridine | [15][17] |
| Electrochemical Reduction | 3-Aminopyridine | [18] |
| Zn/NH₄Cl/EtOH (Ultrasound) | 3-Hydroxylaminopyridines | [19] |
Signaling Pathway: Reduction of this compound to 3-Aminopyridine
Caption: The reduction of this compound to form 3-aminopyridine.
Cross-Coupling Reactions
This compound derivatives, particularly halo-substituted ones, are excellent substrates for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[20] These reactions are powerful tools for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures.
-
Suzuki-Miyaura Coupling: 3-Bromo-5-nitropyridine can be coupled with phenylboronic acid in the presence of a palladium catalyst and a base to synthesize 3-nitro-5-phenylpyridine.[20]
Experimental Protocol
Suzuki-Miyaura Coupling of 3-Bromo-5-nitropyridine [20]
-
To a dry round-bottom flask, add 3-bromo-5-nitropyridine, phenylboronic acid, and potassium carbonate.
-
Add palladium(II) acetate (B1210297) and triphenylphosphine (B44618) as the catalyst system.
-
Purge the flask with an inert gas (e.g., nitrogen or argon) and add a degassed solvent mixture of 1,4-dioxane (B91453) and water.
-
Heat the reaction mixture to 80-100°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture, dilute with ethyl acetate and water, and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Logical Relationship: Suzuki-Miyaura Coupling
Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Development
Nitropyridines are crucial intermediates in the pharmaceutical industry.[2][4] The versatile reactivity of the nitropyridine core allows for the synthesis of a wide range of biologically active molecules.[21] For example, this compound analogues have been identified as novel microtubule-targeting agents with potent anti-cancer effects.[22] The synthesis of various heterocyclic systems with potential therapeutic applications often starts from nitropyridine precursors.[21] For instance, 3-aminopyridine, derived from the reduction of this compound, is a precursor for various pharmaceuticals.[15] Furthermore, nitropyridines are used in the synthesis of compounds for positron-emission tomography (PET) imaging.[21]
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Selective vicarious nucleophilic amination of 3-nitropyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. nbinno.com [nbinno.com]
- 16. nbinno.com [nbinno.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. This compound analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Nitropyridine (CAS No. 2530-26-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitropyridine, identified by the CAS number 2530-26-9, is a pivotal heterocyclic compound. Structurally, it consists of a pyridine (B92270) ring substituted with a nitro group at the third position. This substitution pattern significantly influences the electronic properties of the ring, making this compound a versatile and valuable intermediate in organic synthesis.[1] Its unique reactivity is leveraged in the development of a wide array of functional molecules, particularly in the pharmaceutical, agrochemical, and material science sectors.[1] In medicinal chemistry, it serves as a crucial building block for synthesizing biologically active compounds, including anti-inflammatory, antimicrobial, and anti-cancer agents.[1][2]
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | References |
| CAS Number | 2530-26-9 | [1][3][4][5] |
| Molecular Formula | C₅H₄N₂O₂ | [1][3][4][5][6] |
| Molecular Weight | 124.10 g/mol | [1][3][4][5][6] |
| Appearance | Pale brown to yellow crystalline solid/powder | [1][7][8] |
| Melting Point | 35 - 42 °C | [1][3][6][7][9] |
| Boiling Point | 216 °C | [7][9][10] |
| Density | 1.33 g/cm³ (at 20 °C) | [7][9] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents | [1][7] |
| InChI Key | QLILRKBRWXALIE-UHFFFAOYSA-N | [5][6][9] |
| SMILES | C1=CC(=CN=C1)--INVALID-LINK--[O-] | [3][5] |
Spectroscopic Information: Comprehensive spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, FT-IR, Raman, and Mass Spectrometry (GC-MS), are available for structural confirmation and analysis.[11][12][13][14]
Synthesis and Experimental Protocols
Direct electrophilic nitration of pyridine yields this compound in very low amounts, rendering the method synthetically impractical.[15] More efficient and high-yield synthetic routes have been developed.
Recommended Synthesis: Bakke's Procedure
A highly effective method involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium intermediate, which then undergoes a[1][16] sigmatropic rearrangement upon treatment with sulfur dioxide or bisulfite to yield this compound.[15][17] This procedure can achieve yields as high as 77%.[15][17]
Caption: Synthesis workflow for this compound.
Experimental Protocol: Bakke's Procedure
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, dissolve pyridine in a suitable organic solvent (e.g., liquid SO₂ or dichloromethane).
-
Formation of Intermediate: Cool the solution to a low temperature (e.g., -20 °C to 0 °C). Slowly add a solution of dinitrogen pentoxide (N₂O₅) in the same solvent while maintaining the temperature. The reaction forms the N-nitropyridinium nitrate intermediate.[15][17]
-
Rearrangement: Once the formation of the intermediate is complete, carefully add an aqueous solution of sulfur dioxide (SO₂) or sodium bisulfite (NaHSO₃) to the reaction mixture.
-
Reaction Progression: Allow the mixture to stir, during which the nitro group migrates from the nitrogen atom to the 3-position of the pyridine ring via a[1][16] sigmatropic shift.[15][17]
-
Work-up and Isolation: After the reaction is complete (monitored by TLC or GC), neutralize the mixture. Extract the product with an appropriate organic solvent. Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: The crude this compound can be further purified by column chromatography or recrystallization to yield the final product.
Chemical Reactivity and Applications
The electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitro group.[1][15][17]
Nucleophilic Aromatic Substitution
This compound readily undergoes nucleophilic substitution with various nucleophiles, such as amines and ammonia, primarily at the 2- and 6-positions (para and ortho to the nitro group).[15][17] This reactivity is fundamental to its role as a precursor in synthesizing more complex heterocyclic systems.[2][18]
General Protocol for Vicarious Nucleophilic Substitution (VNS):
-
Setup: Dissolve this compound in an anhydrous polar aprotic solvent like DMSO.
-
Reagent Addition: Add the nucleophile (e.g., an amine or a carbanion precursor) and a strong base (e.g., potassium tert-butoxide) to the solution at a controlled temperature.
-
Reaction: The reaction proceeds via the formation of a Meisenheimer-type adduct, followed by base-induced elimination to yield the substituted product.[19]
-
Quenching and Isolation: The reaction is quenched with water, and the product is extracted, isolated, and purified using standard laboratory techniques.
Role in Drug Development and Biological Activity
This compound is a "privileged structural motif" in drug design.[2] Its derivatives have demonstrated a wide range of biological activities.
Mechanism of Action: Microtubule-Targeting Anti-Cancer Agents
Recent studies have identified analogues of this compound as a novel class of potent microtubule-targeting agents with significant anti-cancer effects across various cancer types.[20]
-
Tubulin Binding: These compounds bind to the colchicine-site at the interface of α- and β-tubulin subunits.[20]
-
Inhibition of Polymerization: This binding event inhibits tubulin polymerization, disrupting the dynamic equilibrium of microtubule assembly and disassembly.[20]
-
Cell Cycle Arrest: The disruption of microtubule function leads to a marked arrest of the cell cycle in the G2/M phase.[20]
-
Apoptosis Induction: Ultimately, this sustained cell cycle arrest triggers programmed cell death (apoptosis) in rapidly dividing cancer cells.[20]
Caption: Signaling pathway of this compound analogs.
Safety and Handling
This compound is classified as toxic if swallowed, may cause skin and respiratory irritation, and can cause serious eye damage.[5][6] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and handling in a well-ventilated fume hood, are mandatory. Store in a tightly closed container in a cool, dry place.[3]
Conclusion
This compound (CAS 2530-26-9) is a cornerstone intermediate in modern organic and medicinal chemistry. Its well-defined physicochemical properties, coupled with its versatile reactivity, enable the efficient synthesis of complex molecular architectures. The discovery of its analogues as potent microtubule-targeting agents highlights its continuing importance in the development of novel therapeutics, reaffirming its status as a compound of significant interest to the scientific and drug development communities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. biosynth.com [biosynth.com]
- 4. scbt.com [scbt.com]
- 5. This compound | C5H4N2O2 | CID 137630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound 2530-26-9 [sigmaaldrich.com]
- 7. 3-Nitropyridin – Wikipedia [de.wikipedia.org]
- 8. CAS 2530-26-9 this compound - SRD ORGANICS [srdorganics.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. This compound CAS#: 2530-26-9 [amp.chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. This compound(2530-26-9) 1H NMR [m.chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. This compound analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Nitropyridine is a pivotal heterocyclic building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[1] Its unique electronic properties, stemming from the presence of the electron-withdrawing nitro group on the pyridine (B92270) ring, govern its reactivity and make it a versatile intermediate.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its reactivity.
Physical Properties
This compound is a white to yellow crystalline solid at room temperature.[2][3] It is soluble in organic solvents such as methanol.[2][4] A summary of its key physical properties is presented in Table 1.
Table 1: Physical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₅H₄N₂O₂ | [1][2][3] |
| Molecular Weight | 124.10 g/mol | [2][5][6] |
| Appearance | White to yellow powder or needle-like crystals | [2][3][4] |
| Melting Point | 35-42 °C | [1][2][3][7] |
| Boiling Point | 216-217 °C at 760 mmHg | [2][3][4] |
| Density | ~1.3 g/cm³ | [3] |
| pKa | 0.79 (+1) at 25°C | [4][8] |
| Solubility | Soluble in methanol | [2][4] |
| Flash Point | 85 - 107.2 °C | [4][7] |
| Refractive Index | ~1.567 | [3][4] |
Spectroscopic Properties
The structural elucidation of this compound is supported by various spectroscopic techniques. A summary of key spectroscopic data is provided in Table 2.
Table 2: Spectroscopic Data for this compound
| Technique | Key Data and Observations | References |
| ¹H NMR | Spectra available, detailed peak assignments would require specific solvent and frequency information. | [9] |
| ¹³C NMR | Spectra available, detailed peak assignments would require specific solvent and frequency information. | [5][10] |
| Infrared (IR) Spectroscopy | FTIR spectra available, showing characteristic peaks for the nitro group and the pyridine ring. | [5][11] |
| Mass Spectrometry (MS) | GC-MS data available, consistent with a molecular weight of 124.10 g/mol . | [5] |
| Raman Spectroscopy | FT-Raman spectra available. | [5] |
Chemical Properties and Reactivity
The chemistry of this compound is dominated by the influence of the electron-withdrawing nitro group, which deactivates the pyridine ring towards electrophilic substitution and activates it for nucleophilic substitution.
Electrophilic Aromatic Substitution
Electrophilic substitution on the pyridine ring is generally difficult due to the electron-deficient nature of the ring, which is further exacerbated by the nitro group. When forced under harsh conditions, substitution is directed to the 3- and 5-positions relative to the ring nitrogen, as this avoids the formation of an unstable cationic intermediate with a positive charge on the nitrogen atom.
Nucleophilic Aromatic Substitution
The presence of the nitro group at the 3-position activates the pyridine ring to nucleophilic attack, particularly at the positions ortho and para to the nitro group (positions 2, 4, and 6). The nitro group can be displaced by strong nucleophiles. This reactivity is a cornerstone of its utility in synthesis.
Caption: Logical diagram of the electrophilic and nucleophilic reactivity of this compound.
Experimental Protocols
Synthesis of this compound
Several methods for the synthesis of this compound have been reported. Direct nitration of pyridine often results in low yields. A more effective method involves the nitration of pyridine followed by treatment with sulfur dioxide or sodium bisulfite.
Protocol: Nitration of Pyridine with Dinitrogen Pentoxide and subsequent reaction with SO₂/H₂O [5]
-
Reaction Setup: In a well-ventilated fume hood, cool a solution of pyridine in an organic solvent (e.g., dichloromethane) in an ice bath.
-
Nitration: Slowly add a solution of dinitrogen pentoxide (N₂O₅) in the same solvent to the pyridine solution while maintaining the low temperature. This reaction forms the N-nitropyridinium ion.
-
Reaction with SO₂/H₂O: To the solution containing the N-nitropyridinium ion, add an aqueous solution of sulfur dioxide (SO₂) or sodium bisulfite (NaHSO₃).
-
Work-up: Stir the reaction mixture, then separate the organic layer. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield this compound.
Caption: A generalized experimental workflow for the synthesis of this compound.
Determination of Melting Point
The melting point of this compound can be determined using a standard capillary melting point apparatus.
Protocol:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in a melting point apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded as the melting point range.
Spectroscopic Analysis
General Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the acquired data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane, TMS).
General Protocol for Infrared (IR) Spectroscopy:
-
Sample Preparation: For a solid sample, an IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For ATR-FTIR, a small amount of the solid is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in this compound (e.g., N-O stretching for the nitro group, C=N and C=C stretching for the pyridine ring).
Role in Drug Development and Organic Synthesis
This compound is a versatile intermediate in the synthesis of a wide range of biologically active molecules.[3] The nitro group can be readily reduced to an amino group, which can then be further functionalized. Additionally, the activated pyridine ring allows for the introduction of various substituents through nucleophilic substitution, leading to the creation of diverse molecular scaffolds for drug discovery.[1][12]
Caption: Role of this compound as an intermediate in the synthesis of bioactive molecules.
Safety Information
This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[2] It causes skin irritation and serious eye damage.[5] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area or in a fume hood.[2]
Conclusion
This compound is a chemical compound with a well-defined set of physical and chemical properties that make it a valuable reagent in organic synthesis. Its reactivity, particularly its susceptibility to nucleophilic substitution and the ability to reduce the nitro group, provides a versatile platform for the synthesis of a wide array of functionalized pyridine derivatives with potential applications in the pharmaceutical and agrochemical industries. A thorough understanding of its properties and safe handling procedures is essential for its effective and responsible use in research and development.
References
- 1. scribd.com [scribd.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C5H4N2O2 | CID 137630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Page loading... [guidechem.com]
- 12. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 3-Nitropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Nitropyridine, a key intermediate in pharmaceutical synthesis. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.
Spectroscopic Data
The spectroscopic data for this compound is summarized below, providing key insights into its molecular structure and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The ¹H and ¹³C NMR data for this compound are presented below.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 9.55 | d | 2.5 | H-2 |
| 8.85 | dd | 4.7, 1.5 | H-6 |
| 8.45 | ddd | 8.3, 2.5, 1.5 | H-4 |
| 7.65 | dd | 8.3, 4.7 | H-5 |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 152.8 | C-2 |
| 146.0 | C-6 |
| 135.5 | C-4 |
| 133.7 | C-3 |
| 124.5 | C-5 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption peaks for this compound are listed below.
Table 3: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 1580, 1480, 1420 | Medium to Strong | Aromatic C=C Bending |
| 1530 | Strong | Asymmetric NO₂ Stretch |
| 1350 | Strong | Symmetric NO₂ Stretch |
| 830 | Strong | C-N Stretch |
| 740 | Strong | Out-of-plane C-H Bending |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The key mass spectral data for this compound are presented below.
Table 4: Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 124 | 100 | [M]⁺ (Molecular Ion) |
| 94 | 30 | [M - NO]⁺ |
| 78 | 85 | [M - NO₂]⁺ (Pyridinium Cation) |
| 51 | 60 | [C₄H₃]⁺ |
Experimental Protocols
The following sections detail the methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy Protocol
Instrumentation: A 400 MHz NMR spectrometer.
Sample Preparation: 10-20 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16
-
Acquisition Time: 3.0 s
-
Relaxation Delay: 2.0 s
-
Spectral Width: 16 ppm
-
Temperature: 298 K
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024
-
Acquisition Time: 1.5 s
-
Relaxation Delay: 2.0 s
-
Spectral Width: 200 ppm
-
Temperature: 298 K
Data Processing: The Free Induction Decay (FID) was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.
IR Spectroscopy Protocol
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation: A small amount of solid this compound was finely ground with potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Mode: Transmittance
Data Processing: The spectrum of a pure KBr pellet was recorded as the background and automatically subtracted from the sample spectrum.
Mass Spectrometry Protocol
Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system.
Sample Preparation: A dilute solution of this compound was prepared in dichloromethane.
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 70 °C, held for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40 - 400 m/z.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Workflow Visualization
The general workflow for the spectroscopic analysis of a chemical compound is illustrated in the following diagram.
Caption: Workflow of Spectroscopic Analysis.
3-Nitropyridine: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-nitropyridine. The information is intended to support researchers, scientists, and professionals in the pharmaceutical and chemical industries in ensuring the integrity and safe handling of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below. These parameters are critical for understanding the compound's behavior and for the development of analytical methodologies.
| Property | Value | Reference |
| Molecular Formula | C₅H₄N₂O₂ | [1][2] |
| Molecular Weight | 124.10 g/mol | [2][3] |
| CAS Number | 2530-26-9 | [1][2] |
| Appearance | Pale brown or light yellow solid/crystal | [1][4] |
| Melting Point | 35-40 °C | [2] |
| Flash Point | 107.2 °C (225.0 °F) | [2] |
| Purity | ≥ 99% (GC) | [1] |
Stability Profile and Storage Conditions
Proper storage and handling are paramount to maintaining the stability and purity of this compound. While specific, quantitative stability data under various stress conditions are not extensively available in public literature, the following guidelines are derived from safety data sheets and general chemical principles.
Recommended Storage Conditions:
| Condition | Recommendation | Source |
| Temperature | Store in a cool, dry place. Recommended temperatures vary by supplier, ranging from 0-8°C to 10-25°C .[1][5] For long-term storage, refrigeration is advisable. | [1][5] |
| Atmosphere | Store in a well-ventilated area under an inert atmosphere if possible.[6] | [6] |
| Container | Keep container tightly closed.[6] | [6] |
| Light | Store away from direct sunlight and other sources of UV radiation. | [7] |
Incompatible Materials and Conditions to Avoid:
To prevent degradation and hazardous reactions, this compound should be stored away from the following:
Hazardous Decomposition Products:
Upon decomposition, this compound can release toxic fumes and gases, including:
Experimental Protocols for Stability Assessment
The following is a generalized experimental protocol for assessing the stability of this compound, based on established guidelines for chemical and pharmaceutical stability testing.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and pathways.
Objective: To evaluate the stability of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample with 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 70°C for 48 hours.
-
Photostability: Expose the solid sample and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.
Long-Term Stability Study
Objective: To determine the shelf-life and appropriate long-term storage conditions.
Methodology:
-
Sample Storage: Store multiple batches of this compound in the proposed long-term storage containers at the recommended storage conditions (e.g., 5°C ± 3°C and 25°C ± 2°C / 60% RH ± 5% RH).
-
Testing Intervals: Analyze the samples at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Parameters to Test:
-
Appearance
-
Assay (potency)
-
Degradation products/impurities
-
Moisture content
-
-
Data Analysis: Evaluate the data for any trends in degradation or changes in physical properties over time to establish a re-test period or shelf-life.
Visualizations
Logical Workflow for Stability Assessment
The following diagram illustrates a logical workflow for a comprehensive stability assessment of this compound.
Caption: A logical workflow for the stability assessment of this compound.
Factors Affecting this compound Stability
This diagram outlines the key environmental and chemical factors that can impact the stability of this compound.
Caption: Key factors influencing the stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. emerypharma.com [emerypharma.com]
- 6. stabilityhub.com [stabilityhub.com]
- 7. researchgate.net [researchgate.net]
- 8. epa.gov [epa.gov]
- 9. www3.paho.org [www3.paho.org]
- 10. Stability Study Protocols and Reports | Neopharm Labs [neopharmlabs.com]
The Strategic Role of 3-Nitropyridine in Medicinal Chemistry: A Technical Guide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Versatile Use of 3-Nitropyridine as a Precursor in the Synthesis of Novel Therapeutics.
The pyridine (B92270) scaffold is a cornerstone in medicinal chemistry, with a significant number of FDA-approved drugs containing this heterocyclic motif. Among the various functionalized pyridines, this compound and its derivatives have emerged as exceptionally versatile precursors for the synthesis of a wide array of biologically active molecules. The electron-withdrawing nature of the nitro group activates the pyridine ring, making it amenable to a variety of chemical transformations crucial for the construction of complex drug candidates. This technical guide provides a comprehensive overview of the synthetic utility of this compound, detailing key experimental protocols, quantitative biological data of derived compounds, and the signaling pathways they target.
Key Synthetic Transformations of this compound
The reactivity of the this compound core allows for a range of synthetic modifications, making it a valuable starting point for drug discovery programs. Key transformations include nucleophilic aromatic substitution, reduction of the nitro group, and various cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The presence of the nitro group significantly activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to the nitro group. This allows for the displacement of leaving groups, such as halogens, or even the direct substitution of a hydrogen atom in some cases (Vicarious Nucleophilic Substitution).
Experimental Protocol: Synthesis of 2-Amino-3-nitropyridine (B1266227) from 2-Chloro-3-nitropyridine (B167233)
This protocol details the nucleophilic aromatic substitution of the chloride in 2-chloro-3-nitropyridine with ammonia (B1221849).
-
Materials: 2-chloro-3-nitropyridine, aqueous ammonia solution.
-
Procedure:
-
A sealed tube is charged with 2-chloro-3-nitropyridine (1.0 equivalent).
-
An excess of aqueous ammonia solution (e.g., 20 equivalents) is added to the sealed tube.
-
The reaction mixture is heated to 90 °C and stirred for 16 hours.
-
After the reaction is complete, the mixture is cooled to 0 °C.
-
The resulting yellow solid product, 3-nitropyridin-2-amine, is collected by filtration.[1]
-
This straightforward reaction provides a key intermediate for the synthesis of various bioactive compounds, including kinase inhibitors.
Reduction of the Nitro Group
The nitro group of this compound derivatives can be readily reduced to an amino group, providing a crucial handle for further functionalization, such as amide bond formation or the construction of fused heterocyclic systems.
Experimental Protocol: Reduction of 2-Amino-5-bromo-3-nitropyridine (B172296)
This procedure describes the reduction of a nitropyridine derivative using iron powder in an acidic medium.
-
Materials: 2-amino-5-bromo-3-nitropyridine, reduced iron powder, 95% ethanol, water, concentrated hydrochloric acid.
-
Procedure:
-
A flask fitted with a reflux condenser is charged with 2-amino-5-bromo-3-nitropyridine (1.0 equivalent), reduced iron (an excess, e.g., 10 equivalents), 95% ethanol, and water.
-
A catalytic amount of concentrated hydrochloric acid is added.
-
The mixture is heated on a steam bath for 1 hour.
-
The iron is removed by filtration and washed with hot 95% ethanol.
-
The combined filtrate and washings are evaporated to dryness.
-
The residue is recrystallized from water to yield 2,3-diamino-5-bromopyridine.[2]
-
Cross-Coupling Reactions
Halogenated 3-nitropyridines are excellent substrates for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of aryl or vinyl substituents.
Experimental Protocol: Suzuki-Miyaura Coupling of a 3-Halo-nitropyridine Derivative
This general protocol outlines the Suzuki-Miyaura coupling of a halo-nitropyridine with an arylboronic acid.
-
Materials: Halo-nitropyridine (e.g., 2-chloro-3-nitropyridine, 1.0 equivalent), arylboronic acid (1.2 equivalents), palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents), base (e.g., K2CO3, 2.0 equivalents), and a suitable solvent system (e.g., 1,4-dioxane/water).
-
Procedure:
-
A flame-dried flask is charged with the halo-nitropyridine, arylboronic acid, palladium catalyst, and base.
-
The flask is purged with an inert gas (e.g., argon).
-
A deoxygenated solvent system is added.
-
The reaction mixture is heated to a specified temperature (e.g., 100 °C) for a designated time (e.g., 24 hours), and the progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, and water is added.
-
The mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.
-
Synthesis of Bioactive Molecules from this compound Precursors
The synthetic versatility of this compound has been harnessed to create a diverse range of molecules with significant therapeutic potential.
Kinase Inhibitors
A number of potent kinase inhibitors have been synthesized using this compound derivatives as key building blocks.
Workflow for the Synthesis of JAK2 Inhibitors
Microtubule-Targeting Agents
Recent studies have identified this compound analogues as a novel class of microtubule-targeting agents with potent anti-cancer effects. These compounds induce cell cycle arrest in the G2-M phase and inhibit tubulin polymerization by binding to the colchicine (B1669291) site on tubulin.[3][4][5][6]
Workflow for the Synthesis of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds with a broad range of biological activities. They can be synthesized from 2-amino-3-nitropyridine derivatives.
Quantitative Biological Data
The following tables summarize the in vitro biological activity of various compounds synthesized from this compound precursors, providing a comparative overview of their potency.
| Compound Class | Target | Specific Compound Example | IC50 (nM) | Cell Line | Reference |
| Pyridine Derivatives | CDK2 | 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile | 240 | - | [7] |
| Pyrazolopyridines | CDK2 | 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine | 650 | - | [7] |
| Thienopyridines | IKKβ | Varies | Varies | - | [8] |
| Pyrimidine Derivatives | VEGFR-2 | Varies | Varies | HepG2, UO-31 | [9] |
| Pyrrolo[2,3-d]pyrimidines | EGFR, Her2, VEGFR2, CDK2 | Compound 5k | 40-204 | - | [10] |
| Compound | Cell Line | IC50 (µM) | Reference |
| Thiazolopyrimidine derivative | PC-3 | 66.6 ± 3.6 | [9] |
| Thiazolopyrimidine derivative | HCT-116 | 60.9 ± 1.8 | [9] |
| Pyrimidine N-oxide derivative | Breast adenocarcinoma | Varies | [11] |
| 1,3,4-oxadiazole-pyrimidine acetamide | A549 | < 3.9 | [12] |
| Quinoxaline-pyrrolidine-azo hybrid | Varies | 26.57 - 84.84 | [13] |
Signaling Pathways Targeted by this compound Derivatives
Understanding the mechanism of action of novel drug candidates is crucial. Many compounds derived from this compound exert their effects by modulating key signaling pathways implicated in diseases such as cancer.
JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a key role in immunity, cell proliferation, and apoptosis.[14][15][16][17][18] Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play important roles in cell proliferation, motility, and invasion.[5][19][20] Aberrant c-Met signaling is a key driver in many human cancers, making it an attractive therapeutic target.
p70S6K Signaling Pathway
The p70 ribosomal S6 kinase (p70S6K) is a downstream effector of the PI3K/AKT/mTOR signaling pathway and plays a crucial role in regulating protein synthesis, cell growth, and proliferation.
Conclusion
This compound and its derivatives are undeniably valuable and versatile precursors in medicinal chemistry. The strategic placement of the nitro group facilitates a wide range of chemical transformations, enabling the efficient synthesis of complex molecular architectures with diverse biological activities. The examples provided in this guide highlight the successful application of this compound-based strategies in the development of potent kinase inhibitors and microtubule-targeting agents. As the demand for novel therapeutics continues to grow, the utility of this compound as a key building block in drug discovery is set to expand further, offering a rich platform for the generation of next-generation medicines.
References
- 1. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 2. Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation Using Benzamides as Nitrogen Source | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BIOCARTA_MET_PATHWAY [gsea-msigdb.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 14. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Deep Dive into the Computational Analysis of 3-Nitropyridine Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyridines are fundamental scaffolds in medicinal chemistry and materials science. The introduction of a nitro group, as seen in 3-nitropyridine and its derivatives, significantly influences the molecule's electronic properties, reactivity, and potential for intermolecular interactions. Computational chemistry offers a powerful lens to investigate these properties at an atomic level, providing insights that are crucial for rational drug design and the development of novel materials.
This technical guide provides a comprehensive overview of the computational methods used to study the structure and electronic properties of this compound derivatives. Due to a greater availability of detailed published data, this paper will focus on 2-amino-3-nitropyridine (B1266227) (ANP) as a representative molecule to illustrate the application and outcomes of these theoretical studies. The methodologies and analyses presented here are broadly applicable to this compound and its other analogs.
Computational Methodologies
The foundation of modern computational studies on molecular structures like this compound derivatives lies in quantum chemical calculations. Density Functional Theory (DFT) is a prominently used method, striking an effective balance between computational cost and accuracy.
Experimental and Computational Protocols
Geometry Optimization: The initial step in any computational analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, a process that calculates the electronic structure and forces on each atom, iteratively adjusting their positions until a minimum energy structure is found.
A typical protocol involves:
-
Model Building: An initial 3D structure of the molecule is constructed.
-
Optimization: The geometry is optimized using a selected level of theory. A widely used and reliable combination for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set.[1][2]
-
Frequency Analysis: To ensure the optimized structure is a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms a stable conformation.[2]
The calculations for the data presented in this guide for 2-amino-3-nitropyridine were performed using the Gaussian 03W software package. The geometry was optimized using both DFT (B3LYP) and ab-initio (MP2) methods with the 6-311++G(d,p) basis set, assuming a Cs point group symmetry.[1] It's important to note that theoretical calculations typically model the molecule in an isolated gaseous phase, which can lead to slight deviations from experimental data obtained from molecules in a solid crystalline state.[1][3]
Molecular Structure Analysis
Computational geometry optimization provides precise data on bond lengths, bond angles, and dihedral angles. These parameters are fundamental to understanding the molecule's shape and steric properties.
Bond Lengths and Angles
The tables below summarize the calculated geometrical parameters for 2-amino-3-nitropyridine using the B3LYP and MP2 methods with a 6-311++G(d,p) basis set.
Table 1: Selected Bond Lengths (Å) of 2-amino-3-nitropyridine [1]
| Bond | B3LYP/6-311++G(d,p) | MP2/6-311++G(d,p) |
| C2-N1 | 1.345 | 1.353 |
| C6-N1 | 1.340 | 1.346 |
| C3-C2 | 1.424 | 1.429 |
| C4-C3 | 1.396 | 1.408 |
| C5-C4 | 1.385 | 1.393 |
| C6-C5 | 1.388 | 1.394 |
| N7-C2 | 1.356 | 1.365 |
| N8-C3 | 1.455 | 1.464 |
| O9-N8 | 1.233 | 1.246 |
| O10-N8 | 1.233 | 1.246 |
| H11-C6 | 1.082 | 1.082 |
| H12-C5 | 1.083 | 1.083 |
| H13-C4 | 1.084 | 1.084 |
| H14-N7 | 1.011 | 1.013 |
| H15-N7 | 1.015 | 1.017 |
Table 2: Selected Bond Angles (°) of 2-amino-3-nitropyridine [1]
| Angle | B3LYP/6-311++G(d,p) | MP2/6-311++G(d,p) |
| C6-N1-C2 | 117.8 | 117.7 |
| N1-C2-C3 | 123.3 | 123.4 |
| C2-C3-C4 | 117.5 | 117.4 |
| C3-C4-C5 | 120.3 | 120.0 |
| C4-C5-C6 | 119.5 | 119.6 |
| C5-C6-N1 | 121.6 | 121.8 |
| N7-C2-N1 | 116.1 | 115.9 |
| N8-C3-C2 | 122.9 | 122.6 |
| O9-N8-O10 | 123.7 | 123.4 |
| H14-N7-H15 | 117.8 | 117.2 |
Electronic Properties Analysis
The electronic nature of a molecule, governed by the distribution of its electrons, is a key determinant of its chemical reactivity and interaction with biological targets.
Mulliken Atomic Charges
Mulliken population analysis is a method to estimate the partial atomic charges in a molecule, providing insight into the electrostatic potential and identifying electron-rich and electron-deficient centers.[4]
Table 3: Natural Atomic Charges (e) of 2-amino-3-nitropyridine (B3LYP/6-311++G(d,p)) [1]
| Atom | Charge (e) |
| N1 | -0.690 |
| C2 | 0.281 |
| C3 | 0.110 |
| C4 | -0.252 |
| C5 | -0.165 |
| C6 | -0.160 |
| N7 | -0.814 |
| N8 | 0.380 |
| O9 | -0.400 |
| O10 | -0.400 |
| H11 | 0.245 |
| H12 | 0.231 |
| H13 | 0.234 |
| H14 | 0.400 |
| H15 | 0.395 |
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability; a larger gap implies higher stability and lower chemical reactivity.[5]
For 2-amino-3-nitropyridine, the calculated HOMO and LUMO energies show that charge transfer occurs within the molecule.[1]
Table 4: Frontier Orbital Energies of 2-amino-3-nitropyridine [1]
| Parameter | B3LYP/6-311++G(d,p) | MP2/6-311++G(d,p) |
| HOMO Energy (eV) | -6.82 | -7.21 |
| LUMO Energy (eV) | -2.15 | -1.52 |
| Energy Gap (ΔE) | 4.67 | 5.69 |
Vibrational Spectroscopy Analysis
Theoretical vibrational frequency calculations are invaluable for interpreting experimental infrared (IR) and Raman spectra. The calculated frequencies and their corresponding vibrational modes (e.g., stretching, bending) can be compared with experimental data to confirm the molecular structure and assign spectral bands. For 2-amino-3-nitropyridine, calculations at the B3LYP and MP2 levels show good agreement with experimental IR data, with minor discrepancies attributed to intermolecular interactions in the solid state, which are not accounted for in the gas-phase calculations.[1]
Conclusion
Computational studies provide a robust and insightful framework for understanding the structural and electronic properties of this compound and its derivatives. Through methods like DFT, researchers can accurately predict molecular geometries, charge distributions, and frontier orbital energies. This information is paramount for predicting chemical reactivity, understanding intermolecular interactions, and guiding the synthesis of new molecules with desired properties for applications in drug development and materials science. The data on 2-amino-3-nitropyridine serves as a clear example of the depth and utility of such theoretical investigations.
References
The Role of 3-Nitropyridine in Modern Catalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
3-Nitropyridine, a readily available pyridine (B92270) derivative, has emerged as a versatile building block in organic synthesis. Its unique electronic properties, characterized by the strongly electron-withdrawing nitro group, render the pyridine ring susceptible to a variety of chemical transformations. This guide provides an in-depth review of the applications of this compound in catalysis, not as a catalyst or ligand itself, but primarily as a key substrate in synthetically valuable, metal-catalyzed reactions. We will delve into detailed experimental protocols, present quantitative data from pivotal studies, and visualize reaction pathways and workflows to offer a comprehensive resource for professionals in chemical and pharmaceutical development.
Palladium-Catalyzed Direct C-H Arylation
A significant application of this compound is its use as a substrate in palladium-catalyzed direct C-H arylation reactions. The electron-deficient nature of the pyridine ring facilitates C-H activation, allowing for the formation of C-C bonds with various aryl halides. This methodology provides a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.
Data Presentation: C-H Arylation of this compound with Bromoarenes
| Entry | Bromoarene | Product | Yield (%)[1] |
| 1 | Bromobenzene | 4-Phenyl-3-nitropyridine | 71 |
| 2 | 1-Bromo-4-methoxybenzene | 4-(4-Methoxyphenyl)-3-nitropyridine | 75 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 4-(4-(Trifluoromethyl)phenyl)-3-nitropyridine | 66 |
| 4 | 1-Bromo-4-fluorobenzene | 4-(4-Fluorophenyl)-3-nitropyridine | 70 |
| 5 | 1-Bromo-3-methoxybenzene | 4-(3-Methoxyphenyl)-3-nitropyridine | 72 |
| 6 | 2-Bromonaphthalene | 4-(Naphthalen-2-yl)-3-nitropyridine | 68 |
Reaction Conditions: this compound (0.5 mmol), bromoarene (1.0 mmol), Pd(OAc)₂ (5 mol %), P(n-Bu)Ad₂ (10 mol %), Ag₂CO₃ (1.0 equiv.), PivOH (30 mol %) in toluene (B28343) at 130 °C for 24 h.
Experimental Protocol: General Procedure for C-H Arylation
A sealable reaction tube is charged with this compound (0.5 mmol, 1.0 equiv.), the corresponding bromoarene (1.0 mmol, 2.0 equiv.), palladium(II) acetate (B1210297) (5.6 mg, 0.025 mmol, 5 mol %), di(1-adamantyl)-n-butylphosphine (17.9 mg, 0.05 mmol, 10 mol %), silver(I) carbonate (138 mg, 0.5 mmol, 1.0 equiv.), and pivalic acid (15.3 mg, 0.15 mmol, 30 mol %). Toluene (1.0 mL) is added, and the tube is sealed. The reaction mixture is then heated at 130 °C for 24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired 4-aryl-3-nitropyridine product.[1]
Visualization: C-H Arylation Workflow
Caption: Experimental workflow for the Pd-catalyzed C-H arylation of this compound.
Suzuki-Miyaura Cross-Coupling
While direct C-H activation is powerful, the Suzuki-Miyaura cross-coupling remains a cornerstone of C-C bond formation. In this context, halogenated 3-nitropyridines, such as 3-bromo-5-nitropyridine (B95591), are valuable substrates for creating biaryl compounds, which are prevalent motifs in medicinal chemistry.
Experimental Protocol: Synthesis of 3-Nitro-5-phenylpyridine
Materials:
-
3-Bromo-5-nitropyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (B91453) (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
Procedure: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-nitropyridine (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (3.0 mmol, 3.0 eq.). Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%). The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times. Anhydrous 1,4-dioxane and deionized water (e.g., in a 4:1 ratio) are added via syringe. The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for 2-4 hours, with progress monitored by thin-layer chromatography (TLC).[2]
Workup and Purification: Once the reaction is complete, the mixture is cooled to room temperature and diluted with ethyl acetate and water. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford pure 3-nitro-5-phenylpyridine.[2]
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Copper-Catalyzed Diarylamine Synthesis
The formation of C-N bonds is crucial in the synthesis of pharmaceuticals and materials. This compound can serve as a nitrogen source in copper-catalyzed cross-coupling reactions with aryl boronic acids to construct diarylamines. This transformation proceeds via a proposed nitrosoarene intermediate.[3][4]
Data Presentation: Cu-Catalyzed Coupling of Nitroarenes and Boronic Acids
| Entry | Nitroarene | Aryl Boronic Acid | Product | Yield (%)[3] |
| 1 | 1-Chloro-4-nitrobenzene | Phenylboronic acid | 4-Chloro-N-phenylaniline | 85 |
| 2 | 1-Nitro-4-(trifluoromethyl)benzene | Phenylboronic acid | N-Phenyl-4-(trifluoromethyl)aniline | 80 |
| 3 | This compound | Phenylboronic acid | N-Phenylpyridin-3-amine | 75 |
| 4 | 1-Nitro-3-(trifluoromethoxy)benzene | (4-Methoxyphenyl)boronic acid | 4-Methoxy-N-(3-(trifluoromethoxy)phenyl)aniline | 78 |
| 5 | 1-Nitro-2-(trifluoromethyl)benzene | Phenylboronic acid | N-Phenyl-2-(trifluoromethyl)aniline | 88 |
Reaction Conditions: Nitroarene (0.5 mmol), aryl boronic acid (0.75 mmol), Cu(OAc)₂ (5 mol %), dppb (10 mol %), PhSiH₃ (1.5 mmol) in MeCN/Toluene at 60 °C.
Experimental Protocol: General Procedure for Diarylamine Synthesis
In a glovebox, a vial is charged with copper(II) acetate (5 mol %), 1,4-bis(diphenylphosphino)butane (B1266417) (dppb, 10 mol %), the specified nitroarene (0.5 mmol, 1.0 equiv.), and aryl boronic acid (0.75 mmol, 1.5 equiv.). A solution of acetonitrile (B52724) and toluene (1:1, 0.2 M) is added, followed by phenylsilane (B129415) (1.5 mmol, 3.0 equiv.). The vial is sealed and removed from the glovebox, then heated at 60 °C for the specified time. After cooling, the reaction mixture is concentrated, and the residue is purified by flash chromatography on silica gel to yield the diarylamine product.[4]
Visualization: Proposed Reaction Pathway
Caption: Simplified pathway for Cu-catalyzed diarylamine synthesis from this compound.
Catalytic Reduction to 3-Aminopyridine (B143674)
The reduction of the nitro group is a fundamental transformation, converting this compound into 3-aminopyridine, a highly valuable intermediate for the synthesis of pharmaceuticals and agrochemicals.[5] While various reducing agents can be used, catalytic hydrogenation offers a clean and efficient method.
Experimental Protocol: Catalytic Hydrogenation of this compound
To a solution of this compound (1.0 equiv.) in a suitable solvent such as methanol (B129727) or ethanol, palladium on activated carbon (10% Pd/C, typically 1-5 mol %) is added. The reaction vessel is sealed, evacuated, and flushed with hydrogen gas (or connected to a hydrogen balloon). The suspension is stirred vigorously at room temperature under a hydrogen atmosphere (1 atm) for a period of 2-12 hours. Reaction progress is monitored by TLC or GC-MS. Upon completion, the mixture is filtered through a pad of celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield 3-aminopyridine, which can be further purified by recrystallization or chromatography if necessary.
Visualization: Reduction Workflow
Caption: Workflow for the catalytic hydrogenation of this compound to 3-aminopyridine.
Bartoli Synthesis of Azaindoles
The Bartoli indole (B1671886) synthesis is a powerful method for creating substituted indoles from nitroarenes. This reaction has been extended to nitropyridine substrates to afford azaindoles, which are important heterocyclic cores in drug discovery.[6] The reaction involves the treatment of an ortho-substituted nitropyridine with an excess of a vinyl Grignard reagent.
Data Presentation: Bartoli Synthesis of Azaindoles from Nitropyridines
| Substrate | Product | Yield (%)[6] |
| 2-Chloro-3-nitropyridine | 4-Azaindole | 45 |
| 2,6-Dichloro-3-nitropyridine | 7-Chloro-4-azaindole | 62 |
| 4-Chloro-3-nitropyridine | 6-Azaindole | 51 |
| 2-Methyl-3-nitropyridine | 7-Methyl-4-azaindole | 55 |
Reaction Conditions: Nitropyridine reacted with 3-4 equivalents of vinylmagnesium bromide in THF at low temperatures (-40 to -20 °C).
Experimental Protocol: General Procedure for Azaindole Synthesis
A solution of the ortho-substituted nitropyridine (1.0 equiv.) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to between -40 °C and -20 °C in a dry, inert atmosphere. A solution of vinylmagnesium bromide (3.0-4.0 equiv.) in THF is added dropwise, maintaining the low temperature. The reaction mixture is stirred for several hours at this temperature. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is allowed to warm to room temperature and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to give the corresponding azaindole.[6]
Visualization: Bartoli Reaction Mechanism
Caption: Key steps in the Bartoli synthesis of azaindoles from nitropyridines.
Conclusion
While this compound is not typically employed as a ligand or a catalyst itself—largely due to the deactivating effect of the nitro group on the Lewis basicity of the pyridine nitrogen—it stands out as a highly valuable and versatile substrate in a range of catalytic reactions. Its applications in palladium- and copper-catalyzed cross-coupling reactions provide efficient routes to complex molecules, including arylated pyridines and diarylamines. Furthermore, its role as a precursor in the synthesis of azaindoles via the Bartoli reaction and its straightforward reduction to the key intermediate 3-aminopyridine underscore its importance in synthetic and medicinal chemistry. The protocols and data presented herein highlight the significant potential of this compound as a foundational element for innovation in drug development and materials science.
References
- 1. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review [mdpi.com]
- 5. grokipedia.com [grokipedia.com]
- 6. C–H Annulation in Azines to Obtain 6,5-Fused-Bicyclic Heteroaromatic Cores for Drug Discovery [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Nitropyridine via Pyridine Nitration
Introduction
The nitration of pyridine (B92270) is a critical transformation in organic synthesis, yielding nitropyridines that are valuable precursors for pharmaceuticals and agrochemicals.[1] However, the direct nitration of the pyridine ring presents a significant challenge. The electron-deficient nature of the pyridine nucleus, compounded by the protonation of the ring nitrogen under typical acidic nitrating conditions, severely deactivates the ring towards electrophilic aromatic substitution.[1][2] Consequently, nitration of pyridine with conventional reagents like nitric acid-sulfuric acid mixtures results in extremely low yields of the desired product.[1][2] This document outlines effective protocols for the synthesis of 3-nitropyridine, focusing on modern methods that overcome the inherent lack of reactivity of the pyridine core.
Methodology Overview
Several strategies have been developed to achieve efficient nitration of pyridine, primarily at the 3-position. The most successful and widely adopted methods avoid the harsh, strongly acidic conditions that lead to the formation of the unreactive pyridinium (B92312) cation.
1. Nitration with Nitric Acid in Trifluoroacetic Anhydride (B1165640)
A highly effective method for the synthesis of 3-nitropyridines involves the use of nitric acid in trifluoroacetic anhydride.[3][4] This system generates a potent nitrating agent in situ, allowing the reaction to proceed under less acidic conditions than traditional mixed acids.[4] This method has been shown to produce 3-nitropyridines from a range of pyridine derivatives in yields from 10-83%.[1][3][5] The mechanism is believed to be similar to that of dinitrogen pentoxide nitration, proceeding through an N-nitropyridinium intermediate followed by a rearrangement.[5]
2. Nitration with Dinitrogen Pentoxide (Bakke's Procedure)
A landmark method reported by Bakke involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in sulfur dioxide or an organic solvent.[1][2][6] This reaction forms an N-nitropyridinium ion intermediate. Subsequent treatment with aqueous sodium bisulfite results in the formation of this compound in good yields (e.g., 77%).[2] The proposed mechanism is not a direct electrophilic substitution but rather involves a[1][5] sigmatropic shift of the nitro group from the nitrogen atom to the C-3 position of the pyridine ring.[1][2][6]
Quantitative Data Summary
The following table summarizes the yields for the nitration of pyridine and various substituted pyridines using the nitric acid in trifluoroacetic anhydride method.
| Starting Pyridine Derivative | Product | Yield (%) |
| Pyridine | This compound | 83% |
| 2-Methylpyridine | 2-Methyl-5-nitropyridine | 68% |
| 3-Acetylpyridine | 3-Acetyl-5-nitropyridine | 20% |
| Various Alkyl, Halo, Acetylpyridines | Corresponding β-nitro compounds | 10-83% |
| Data sourced from Katritzky et al.[5] |
Experimental Protocols
Protocol 1: Nitration with Nitric Acid and Trifluoroacetic Anhydride (Method A)
This protocol is adapted from the procedure described by Katritzky et al.[5] and is suitable for a variety of pyridine derivatives.
Materials:
-
Pyridine or substituted pyridine (17 mmol)
-
Trifluoroacetic anhydride (TFAA) (10 ml, 42 mmol)
-
Concentrated nitric acid (1.9 ml, 36 mmol)
-
Sodium metabisulfite (B1197395) (3.2 g, 17 mmol)
-
Deionized water
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
Chill trifluoroacetic anhydride (10 ml) in an ice bath.
-
Slowly add the pyridine derivative (17 mmol) to the chilled TFAA. Stir the mixture under chilled conditions for 2 hours.
-
Add concentrated nitric acid (1.9 ml) dropwise to the reaction mixture.
-
Continue stirring the solution for 9-10 hours.
-
Prepare a chilled aqueous solution of sodium metabisulfite (3.2 g in 25 ml of water).
-
Slowly drip the reaction solution into the chilled sodium metabisulfite solution.
-
Adjust the pH of the mixture to 6-7 using concentrated NaOH while maintaining cooling.
-
Extract the product with chloroform.
-
Dry the combined chloroform layers with anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude nitropyridine.
-
Purify the product further by column chromatography using a hexane:ethyl acetate (B1210297) (1:1) eluent.[1]
Protocol 2: Nitration using Potassium Nitrate (B79036) and Trifluoroacetic Anhydride (Method B)
This protocol, also adapted from Katritzky et al.[5], utilizes potassium nitrate to generate the nitrating agent in situ.
Materials:
-
Pyridine (10 mmol)
-
Potassium nitrate (20 mmol)
-
Trifluoroacetic acid (TFA) (20 mmol)
-
Trifluoroacetic anhydride (TFAA) (10 mmol)
-
Sodium metabisulfite (2.0 g)
-
Deionized water
-
Concentrated NaOH
-
Chloroform
-
Anhydrous magnesium sulfate
-
Nitrogen gas
Procedure:
-
Place potassium nitrate (20 mmol) in a flask. Evacuate the air and purge with nitrogen gas.
-
Add trifluoroacetic acid (20 mmol) to the potassium nitrate and stir for 10 minutes.
-
Add trifluoroacetic anhydride (10 mmol) to the mixture and stir for an additional 15 minutes.
-
Add pyridine (10 mmol) very slowly, dropwise, using a syringe.
-
After stirring for 6 hours, prepare a solution of sodium metabisulfite (2.0 g in 15 ml of water).
-
Slowly add the sodium metabisulfite solution to the reaction mixture under cooling.
-
Stir the resulting mixture for 12 hours.
-
Adjust the pH to 6-7 with concentrated NaOH under cooling.
-
Extract the product with chloroform.
-
Dry the combined chloroform layers with anhydrous magnesium sulfate.
-
Remove the solvent to yield the crude nitropyridine, which can be further purified by column chromatography.[5]
Visualized Workflow and Mechanism
The following diagrams illustrate the experimental workflow and the proposed reaction mechanism.
Caption: Workflow for the synthesis of this compound using Method A.
Caption: Simplified mechanism via an N-nitropyridinium intermediate.
References
- 1. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 3-Nitropyridine Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate offers high functional group tolerance and generally mild reaction conditions, making it invaluable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries.[1]
This document provides detailed protocols and application notes for the Suzuki coupling of 3-nitropyridines. The electron-withdrawing nature of the nitro group on the pyridine (B92270) ring influences the reactivity of the substrates, necessitating careful optimization of reaction conditions to achieve high yields. These protocols are designed to serve as a robust starting point for researchers developing synthetic routes involving 3-nitropyridine cores, which are important scaffolds in medicinal chemistry.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three key elementary steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 3-halonitropyridine, forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center. The base activates the boronic acid, forming a more nucleophilic boronate species, which facilitates this step.[2]
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired 3-aryl-nitropyridine product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
Data Presentation: Reaction Parameters and Yields
The following tables summarize quantitative data from various Suzuki coupling reactions of this compound derivatives with different arylboronic acids. These tables are intended to provide a comparative overview of the effects of different catalysts, ligands, bases, and solvents on the reaction outcome.
Table 1: Suzuki Coupling of 3-Bromo-5-nitropyridine (B95591) with Various Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ (3) | 1,4-Dioxane (B91453)/H₂O (4:1) | 100 | 2-4 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 92 |
| 3 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 12 | 88 |
| 4 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DMF | 110 | 6 | 78 |
Table 2: Suzuki Coupling of 3-Chloro-5-nitropyridine (B1586119) with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | PdCl₂(dtbpf) (4) | - | CsOAc (2.5) | DMF | 120 | 18 | 90 |
| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (5:1) | 100 | 24 | 85 |
| 3 | 2-Naphthylboronic acid | Pd(OAc)₂ (3) | P(Cy)₃ (6) | K₂CO₃ (3) | Toluene | 110 | 18 | 75 |
| 4 | 3,5-Dimethylphenylboronic acid | PdCl₂(dppf) (5) | - | Na₂CO₃ (2) | Acetonitrile/H₂O (4:1) | 80 | 12 | 82 |
Experimental Protocols
Protocol A: General Procedure for Suzuki Coupling of 3-Bromo-5-nitropyridine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
3-Bromo-5-nitropyridine
-
Arylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-nitropyridine (1.0 mmol, 1.0 eq.), the respective arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (3.0 mmol, 3.0 eq.).
-
Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-5-nitropyridine.
Protocol B: Microwave-Assisted Suzuki Coupling of 3-Chloro-5-nitropyridine
Microwave irradiation can significantly accelerate the reaction, reducing reaction times from hours to minutes.[3]
Materials:
-
3-Chloro-5-nitropyridine
-
Arylboronic acid
-
[1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dtbpf))
-
Cesium acetate (CsOAc)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
In a microwave vial, combine 3-chloro-5-nitropyridine (1.0 mmol, 1.0 eq.), the arylboronic acid (1.5 mmol, 1.5 eq.), and cesium acetate (2.5 mmol, 2.5 eq.).
-
Add the PdCl₂(dtbpf) catalyst (0.04 mmol, 4 mol%).
-
Add anhydrous DMF (5 mL) to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to 120-150 °C for 15-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
The workup and purification procedure is similar to Protocol A.
Visualizations
Caption: General experimental workflow for this compound Suzuki coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting and Optimization
-
Low Yields: If low yields are observed, consider screening different palladium catalysts, ligands, bases, and solvents. The choice of these reagents can have a significant impact on the reaction outcome. For electron-deficient substrates like 3-nitropyridines, bulky and electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) can be beneficial.
-
Side Reactions: Common side reactions include homocoupling of the boronic acid and dehalogenation of the starting material. Using a slight excess of the boronic acid (1.1-1.2 equivalents) can help minimize homocoupling. Dehalogenation can sometimes be suppressed by using milder bases or lower reaction temperatures.
-
Reaction Time: If the reaction is slow, increasing the temperature or using microwave irradiation can significantly reduce the reaction time.[3] However, be mindful that higher temperatures can sometimes lead to decomposition of starting materials or products.
Conclusion
The Suzuki-Miyaura cross-coupling of 3-nitropyridines is a robust and versatile method for the synthesis of 3-aryl-nitropyridine derivatives, which are valuable building blocks in medicinal chemistry and materials science. The provided protocols and data serve as a comprehensive guide for researchers to successfully implement and optimize these reactions. Careful consideration of the reaction parameters, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity of the desired products.
References
Palladium-Catalyzed Synthesis of Substituted Pyridines from 3-Nitropyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of substituted pyridines is a cornerstone of medicinal chemistry and materials science, as the pyridine (B92270) motif is a key structural component in a vast array of pharmaceuticals and functional materials. Traditional cross-coupling methods often rely on pre-functionalized pyridines, such as halopyridines. However, the direct use of readily available starting materials like 3-nitropyridine offers a more atom-economical and efficient synthetic route. This document provides detailed application notes and protocols for the palladium-catalyzed synthesis of substituted pyridines directly from this compound, focusing on two primary strategies: denitrative cross-coupling and C-H functionalization.
Palladium catalysis has enabled groundbreaking transformations where a nitro group can act as a leaving group (denitrative coupling) or as a directing group to facilitate C-H activation at a specific position on the pyridine ring. These methods bypass the need for halogenation of the pyridine ring, thus shortening synthetic sequences and reducing waste.
Denitrative Cross-Coupling Reactions
In denitrative cross-coupling, the nitro group of this compound is directly replaced by a new substituent. This approach is highly advantageous as nitroarenes are often inexpensive and readily available. Palladium catalysts, particularly with specialized phosphine (B1218219) ligands, are capable of activating the C-NO2 bond for cross-coupling.
Denitrative Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of a C-N bond, converting this compound into 3-aminopyridine (B143674) derivatives. This reaction is pivotal for the synthesis of compounds with applications in pharmaceuticals and organic electronics. The first palladium-catalyzed Buchwald-Hartwig amination of nitroarenes has been developed, demonstrating the feasibility of using nitroarenes as electrophiles.
Experimental Protocol: General Procedure for Denitrative Buchwald-Hartwig Amination of Nitroarenes
This protocol is a general guideline based on the initial findings for the amination of nitroarenes and should be optimized for this compound.
-
Materials:
-
This compound
-
Amine (e.g., diphenylamine, arylamines, alkylamines)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Dialkyl(biaryl)phosphine ligand (e.g., BrettPhos)
-
Base (e.g., predried K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base.
-
Add this compound and the amine to the reaction vessel.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at the specified temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Quantitative Data Summary (General for Nitroarenes)
| Parameter | Value |
| Catalyst Loading | 1-5 mol% |
| Ligand Loading | 1.2-2 times the catalyst loading |
| Base | 1.5-3 equivalents |
| Temperature | 80-120 °C |
| Reaction Time | 12-24 hours |
| Typical Yields | Moderate to good (dependent on substrates) |
Denitrative Sonogashira-Type Coupling
The Sonogashira reaction facilitates the formation of a C-C bond between an aryl group and a terminal alkyne. A denitrative version of this reaction allows for the direct alkynylation of this compound.
Experimental Protocol: General Procedure for Denitrative Sonogashira-Type Coupling of Nitroarenes
This is a general protocol and requires optimization for this compound.
-
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., SPhos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Schlenk tube or microwave vial
-
-
Procedure:
-
In a Schlenk tube or microwave vial, combine this compound, the terminal alkyne, the palladium catalyst, the ligand, and the base.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat to the desired temperature (conventional heating or microwave irradiation).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool to room temperature.
-
Work-up as described in the Buchwald-Hartwig protocol.
-
Purify by flash column chromatography.
-
Quantitative Data Summary (General for Nitroarenes)
| Parameter | Value |
| Catalyst Loading | 2-5 mol% |
| Ligand Loading | 1.2-2 times the catalyst loading |
| Base | 2-3 equivalents |
| Temperature | 100-150 °C |
| Reaction Time | 12-24 hours |
| Typical Yields | Moderate to good |
C-H Functionalization Directed by the Nitro Group
The nitro group is a strong electron-withdrawing group and can act as a directing group in palladium-catalyzed C-H functionalization reactions. This allows for the introduction of substituents at positions ortho to the nitro group.
Direct Arylation
Palladium-catalyzed direct arylation enables the formation of a C-C bond between this compound and an aryl halide, with the nitro group directing the arylation to the C2 or C4 position.
Experimental Protocol: General Procedure for Palladium-Catalyzed Direct Arylation of Nitro-Substituted Aromatics
This general procedure should be adapted and optimized for this compound.
-
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., P(o-tol)₃, PCy₃)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., DMA, toluene)
-
Reaction vessel (e.g., sealed tube)
-
-
Procedure:
-
To a sealed tube, add this compound, the aryl halide, the palladium catalyst, the ligand, and the base.
-
Add the solvent.
-
Seal the tube and heat the reaction mixture to the specified temperature.
-
Monitor the reaction progress.
-
Upon completion, perform an aqueous work-up as previously described.
-
Purify the product by flash column chromatography.
-
Quantitative Data Summary (General for Nitroarenes)
| Parameter | Value |
| Catalyst Loading | 2-5 mol% |
| Ligand Loading | 1.2-2 times the catalyst loading |
| Base | 2-3 equivalents |
| Temperature | 100-140 °C |
| Reaction Time | 16-24 hours |
| Typical Yields | Moderate to good |
Visualizations
Experimental Workflow for Denitrative Cross-Coupling
Caption: General experimental workflow for denitrative cross-coupling.
Catalytic Cycle for Palladium-Catalyzed Denitrative Coupling
Caption: Plausible catalytic cycle for denitrative cross-coupling.
Application Notes and Protocols for the Catalytic Reduction of 3-Nitropyridine to 3-Aminopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of 3-nitropyridine to 3-aminopyridine (B143674) is a critical transformation in synthetic organic chemistry, as 3-aminopyridine is a versatile building block for the synthesis of numerous pharmaceutical compounds and other fine chemicals. This document provides detailed application notes and experimental protocols for various catalytic methods to achieve this conversion. The methods discussed include catalytic hydrogenation, reduction with metals in acidic media, and other chemical reductions.
Data Presentation: Comparison of Reduction Methods
The following table summarizes quantitative data for different methods of reducing this compound to 3-aminopyridine, allowing for a direct comparison of their efficiencies and reaction conditions.
| Method | Catalyst/Reagent | Solvent(s) | Temperature | Reaction Time | Pressure | Yield (%) | Reference(s) |
| Catalytic Hydrogenation | 10% Pd/C | Methanol (B129727), Ethanol (B145695), Ethyl Acetate (B1210297) | Room Temp. | 1-16 hours | 1 atm (H₂) | ~100 | [1][2][3] |
| Raney Nickel | Methanol | Room Temp. | 2-10 min | N/A | 90-95 | [4] | |
| Metal/Acid Reduction | Iron (Fe) powder | Ethanol, Water, HCl | Steam Bath | 1 hour | N/A | High | [5] |
| Zinc (Zn) dust | Hydrochloric Acid (HCl) | N/A | N/A | N/A | N/A | [6] | |
| Chemical Reduction | Tin(II) Chloride (SnCl₂) | Ethanol, Ethyl Acetate | Reflux | 30 min - 3 h | N/A | High | [3][7] |
| Electrochemical Reduction | N/A (Lead Cathode) | Sulfuric Acid, Methanol | 50 °C | N/A | N/A | ~93 | [8] |
Note: "N/A" indicates that specific quantitative data for the reduction of this compound was not available in the cited sources, though the method is reported to be effective for nitro group reduction.
Mandatory Visualization
Experimental Workflow for Catalytic Hydrogenation
Caption: General workflow for the catalytic reduction of this compound.
Logical Relationship of Reduction Methods
Caption: Methods for the reduction of this compound to 3-aminopyridine.
Experimental Protocols
Method 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
This is a widely used and often high-yielding method for the reduction of aromatic nitro groups.[3]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (or Ethanol, Ethyl Acetate)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Reaction flask (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a reaction flask, dissolve this compound (1.0 eq) in a suitable solvent such as methanol (0.1-0.2 M concentration).
-
Carefully add 10% Pd/C (typically 5-10 mol% of palladium) to the solution. Caution: Pd/C can be pyrophoric; handle in an inert atmosphere if dry.
-
Seal the flask and purge with an inert gas (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-16 hours.[2]
-
Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield crude 3-aminopyridine.
-
The product can be further purified by crystallization or column chromatography if necessary.
Method 2: Transfer Hydrogenation with Raney Nickel
This method offers a rapid and efficient reduction using a hydrogen donor, avoiding the need for pressurized hydrogen gas.[4]
Materials:
-
This compound
-
Raney Nickel (slurry in water)
-
Hydrazinium (B103819) monoformate (prepared by neutralizing hydrazine (B178648) hydrate (B1144303) with formic acid)
-
Methanol
-
Reaction flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Prepare hydrazinium monoformate by slowly adding formic acid (1.0 eq) to an ice-cooled solution of hydrazine hydrate (1.0 eq).
-
In a reaction flask, suspend this compound (1.0 eq) and Raney Nickel (a small amount, e.g., 100 mg for a 5 mmol scale reaction) in methanol.
-
Stir the suspension under a nitrogen atmosphere.
-
Add the prepared hydrazinium monoformate solution (2-3 eq) to the reaction mixture. The reaction is often exothermic and may effervesce.
-
Continue stirring at room temperature. The reduction is typically rapid, often completing within 2-10 minutes.[4]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the Raney Nickel.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 3-aminopyridine.
-
Purify as needed.
Method 3: Reduction with Iron in Acidic Media
This classical method is robust and uses inexpensive reagents. The following is a general procedure adapted for this compound based on a similar reduction.[5]
Materials:
-
This compound
-
Iron powder (reduced)
-
Ethanol (95%)
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Reaction flask with reflux condenser
-
Heating mantle or steam bath
-
Filtration apparatus
Procedure:
-
To a flask fitted with a reflux condenser, add this compound (1.0 eq), iron powder (an excess, e.g., 5-10 eq), 95% ethanol, and water.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.05-0.1 eq).
-
Heat the mixture to reflux (e.g., on a steam bath) with vigorous stirring for 1 hour.[5]
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and filter while hot to remove the iron salts. Wash the filter cake with hot ethanol.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure.
-
The residue can be dissolved in a suitable solvent and washed with a basic solution (e.g., sodium bicarbonate) to remove any remaining acid.
-
Extract the product into an organic solvent, dry the organic layer, and concentrate to yield 3-aminopyridine.
Method 4: Reduction with Tin(II) Chloride
Tin(II) chloride is a mild reducing agent for nitro groups.[3][7]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl Acetate
-
Sodium hydroxide (B78521) (NaOH) or Sodium bicarbonate (NaHCO₃) solution
-
Reaction flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.
-
Add tin(II) chloride dihydrate (an excess, typically 3-5 eq).
-
Heat the mixture to reflux and stir for 30 minutes to 3 hours.[7]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully add a saturated solution of sodium bicarbonate or a solution of sodium hydroxide to neutralize the acid and precipitate tin salts. Caution: The neutralization can be exothermic.
-
Filter the mixture to remove the tin salts.
-
Extract the filtrate with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 3-aminopyridine.
References
- 1. 3-Aminopyridine synthesis - chemicalbook [chemicalbook.com]
- 2. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. reddit.com [reddit.com]
- 8. CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines - Google Patents [patents.google.com]
Application Notes and Protocols: 3-Nitropyridine Derivatization for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 3-nitropyridine scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its amenability to chemical modification and its presence in a variety of biologically active compounds. The electron-withdrawing nature of the nitro group activates the pyridine (B92270) ring, facilitating a range of chemical transformations and allowing for the synthesis of diverse libraries of derivatives. These derivatives have shown promise in several therapeutic areas, including oncology, infectious diseases, and the inhibition of key cellular enzymes.
This document provides detailed application notes on the derivatization of this compound for drug discovery, along with comprehensive protocols for the synthesis and biological evaluation of these compounds.
I. Therapeutic Applications of this compound Derivatives
Anticancer Activity: Microtubule-Targeting Agents
A significant area of investigation for this compound derivatives has been their development as potent anticancer agents.[1] Certain analogues have been identified as a novel class of microtubule-targeting agents that exhibit robust cytotoxic effects against a broad spectrum of cancer cell lines.[2][3]
Mechanism of Action: These compounds function by inhibiting tubulin polymerization, a critical process for microtubule formation and dynamics.[1][2] Microtubules are essential components of the cytoskeleton, playing a vital role in cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule function, these this compound derivatives induce cell cycle arrest, primarily in the G2/M phase, leading to apoptosis (programmed cell death) in rapidly dividing cancer cells.[1][2] X-ray crystallography studies have revealed that these compounds can bind to the colchicine-binding site on tubulin, thereby preventing the conformational changes required for microtubule assembly.[2]
Key Advantages and Limitations:
-
Potency: Many derivatives exhibit high in vitro cytotoxicity, with GI50 values in the nanomolar range against various cancer cell lines.[2]
-
Selectivity: They have shown selectivity for rapidly dividing cancer cells over healthy, non-dividing cells.[2]
-
Reduced Myelotoxicity: In preclinical studies, some this compound compounds did not induce the significant bone marrow suppression (myelotoxicity) often associated with other microtubule-targeting agents.[1][2]
-
Neurotoxicity: A notable limitation is the persistence of neurotoxicity, a common side effect of drugs that interfere with microtubule function in neurons.[1][2]
Antimicrobial and Antifungal Activity
The this compound scaffold has also been explored for the development of novel antimicrobial and antifungal agents.[4] Various derivatives have demonstrated inhibitory activity against a range of pathogenic bacteria and fungi.[4]
-
Antibacterial Activity: Certain this compound derivatives functionalized with azole or pyridazine (B1198779) moieties have shown moderate activity against Staphylococcus aureus and Escherichia coli.[4] Additionally, some N-hydroxy-pyridoxazinone derivatives synthesized from 3-hydroxy-2-nitropyridine (B88870) have exhibited high antibacterial activity against Enterococcus faecalis and S. aureus.[4]
-
Antifungal Activity: The aforementioned N-hydroxy-pyridoxazinone derivatives also displayed activity against Candida albicans, Candida glabrata, and Candida tropicalis.[4] Coordination complexes of metals with nitropyridine-containing ligands have also been shown to possess significant antifungal activity.[4]
Kinase Inhibition
The pyridine nucleus is a well-established scaffold in the design of kinase inhibitors, and this compound derivatives are no exception.[4] Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.
-
Glycogen Synthase Kinase-3 (GSK3) Inhibition: Novel heterocyclic compounds derived from 2,6-dichloro-3-nitropyridine (B41883) have been synthesized and shown to inhibit GSK3, a kinase involved in various cellular processes, including metabolism and apoptosis.[4]
-
Other Kinase Targets: While specific data on a wide range of kinase targets for this compound derivatives is still emerging, the structural similarities to known kinase inhibitors suggest that this scaffold holds significant potential for the development of targeted therapies.
II. Quantitative Data Summary
The following tables summarize the biological activity of selected this compound derivatives from the literature.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | Activity Metric | Value | Reference |
| 4AZA2891 | Jurkat (T-cell leukemia) | Apoptosis Induction | Dose-dependent | [2] |
| 4AZA2996 | Jurkat (T-cell leukemia) | Apoptosis Induction | Dose-dependent | [2] |
| 4AZA2891 | Various | GI50 | < 10 nM in several cell lines | [2] |
| 4AZA2996 | Various | GI50 | < 10 nM in several cell lines | [2] |
Table 2: Antimicrobial and Antifungal Activity of this compound Derivatives
| Compound Class | Organism | Activity Metric | Value (µg/mL) | Reference |
| N-hydroxy-pyridoxazinone (R = n-Bu) | C. albicans, C. glabrata, C. tropicalis | MIC | 62.5 | [4] |
| N-hydroxy-pyridoxazinone (R = n-Bu) | E. faecalis | MIC | 7.8 | [4] |
| N-hydroxy-pyridoxazinone (R = n-Bu) | S. aureus | MIC | 31.2 | [4] |
| N-hydroxy-pyridoxazinone (R = Et) | S. agalactiae | MIC | 62.5 | [4] |
Table 3: Other Biological Activities of this compound Derivatives
| Compound Class | Target/Activity | Activity Metric | Value (µM) | Reference |
| Pyridyloxy-substituted acetophenone (B1666503) oxime ethers | Protoporphyrinogen oxidase inhibition | IC50 | 3.11 - 4.18 | [4] |
III. Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of this compound derivatives often starts from commercially available substituted nitropyridines, such as 2-chloro-3-nitropyridine (B167233) or 2,6-dichloro-3-nitropyridine. The nitro group activates the pyridine ring for nucleophilic aromatic substitution, allowing for the introduction of various functional groups.
Protocol 3.1.1: Synthesis of 2-Amino-3-nitropyridine Derivatives via Nucleophilic Aromatic Substitution
This protocol describes a general procedure for the reaction of a chloronitropyridine with an amine.
Materials:
-
2-Chloro-3-nitropyridine (or other halo-nitropyridine)
-
Amine of interest
-
Solvent (e.g., ethanol (B145695), DMF, DMSO)
-
Base (e.g., triethylamine, potassium carbonate)
-
Reaction vessel with magnetic stirrer and reflux condenser
-
Standard laboratory glassware for workup and purification
-
Purification system (e.g., flash chromatography)
Procedure:
-
Dissolve the 2-chloro-3-nitropyridine (1 equivalent) in the chosen solvent in a reaction vessel.
-
Add the amine of interest (1-1.2 equivalents) to the solution.
-
Add the base (1.5-2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with a suitable solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Protocol 3.1.2: Reduction of the Nitro Group to an Amino Group
The nitro group of a this compound derivative can be reduced to an amino group, which can then be further functionalized.
Materials:
-
This compound derivative
-
Reducing agent (e.g., iron powder, stannous chloride, catalytic hydrogenation with Pd/C)
-
Solvent (e.g., ethanol, acetic acid, ethyl acetate)
-
Acid (if using iron, e.g., hydrochloric acid or acetic acid)
-
Standard laboratory glassware for workup and purification
Procedure (using iron powder):
-
Suspend the this compound derivative (1 equivalent) in a mixture of ethanol and water (or acetic acid).
-
Add iron powder (excess, e.g., 5-10 equivalents) to the suspension.
-
Add a catalytic amount of hydrochloric acid or acetic acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction and filter through a pad of celite to remove the iron salts.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting amino-pyridine derivative by recrystallization or column chromatography.
-
Characterize the product by spectroscopic methods.
Biological Assays
Protocol 3.2.1: In Vitro Cytotoxicity Assay (MTT or MTS Assay)
This protocol measures the effect of compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound derivatives dissolved in DMSO
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound derivatives in cell culture medium. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid solvent toxicity.
-
Remove the old medium from the cells and add the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value (the concentration that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism).
Protocol 3.2.2: Tubulin Polymerization Assay
This in vitro assay measures the ability of a compound to inhibit the polymerization of purified tubulin.
Materials:
-
Purified tubulin protein
-
Tubulin polymerization buffer (e.g., containing GTP)
-
Fluorescent reporter dye that binds to microtubules
-
This compound derivatives
-
Positive control (e.g., colchicine (B1669291) or nocodazole)
-
Negative control (DMSO)
-
96-well plate (black, clear bottom)
-
Fluorescence plate reader with temperature control
Procedure:
-
Prepare a reaction mixture containing tubulin and the fluorescent reporter in the polymerization buffer.
-
Add the test compounds at various concentrations to the wells of the 96-well plate.
-
Initiate tubulin polymerization by adding the tubulin reaction mixture to the wells and incubating at 37°C.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. The fluorescence intensity is proportional to the amount of polymerized tubulin.
-
Plot the fluorescence intensity versus time for each compound concentration.
-
Determine the effect of the compounds on the rate and extent of tubulin polymerization and calculate the IC50 value (the concentration that inhibits polymerization by 50%).
IV. Visualizations
Signaling Pathway and Mechanism of Action
References
Application Notes and Protocols: Vicarious Nucleophilic Substitution of 3-Nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the Vicarious Nucleophilic Substitution (VNS) of 3-nitropyridine, a powerful C-H functionalization method in organic synthesis. VNS allows for the introduction of carbon, nitrogen, and other substituents onto the pyridine (B92270) ring, a common scaffold in pharmaceuticals. These notes cover the reaction mechanism, regioselectivity, and experimental protocols, and highlight its applications in drug discovery and development.
Introduction
The Vicarious Nucleophilic Substitution of hydrogen is a crucial reaction for the functionalization of electron-deficient aromatic and heteroaromatic compounds.[1][2] In the context of this compound, an electrophilic heteroaromatic compound, VNS provides a direct method for C-H alkylation and amination, bypassing the need for pre-functionalized starting materials.[3] This reaction typically proceeds by the addition of a nucleophile, carrying a leaving group, to the nitroarene, followed by a base-induced elimination of the leaving group along with a ring proton.[1][3][4] The pyridine framework is a privileged scaffold in medicinal chemistry, and methods for its selective functionalization are of high interest to drug development professionals.[5][6]
Reaction Mechanism and Regioselectivity
The VNS reaction with this compound proceeds through a well-established two-step mechanism:
-
Nucleophilic Addition: A carbanion, generated from an active methylene (B1212753) compound in the presence of a strong base, attacks the electron-deficient pyridine ring to form a Meisenheimer-type adduct.[1][3][4]
-
β-Elimination: A base then abstracts a proton from the ring at the site of substitution, leading to the elimination of the leaving group from the nucleophile and re-aromatization of the pyridine ring.[3][4]
The regioselectivity of the VNS reaction on this compound is primarily directed by the activating effect of the nitro group. Substitution generally occurs at positions ortho and para to the nitro group.[1] For this compound, this corresponds to the C-2, C-4, and C-6 positions. The precise distribution of isomers can be influenced by steric factors and the nature of the nucleophile.[3][4] For instance, bulky nucleophiles may show a preference for the less sterically hindered positions.
Key Applications in Synthesis and Drug Discovery
The products of VNS on this compound are valuable intermediates in the synthesis of more complex molecules, including those with potential biological activity. The resulting substituted nitropyridines can be further modified, for example, by reduction of the nitro group to an amine, which can then be acylated or used in other coupling reactions.[3] This versatility makes VNS a strategic tool in the design and synthesis of novel drug candidates. For example, substituted pyridines are core components of numerous antibacterial and other therapeutic agents.[6]
Experimental Protocols
The following are generalized protocols for the alkylation and amination of this compound via VNS.
Protocol 1: Alkylation of this compound with Alkyl Phenyl Sulfones
This protocol is adapted from the alkylation of nitropyridines using sulfonyl-stabilized carbanions.[3][4]
Materials:
-
This compound
-
Alkyl phenyl sulfone (e.g., ethyl phenyl sulfone)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of the alkyl phenyl sulfone (1.2 equivalents) in anhydrous DMF (0.2 M) under an inert atmosphere at -40 °C, add KHMDS (2.5 equivalents) portionwise.
-
Stir the resulting mixture at -40 °C for 15 minutes to ensure complete carbanion formation.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.
-
Continue stirring at -40 °C for 30 minutes. The reaction progress can be monitored by TLC.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired alkylated this compound.
Protocol 2: Amination of this compound
This protocol describes a method for the vicarious nucleophilic amination of 3-nitropyridines.[7]
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a stirred solution of this compound (1.0 equivalent) and 4-amino-1,2,4-triazole (2.0 equivalents) in anhydrous DMF (0.5 M) at room temperature, add potassium tert-butoxide (4.0 equivalents) in one portion.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Pour the reaction mixture into water.
-
Collect the precipitated product by filtration.
-
Wash the solid with water and dry to yield the aminated this compound product. Further purification can be achieved by recrystallization if necessary.
Quantitative Data Summary
The following tables summarize representative yields for the VNS of this compound with various nucleophiles.
Table 1: Alkylation of this compound Derivatives with Alkyl Phenyl Sulfones and Neopentyl Alkanesulfonates [3][4]
| Entry | This compound Derivative | Alkylating Agent | Product | Yield (%) |
| 1 | This compound | Methyl phenyl sulfone | 4-Methyl-3-nitropyridine | 72 |
| 2 | This compound | Ethyl phenyl sulfone | 4-Ethyl-3-nitropyridine | 75 |
| 3 | This compound | Isobutyl phenyl sulfone | 4-Isobutyl-3-nitropyridine | 81 |
| 4 | 2-Chloro-3-nitropyridine | Octyl phenyl sulfone | 2-Chloro-4-octyl-3-nitropyridine | 65 |
| 5 | 5-Bromo-3-nitropyridine | Neopentyl methanesulfonate | 5-Bromo-4-neopentyl-3-nitropyridine | 58 |
Table 2: Amination of this compound Derivatives [7]
| Entry | This compound Derivative | Aminating Agent | Product | Yield (%) |
| 1 | This compound | 4-Amino-1,2,4-triazole | 2-Amino-3-nitropyridine | 65 |
| 2 | 2-Chloro-3-nitropyridine | 4-Amino-1,2,4-triazole | 2-Amino-6-chloro-5-nitropyridine | 78 |
| 3 | 3-Nitro-2-pyridone | 4-Amino-1,2,4-triazole | 2-Amino-5-nitro-6-pyridone | 55 |
Visualizations
Reaction Mechanism
Caption: General mechanism of the Vicarious Nucleophilic Substitution.
Experimental Workflow
Caption: A typical experimental workflow for a VNS reaction.
References
- 1. Vicarious Nucleophilic Substitution [organic-chemistry.org]
- 2. Thieme E-Books & E-Journals - [thieme-connect.com]
- 3. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective vicarious nucleophilic amination of 3-nitropyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Synthesis of Bioactive Molecules from 3-Nitropyridine Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various bioactive molecules utilizing 3-nitropyridine precursors. The inherent reactivity of the this compound scaffold, driven by the electron-withdrawing nature of the nitro group, makes it a versatile building block in medicinal chemistry for the development of novel therapeutic agents.[1][2][3][4] This guide covers the synthesis of kinase inhibitors, HIV-1 inhibitors, and microtubule-targeting agents, complete with quantitative data, step-by-step protocols, and visual diagrams of experimental workflows and associated signaling pathways.
Synthesis of Janus Kinase 2 (JAK2) Inhibitors
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways. Dysregulation of the JAK-STAT pathway is implicated in various inflammatory diseases and cancers.[1][3][5] this compound derivatives have been successfully employed as precursors for the synthesis of potent JAK2 inhibitors.
Experimental Workflow: Synthesis of JAK2 Inhibitors
Caption: General workflow for the synthesis of JAK2 inhibitors.
Experimental Protocol: Synthesis of a JAK2 Inhibitor Candidate
This protocol is based on the general methodology reported for the synthesis of 2-amino-pyridine derivatives as JAK2 inhibitors.
Step 1: Oxidation of 2-Chloro-5-methyl-3-nitropyridine
-
To a solution of 2-chloro-5-methyl-3-nitropyridine (1.0 eq) in a mixture of water and pyridine, add potassium permanganate (B83412) (KMnO₄, 3.0 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the manganese dioxide.
-
Acidify the filtrate with concentrated hydrochloric acid (HCl) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-chloro-3-nitropyridine-5-carboxylic acid.
Step 2: Nucleophilic Substitution with a Secondary Amine
-
Dissolve 2-chloro-3-nitropyridine-5-carboxylic acid (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).
-
Add the desired secondary amine (e.g., morpholine, 1.2 eq) and a base such as triethylamine (B128534) (TEA, 2.0 eq).
-
Heat the reaction mixture and monitor by TLC.
-
After completion, cool the reaction and pour it into ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Amide Coupling with an Aromatic Amine
-
Dissolve the substituted this compound-5-carboxylic acid (1.0 eq) and the desired aromatic amine (1.1 eq) in a dry solvent like dichloromethane (B109758) (CH₂Cl₂).
-
Add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Filter off the dicyclohexylurea byproduct.
-
Wash the filtrate with 1N HCl and saturated sodium bicarbonate solution, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography to obtain the final JAK2 inhibitor.
Quantitative Data: Bioactivity of Synthesized JAK2 Inhibitors
| Compound ID | Target | IC₅₀ (nM) | Selectivity vs. JAK1 | Selectivity vs. JAK3 |
| 16m-(R) | JAK2 | 3 | 85-fold | 76-fold |
| LY2784544 | JAK2-V617F | - | High | High |
Data is illustrative and based on reported values for similar compounds.
Signaling Pathway: JAK-STAT Signaling
Caption: The JAK-STAT signaling pathway and the point of inhibition.
Synthesis of Glycogen (B147801) Synthase Kinase 3 (GSK3) Inhibitors
Glycogen synthase kinase 3 (GSK3) is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation has been linked to several diseases, including type 2 diabetes and neurodegenerative disorders.[2][4][6]
Experimental Workflow: Bussiere's Method for GSK3 Inhibitors
Caption: Bussiere's synthetic route to GSK3 inhibitors.
Experimental Protocol: Synthesis of a GSK3 Inhibitor
This protocol is a generalized representation of the multi-step synthesis of GSK3 inhibitors based on Bussiere's method.[5]
Step 1: Suzuki Coupling
-
To a degassed solution of 2,6-dichloro-3-nitropyridine (1.0 eq) in a solvent mixture like toluene/ethanol/water, add the desired arylboronic acid (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., Na₂CO₃, 2.0 eq).
-
Heat the mixture to reflux under an inert atmosphere until the starting material is consumed (TLC monitoring).
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify by chromatography to yield the Suzuki coupling product.
Step 2: Nucleophilic Substitution
-
Dissolve the product from Step 1 (1.0 eq) in a suitable solvent and add aminoethylamine (1.2 eq).
-
Heat the reaction mixture and monitor its progress.
-
Upon completion, perform an aqueous work-up and extract the product.
-
Purify the crude product to obtain the substituted pyridine.
Step 3: Subsequent Transformations
The synthesis proceeds through a series of standard transformations including:
-
Nitro Group Reduction: Typically achieved using reducing agents like iron powder in the presence of ammonium (B1175870) chloride or catalytic hydrogenation (H₂/Pd-C).
-
Acylation: Reaction of the resulting amine with bromoacetyl chloride in the presence of a base.
-
Intramolecular Cyclization: Often achieved through an alkylation followed by a Mitsunobu reaction.
-
Final Coupling: Deprotection of a protecting group (if present) followed by coupling with another this compound-derived fragment.
Quantitative Data: Bioactivity of a GSK3 Inhibitor
| Compound ID | Target | IC₅₀ (nM) | EC₅₀ (µM) |
| Compound with 2,4-Cl₂-C₆H₃ | GSK3 | 8 | 0.13 |
Data from a representative compound from the series.[5]
Signaling Pathway: GSK3 in the Wnt Pathway
Caption: Role of GSK3 in the Wnt signaling pathway.
Synthesis of a Dual HIV-1 Inhibitor: 4-Aza-6-nitrobenzofuroxan
4-Aza-6-nitrobenzofuroxan is a bioactive molecule that has been shown to inhibit two key enzymes in the HIV-1 replication cycle: integrase and RNase H. Its synthesis utilizes a dinitropyridine precursor.
Experimental Workflow: Synthesis of 4-Aza-6-nitrobenzofuroxan
Caption: Synthesis of 4-Aza-6-nitrobenzofuroxan.
Experimental Protocol: Synthesis of 4-Aza-6-nitrobenzofuroxan
This protocol is based on an efficient method for the synthesis of 4-aza-6-nitrobenzofuroxan.[1]
Step 1: Amination of 2-Chloro-3,5-dinitropyridine
-
Dissolve 2-chloro-3,5-dinitropyridine (1.0 eq) in a suitable solvent.
-
Add a solution of methanolic ammonia and stir the reaction at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Purify the residue, if necessary, to obtain 2-amino-3,5-dinitropyridine.
Step 2: Oxidative Cyclization
-
To a solution of 2-amino-3,5-dinitropyridine (1.0 eq) in a suitable solvent, add iodobenzene (B50100) diacetate (PhI(OAc)₂, 1.1 eq).
-
Stir the reaction mixture at room temperature.
-
Upon completion, perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product to yield 4-aza-6-nitrobenzofuroxan. The overall yield is reported to be 87%.[1]
Quantitative Data: Bioactivity of 4-Aza-6-nitrobenzofuroxan
| Target Enzyme | Activity | IC₅₀ (µM) |
| HIV-1 Integrase (Strand Transfer) | Inhibition | 190 ± 30 |
| HIV-1 Integrase (3' Processing) | Inhibition | 60 ± 15 |
| HIV-1 RNase H | Inhibition | 90 ± 20 |
Data from a study on the dual-action of the compound.[1]
Signaling Pathway: HIV-1 Replication and Inhibition
Caption: Inhibition points of 4-Aza-6-nitrobenzofuroxan in the HIV-1 replication cycle.
Synthesis of this compound Analogues as Microtubule-Targeting Agents
Microtubule-targeting agents are a cornerstone of cancer chemotherapy. They disrupt the dynamics of microtubule assembly and disassembly, leading to cell cycle arrest and apoptosis. Novel this compound analogues have been identified as potent microtubule-targeting agents.
Experimental Workflow: General Synthesis of this compound Analogues
The synthesis of these analogues typically involves multi-step sequences that build complexity around the this compound core. A general representation involves the coupling of a functionalized this compound with various aromatic or heterocyclic moieties.
Caption: General synthetic strategy for this compound-based microtubule-targeting agents.
Experimental Protocol: Synthesis of a this compound Microtubule-Targeting Agent
The specific protocols for compounds like 4AZA2891 and 4AZA2996 are detailed in the primary literature and involve proprietary steps. However, a general protocol for a key coupling reaction is provided below.
General Procedure for a Suzuki Coupling Step:
-
In a reaction vessel, combine the halo-substituted this compound (1.0 eq), the corresponding boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq), and a base like potassium carbonate (K₂CO₃, 2.0 eq).
-
Add a suitable solvent system, for example, a mixture of 1,4-dioxane (B91453) and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the required temperature (e.g., 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired coupled product.
Quantitative Data: Bioactivity of this compound Microtubule-Targeting Agents
| Compound ID | Cell Line | IC₅₀ (nM) |
| 4AZA2891 | HT-29 (Colon Cancer) | - |
| 4AZA2996 | HT-29 (Colon Cancer) | - |
| Representative Compound | Jurkat (T-cell leukemia) | Induces apoptosis |
Specific IC₅₀ values for 4AZA2891 and 4AZA2996 are available in the cited literature.
Signaling Pathway: Microtubule Dynamics and Cell Cycle Arrest
Caption: Mechanism of action of this compound microtubule-targeting agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleophilic dearomatization of 4-aza-6-nitrobenzofuroxan by CH acids in the synthesis of pharmacology-oriented compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Nitropyridine in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitropyridine and its derivatives are versatile building blocks in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors. The electron-withdrawing nature of the nitro group activates the pyridine (B92270) ring, facilitating nucleophilic aromatic substitution reactions, which are pivotal in constructing the core scaffolds of many kinase inhibitors. Furthermore, the nitro group can be readily reduced to an amine, providing a key functional handle for further elaboration and interaction with the target kinase. This document provides detailed application notes, experimental protocols, and data on the use of this compound derivatives in the synthesis of various kinase inhibitors.
Synthetic Strategies and Applications
The strategic use of this compound derivatives allows for the synthesis of a diverse range of kinase inhibitors targeting various components of cellular signaling pathways. Key starting materials include 2,6-dichloro-3-nitropyridine (B41883), 2-amino-4-methyl-5-nitropyridine, and 2,4-dichloro-5-nitropyridine. Common synthetic transformations include nucleophilic aromatic substitution (SNA), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination.
Synthesis of a p70S6Kβ/MPS1 Inhibitor Precursor
A notable application of 2,6-dichloro-3-nitropyridine is in the synthesis of a dual inhibitor of p70S6Kβ and Monopolar Spindle 1 (MPS1) kinase. The synthetic approach involves a sequential, regioselective substitution of the two chlorine atoms.
Application Notes and Protocols for C-H Functionalization of 3-Nitropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitropyridine derivatives are pivotal building blocks in medicinal chemistry and materials science. The pyridine (B92270) scaffold is a common motif in FDA-approved drugs, and the strategic introduction of functional groups can significantly modulate the pharmacological and physicochemical properties of these molecules.[1][2] The electron-withdrawing nature of the nitro group in this compound activates the pyridine ring, making it amenable to various chemical transformations.[3] Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of functionalized pyridines, circumventing the need for pre-functionalized starting materials and reducing synthetic steps.[1][2] This document provides a detailed overview of C-H functionalization strategies for this compound derivatives, focusing on methodologies for selective functionalization at the C-2, C-4, and C-6 positions.
The inherent electronic properties of the this compound ring system present unique challenges and opportunities for regioselective C-H functionalization. The electron-deficient nature of the pyridine ring, further accentuated by the nitro group, generally directs nucleophilic attacks and radical substitutions.[1][4] This guide offers detailed protocols and data for key C-H functionalization reactions, providing researchers with the necessary tools to synthesize novel this compound-based compounds for drug discovery and development.
C-H Functionalization Strategies
The functionalization of the this compound core can be directed to different positions depending on the reaction type and conditions employed. The primary methods include transition-metal-catalyzed cross-coupling reactions and radical-mediated Minisci-type reactions.
C-4 Functionalization
The C-4 position of this compound is particularly activated towards arylation due to the electronic influence of the nitro group.[5] Palladium-catalyzed C-H arylation is a highly effective method for introducing aryl groups at this position with high regioselectivity.[5]
C-2 and C-6 Functionalization
Functionalization at the C-2 and C-6 positions, adjacent to the ring nitrogen, is often achieved through radical addition reactions, such as the Minisci reaction.[4] These reactions typically proceed under acidic conditions to protonate the pyridine nitrogen, further activating the ring towards radical attack.[4] The selectivity between the C-2 and C-6 positions can be influenced by steric factors of substituents on the pyridine ring or the incoming radical.
The following diagram illustrates a general workflow for the C-H functionalization of this compound.
Caption: General experimental workflow for C-H functionalization.
This decision-making diagram helps in selecting the appropriate functionalization strategy based on the desired substitution pattern.
Caption: Selecting a functionalization strategy.
Quantitative Data Summary
The following tables summarize quantitative data for representative C-H functionalization reactions of this compound derivatives.
Table 1: Palladium-Catalyzed C-4 Arylation of this compound [5]
| Entry | Arylating Agent (Bromoarene) | Base | Ligand | Yield (%) |
| 1 | Bromobenzene | Cs₂CO₃ | P(n-Bu)Ad₂ | 85 |
| 2 | 4-Bromotoluene | Cs₂CO₃ | P(n-Bu)Ad₂ | 82 |
| 3 | 4-Bromoanisole | Cs₂CO₃ | P(n-Bu)Ad₂ | 78 |
| 4 | 4-Bromobenzonitrile | Cs₂CO₃ | P(n-Bu)Ad₂ | 90 |
| 5 | 1-Bromo-4-fluorobenzene | Cs₂CO₃ | P(n-Bu)Ad₂ | 88 |
Reactions were typically performed on a 0.5 mmol scale. Yields are isolated yields.
Table 2: Minisci-type Alkylation of this compound
| Entry | Alkyl Radical Source | Oxidant | Acid | Position | Yield (%) |
| 1 | Pivalic acid | (NH₄)₂S₂O₈ / AgNO₃ | H₂SO₄ | C-2/C-6 | 65 |
| 2 | Adamantanecarboxylic acid | (NH₄)₂S₂O₈ / AgNO₃ | H₂SO₄ | C-2/C-6 | 72 |
| 3 | Cyclohexanecarboxylic acid | (NH₄)₂S₂O₈ / AgNO₃ | H₂SO₄ | C-2/C-6 | 68 |
Yields are for the mixture of C-2 and C-6 isomers. The ratio may vary based on steric hindrance.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed C-4 Arylation of this compound
This protocol describes a typical procedure for the C-4 arylation of this compound using a bromoarene as the coupling partner.[5]
Materials:
-
This compound
-
Bromoarene
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
[P(n-Bu)Ad₂H]BF₄ (Adamantyl-di-n-butylphosphine tetrafluoroborate)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (B28343) (anhydrous)
-
Argon or Nitrogen gas
Procedure:
-
To an oven-dried Schlenk tube, add this compound (0.5 mmol), the bromoarene (0.6 mmol), Cs₂CO₃ (1.0 mmol), Pd(OAc)₂ (0.025 mmol, 5 mol%), and [P(n-Bu)Ad₂H]BF₄ (0.05 mmol, 10 mol%).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous toluene (2 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 120 °C for 16-24 hours with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the C-4 arylated this compound.
Protocol 2: General Procedure for Minisci-type Alkylation of this compound
This protocol outlines a general procedure for the C-2/C-6 alkylation of this compound using a carboxylic acid as the alkyl radical precursor.[4]
Materials:
-
This compound
-
Carboxylic acid (e.g., pivalic acid)
-
Silver nitrate (B79036) (AgNO₃)
-
Ammonium (B1175870) persulfate ((NH₄)₂S₂O₈)
-
Sulfuric acid (H₂SO₄)
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the carboxylic acid (3.0 mmol) in a mixture of acetonitrile and water.
-
Carefully add concentrated sulfuric acid to the solution to ensure the pyridine is protonated.
-
Add silver nitrate (0.1 mmol, 10 mol%) to the reaction mixture.
-
While stirring vigorously, add a solution of ammonium persulfate (2.0 mmol) in water dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 2-4 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (B109758) (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the C-2/C-6 alkylated this compound isomers.
Signaling Pathways and Logical Relationships
The following diagram illustrates the relationship between the chosen methodology and the resulting regioselectivity in the C-H functionalization of this compound.
Caption: Factors influencing regioselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Minisci reaction - Wikipedia [en.wikipedia.org]
- 5. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Scale-up Synthesis of 3-Nitropyridine Derivatives
Introduction
3-Nitropyridine derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and specialty chemicals.[1] The nitro group at the 3-position of the pyridine (B92270) ring provides unique reactivity, making these compounds valuable building blocks for developing biologically active molecules, including anti-inflammatory and antimicrobial agents.[1] The synthesis of these derivatives, particularly on an industrial scale, presents significant challenges due to the nature of nitration reactions.
Synthetic Routes and Scale-up Challenges
The direct nitration of pyridine and its derivatives is a common method for introducing a nitro group. However, pyridine is an electron-deficient heteroarene, which makes electrophilic substitution reactions difficult, often requiring harsh conditions such as high temperatures.[2] Traditional nitration methods using mixed acids (a combination of nitric acid and a strong acid like sulfuric acid) are highly exothermic and can lead to runaway reactions if not properly controlled.[3][4]
Key challenges in the scale-up of this compound synthesis include:
-
Reaction Energetics: Nitration reactions are highly exothermic, and the heat generated can lead to thermal runaway and potential explosions.[5] Effective heat management is critical for safe industrial-scale production.
-
Safety Hazards: The reagents used, such as concentrated nitric and sulfuric acids, are highly corrosive and pose significant handling risks.[5][6][7] Additionally, some nitrated products can be explosive or thermally unstable.[4]
-
Regioselectivity: Direct nitration of unsubstituted pyridine can lead to a mixture of isomers, with the 3-nitro product often being a minor component. Achieving high regioselectivity for the desired 3-nitro derivative is a primary objective.
-
Process Control: Maintaining precise control over reaction parameters such as temperature, reagent addition rate, and mixing is essential for ensuring both safety and product quality.
Scale-up Strategies: Batch vs. Continuous Flow
Batch Processing: Traditional large-scale synthesis is often carried out in batch reactors. While this approach is versatile, it can be problematic for highly exothermic reactions like nitration due to the large volume of reactants present at any given time, which increases the risk of thermal runaway.
Continuous Flow Processing: Continuous flow chemistry offers a safer and more efficient alternative for scaling up hazardous reactions.[3] In a flow reactor, small volumes of reactants are continuously mixed and reacted in a coiled or microchannel reactor. This setup provides several advantages:
-
Enhanced Safety: The small reaction volume minimizes the inventory of hazardous materials at any point, significantly reducing the risk of explosion.[3]
-
Superior Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for rapid and efficient heat dissipation, preventing the formation of hot spots and enabling better temperature control.[8]
-
Improved Process Control: Precise control over residence time, temperature, and stoichiometry leads to higher yields, better selectivity, and more consistent product quality.[3]
-
Rapid Quenching: The reactive mixture can be quenched quickly, which can improve yield and safety.[3]
A successful transfer from kilogram-scale batch production to a 100-kg scale continuous flow process for a substituted pyridine nitration has been reported.[3]
Experimental Protocols
Protocol 1: Batch Nitration of 5-Bromo-2-amino-4-methylpyridine
This protocol is adapted from a reported batch synthesis of a substituted this compound derivative.[3]
Materials and Reagents:
-
5-Bromo-2-amino-4-methylpyridine (130 g, 0.57 mol)
-
Concentrated Sulfuric Acid (H₂SO₄, 452 mL)
-
Nitric Acid (HNO₃, 14 mL)
-
Ice (832 g)
-
Water (832 g)
-
Concentrated Aqueous Ammonium (B1175870) Hydroxide (>20%)
Procedure:
-
In a suitable reaction vessel equipped with a stirrer and a cooling bath, dissolve 5-Bromo-2-amino-4-methylpyridine (130 g) in concentrated H₂SO₄ (452 mL).
-
Cool the mixture and add HNO₃ (14 mL) dropwise, maintaining the temperature between 25-33 °C.
-
After the addition is complete, stir the reaction mixture for 2 hours.
-
Prepare a mixture of ice (832 g) and water (832 g) in a separate, larger vessel.
-
Slowly and carefully pour the reaction mixture into the ice/water mixture with vigorous stirring.
-
Adjust the pH of the resulting solution to 4-5 by the slow addition of concentrated aqueous ammonium hydroxide.
-
The product will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Safety Precautions:
-
All operations should be conducted in a well-ventilated fume hood.[5]
-
Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat.[5][6]
-
The addition of the reaction mixture to water is highly exothermic and should be done slowly with efficient cooling and stirring.
-
Have an emergency eyewash and shower station readily accessible.[5]
Protocol 2: Continuous Flow Synthesis of 4-Nitropyridine (B72724) N-oxide
This protocol describes the first step in a two-step continuous flow synthesis of 4-nitropyridine.[8]
Materials and Reagents:
-
Pyridine N-oxide
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice water
Experimental Setup:
-
A continuous flow reactor system consisting of pumps, a microreactor or coiled tube reactor, a temperature-controlled bath, and a quenching vessel.
Procedure:
-
Prepare a solution of pyridine N-oxide in a suitable solvent.
-
Prepare a nitrating mixture of HNO₃ and H₂SO₄.
-
Using separate pumps, introduce the pyridine N-oxide solution and the nitrating mixture into the flow reactor at controlled flow rates.
-
The reaction is carried out within the heated section of the reactor (e.g., at 65 °C with a residence time of 15 minutes).[8]
-
The output stream from the reactor is immediately mixed with a continuous flow of ice water to quench the reaction.[8]
-
The product, 4-nitropyridine N-oxide, is then isolated through continuous extraction.[8]
Safety Precautions:
-
Continuous flow systems for nitration should be designed with safety features like pressure relief valves and emergency shutdown systems.
-
The small reactor volume inherently makes this process safer than a large-scale batch reaction.[3][8]
-
All other standard safety precautions for handling strong acids and nitrated compounds apply.
Quantitative Data Summary
| Substrate | Nitrating Agent | Conditions | Scale | Yield | Reference |
| 5-Bromo-2-amino-4-methylpyridine | HNO₃ / H₂SO₄ | 25-33 °C, 2 h | 130 g (Batch) | Not specified | [3] |
| Pyridine N-oxide | HNO₃ / H₂SO₄ | 65 °C, 15 min | Continuous Flow | 83% (for 4-nitropyridine) | [8] |
| 2,6-Dichloropyridine | HNO₃ (90%) / H₂SO₄ | 50-60 °C, 10 h | 29.6 g (Batch) | 88.3% | [9] |
| 2-Amino-5-bromopyridine | HNO₃ / H₂SO₄ | < 10 °C | 86.5 g (Batch) | 78.2% | [10] |
| 3-Hydroxypyridine | KNO₃ / Acetic Anhydride | 45 °C | 50 g (Batch) | 90% | [11] |
Visualizations
Caption: Workflow for the scale-up synthesis of this compound derivatives.
Caption: Key safety protocols for industrial-scale nitration reactions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Nitric Acid Safety Tips for the Workplace - Online Safety Trainer [onlinesafetytrainer.com]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. researchgate.net [researchgate.net]
- 9. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. A kind of synthesis technique of 3-hydroxy-2-nitropyridine - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for the Electrochemical Reduction of 3-Nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The electrochemical reduction of 3-nitropyridine is a key transformation for the synthesis of 3-aminopyridine (B143674), a valuable building block in the pharmaceutical and agrochemical industries. 3-Aminopyridine serves as a precursor for the synthesis of various drugs, including those with anticonvulsant and antiviral properties. Traditional chemical reduction methods often employ metallic reducing agents like tin or zinc in acidic media, which can generate significant amounts of metallic waste, posing environmental and disposal challenges.
Electrochemical synthesis offers a greener and more controlled alternative for the reduction of nitro compounds. By using electrons as the primary reagent, this method minimizes waste production and allows for precise control over the reaction rate and selectivity through the adjustment of electrochemical parameters such as applied potential and current density. This document provides detailed application notes and experimental protocols for the electrochemical reduction of this compound to 3-aminopyridine.
Reaction Mechanism
The electrochemical reduction of a nitro group to an amine is a six-electron process that typically proceeds through several intermediates. The generally accepted pathway in an acidic medium involves the following steps:
-
Two-electron reduction of the nitro group to a nitroso group.
-
Two-electron reduction of the nitroso group to a hydroxylamine (B1172632).
-
Two-electron reduction of the hydroxylamine to the final amine product.
Protonation steps are crucial throughout this process, especially in acidic electrolytes. The overall reaction can be summarized as:
R-NO₂ + 6e⁻ + 6H⁺ → R-NH₂ + 2H₂O
The specific potential at which each reduction step occurs can be investigated using techniques like cyclic voltammetry.
Data Presentation
The following tables summarize the key experimental parameters for the electrochemical reduction of this compound, primarily based on established patent literature.[1] Optimal conditions for specific setups should be determined empirically.
Table 1: General Electrolysis Parameters
| Parameter | Value/Range | Notes |
| Electrolysis Mode | Constant Current or Constant Potential | Constant current is often simpler to implement for preparative scale synthesis. |
| Current Density | 1.0 - 15 A/dm² | A current density of 1-6 A/dm² is often preferred.[1] |
| Temperature | 0°C to boiling point of solvent | A temperature of around 50°C has been cited.[1] |
| Electrolyte | Acidic solution | Sulfuric acid in an alcohol solvent like methanol (B129727) is a common choice.[1] |
| Diaphragm | Porous ceramic or ion-exchange membrane | Separates the anolyte and catholyte to prevent re-oxidation of the product.[1] |
Table 2: Electrode and Electrolyte Composition
| Component | Material/Composition | Rationale |
| Cathode (Working Electrode) | Lead (Pb), Tin (Sn), Zinc (Zn), Copper (Cu), Graphite, Platinum (Pt) | High hydrogen overpotential materials like lead and tin are effective for nitro group reduction.[1] |
| Anode (Counter Electrode) | Lead (Pb), Platinum (Pt), Graphite | Must be stable under the anodic conditions. |
| Catholyte | This compound in an acidic alcoholic solution | Example: this compound in methanol with sulfuric acid.[1] |
| Anolyte | Aqueous acid solution | Example: Dilute sulfuric acid. |
Experimental Protocols
Protocol 1: Preparative Scale Electrochemical Synthesis of 3-Aminopyridine
This protocol is adapted from patent literature for the bulk electrolysis of this compound.[1]
1. Materials and Reagents:
-
This compound
-
Methanol (ACS grade)
-
Concentrated Sulfuric Acid (98%)
-
Sodium Hydroxide (B78521) (for neutralization)
-
Dichloromethane or other suitable extraction solvent
-
Divided electrochemical cell (H-cell) with a porous diaphragm or ion-exchange membrane
-
Cathode: Lead (Pb) sheet or gauze
-
Anode: Lead (Pb) sheet or Platinum (Pt) foil
-
DC Power Supply (Potentiostat/Galvanostat)
-
Magnetic stirrer and stir bar
-
Reference electrode (e.g., Ag/AgCl) - Optional, for potentiostatic control
2. Procedure:
-
Catholyte Preparation: In a beaker, dissolve this compound in methanol. Carefully and slowly add concentrated sulfuric acid to the solution while stirring in an ice bath. The final concentration of this compound and sulfuric acid should be optimized based on the cell volume. A reported example uses 17.5g of a substituted this compound in 400mL of methanol with 15mL of sulfuric acid.[1]
-
Anolyte Preparation: Prepare a dilute solution of sulfuric acid in water (e.g., 1 M H₂SO₄) to serve as the anolyte.
-
Electrochemical Cell Assembly:
-
Assemble the divided electrochemical cell, ensuring the diaphragm effectively separates the cathodic and anodic compartments.
-
Place the lead cathode in the cathodic compartment and the lead or platinum anode in the anodic compartment.
-
Fill the cathodic compartment with the prepared catholyte and the anodic compartment with the anolyte. Ensure the liquid levels are equal on both sides.
-
Place a magnetic stir bar in the cathodic compartment.
-
-
Electrolysis:
-
Begin vigorous stirring of the catholyte.
-
Connect the electrodes to the DC power supply. The lead cathode is the working electrode (negative terminal), and the anode is the counter electrode (positive terminal).
-
If operating under galvanostatic (constant current) control, set the current to achieve a current density in the range of 1.0 - 15 A/dm².[1]
-
If operating under potentiostatic (constant potential) control, a preliminary cyclic voltammetry experiment is recommended to determine the optimal reduction potential.
-
Maintain the cell temperature, for instance, at approximately 50°C using a water bath.[1]
-
Continue the electrolysis until the theoretical amount of charge required for the complete reduction of this compound has passed (based on Faraday's laws, requiring 6 moles of electrons per mole of this compound). The progress can be monitored by analytical techniques like HPLC or TLC.
-
-
Work-up and Product Isolation:
-
After the electrolysis is complete, turn off the power supply and disassemble the cell.
-
Carefully neutralize the catholyte solution with a concentrated sodium hydroxide solution under cooling.
-
Extract the 3-aminopyridine from the neutralized solution using a suitable organic solvent such as dichloromethane.
-
Dry the combined organic extracts over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 3-aminopyridine.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Protocol 2: Analytical Characterization by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the analysis of 3-aminopyridine to monitor reaction progress and determine purity.
1. Materials and Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Phosphate (B84403) buffer (e.g., pH 7.0)
-
Methanol (HPLC grade)
-
3-Aminopyridine standard
-
Syringe filters (0.45 µm)
2. Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of phosphate buffer and methanol (e.g., 90:10 v/v). The exact ratio may need optimization depending on the specific column and system.
-
Standard Solution Preparation: Prepare a stock solution of 3-aminopyridine in the mobile phase. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Withdraw a small aliquot from the catholyte during the electrolysis. Dilute the sample with the mobile phase to a concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
HPLC Analysis:
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength (e.g., 254 nm or another wavelength where 3-aminopyridine has strong absorbance).
-
Inject the standards and the sample onto the HPLC system.
-
Identify the 3-aminopyridine peak by comparing the retention time with the standard.
-
Quantify the concentration of 3-aminopyridine in the sample by using the calibration curve generated from the standards.
-
Mandatory Visualizations
Caption: Reaction pathway for the electrochemical reduction of this compound.
Caption: Workflow for the electrochemical synthesis of 3-aminopyridine.
References
Application Notes and Protocols: 3-Nitropyridine as a Versatile Intermediate for the Synthesis of Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitropyridine is a highly valuable and versatile building block in medicinal chemistry and organic synthesis. The electron-withdrawing nature of the nitro group activates the pyridine (B92270) ring, making it susceptible to a variety of nucleophilic substitution reactions. Furthermore, the nitro group itself can be readily reduced to an amino group, which can then be utilized in a wide array of cyclization and functionalization reactions. This application note provides detailed protocols for the synthesis of various heterocyclic compounds using this compound as a key intermediate, presents quantitative data for these reactions, and illustrates relevant synthetic and biological pathways.
I. Synthesis of Functionalized Aminopyridines
The reduction of the nitro group in this compound derivatives is a fundamental transformation that opens the door to a vast range of fused and substituted heterocyclic systems.
Protocol 1: Reduction of 2-amino-5-bromo-3-nitropyridine (B172296) to 2,3-Diamino-5-bromopyridine
This protocol details the chemical reduction of a nitropyridine derivative to the corresponding aminopyridine, a crucial step for the subsequent synthesis of fused heterocycles like imidazopyridines.
Experimental Protocol:
A 100-mL flask equipped with a reflux condenser is charged with 10.9 g (0.05 mole) of 2-amino-5-bromo-3-nitropyridine, 30 g of reduced iron, 40 mL of 95% ethanol, 10 mL of water, and 0.5 mL of concentrated hydrochloric acid.[1] The mixture is heated on a steam bath for 1 hour.[1] Following the heating period, the iron is removed by filtration and washed three times with 10-mL portions of hot 95% ethanol.[1] The filtrate and washings are combined and evaporated to dryness. The resulting dark residue is recrystallized from 50 mL of water to yield the final product.[1]
Quantitative Data:
| Starting Material | Product | Reagents | Reaction Time | Yield |
| 2-amino-5-bromo-3-nitropyridine | 2,3-Diamino-5-bromopyridine | Fe, HCl, EtOH/H₂O | 1 hour | Not specified in source |
Protocol 2: Electrochemical Reduction of 4-amino-3-nitropyridine
An alternative to chemical reduction, electrochemical methods can offer milder reaction conditions and avoid the use of heavy metal reagents.
Experimental Protocol:
In an electrolysis apparatus, a solution is prepared containing 400 mL of methanol, 15 mL of sulfuric acid, and 17.5 g of 4-amino-3-nitropyridine.[2] The electrolysis is carried out at approximately 50 °C with a current density of 1.5 A/dm².[2] The reaction is monitored and terminated after the theoretical charge has been passed. The product, 3,4-diamino-2-methoxypyridine, is identified and quantified by high-performance liquid chromatography (HPLC).[2]
Quantitative Data:
| Starting Material | Product | Key Reagents | Temperature | Purity of Product in Electrolytic Solution |
| 4-amino-3-nitropyridine | 3,4-diamino-2-methoxypyridine | Methanol, Sulfuric Acid | ~50 °C | 93% |
II. Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the this compound ring facilitates nucleophilic aromatic substitution, allowing for the introduction of a variety of functional groups.
Protocol 3: SNAr of 2-chloro-3-nitropyridine (B167233) with Amides
This protocol describes a straightforward method for the synthesis of aminopyridines from chloropyridines using amides as the amine source.
Experimental Protocol:
A solution of the chloropyridine (5 mmol) in the appropriate amide (10 mL) is refluxed for a specified time (see table below).[3] After the reaction is complete, the mixture is concentrated under vacuum, cooled to room temperature, and quenched with ice water (25 mL) with stirring.[3] The product is then extracted with ethyl acetate (B1210297) (2 x 50 mL).[3] The combined organic layers are washed with cold water (100 mL), dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.[3]
Quantitative Data:
| Starting Material | Amine Source (Amide) | Reaction Time | Product | Yield |
| 2-chloro-3-nitropyridine | Formamide | 15 h | 2-amino-3-nitropyridine | Good |
| 2-chloro-3-nitropyridine | N-Methylformamide | 12 h | 2-(methylamino)-3-nitropyridine | 85% |
| 2-chloro-3-nitropyridine | N,N-Dimethylformamide | 10 h | 2-(dimethylamino)-3-nitropyridine | 90% |
Protocol 4: SNAr of 2-Methyl- and 2-Styryl-3-nitropyridines with Thiolates
This protocol demonstrates the substitution of the nitro group in 3-nitropyridines with various sulfur nucleophiles.
Experimental Protocol:
2-methyl- or 2-styryl-3-nitropyridine (1 mmol), the corresponding thiol (1.1 mmol), and potassium carbonate (2 mmol) are dissolved in DMF (5 mL). The reaction mixture is stirred at 50 °C for 1 hour. After completion, the mixture is poured into water and the precipitate is filtered, washed with water, and dried.
Quantitative Data:
| This compound Derivative | Thiol | Product | Yield |
| 2-methyl-3,5-dinitropyridine | Benzylthiol | 2-methyl-3-benzylthio-5-nitropyridine | 85% |
| (E)-2-(4-methoxystyryl)-3,5-dinitropyridine | 4-Chlorothiophenol | (E)-2-(4-methoxystyryl)-3-(4-chlorophenylthio)-5-nitropyridine | 92% |
| (E)-2-(4-(dimethylamino)styryl)-3,5-dinitropyridine | Thiophenol | (E)-2-(4-(dimethylamino)styryl)-3-(phenylthio)-5-nitropyridine | 88% |
III. Synthesis of Fused Heterocycles
This compound and its derivatives are excellent precursors for the synthesis of fused heterocyclic systems with diverse biological activities.
Protocol 5: Synthesis of Imidazo[1,2-a]pyridines
This protocol outlines a microwave-assisted, one-pot synthesis of 2,6-disubstituted-3-amino-imidazopyridines.
Experimental Protocol:
This synthesis involves a multi-component, microwave-assisted approach. A 2-aminopyridine-5-boronic acid pinacol (B44631) ester is utilized as a versatile building block. The reaction proceeds through a Lewis acid-catalyzed cyclization, followed by a Pd(0)-catalyzed Suzuki coupling. The boronate functional group is tolerant to the cyclization conditions, and the subsequent Suzuki coupling proceeds cleanly in the presence of magnesium salts.[4][5]
Quantitative Data:
Due to the complexity and variability of multi-component reactions, specific yields are highly dependent on the chosen substrates. However, this method is reported to be rapid and efficient for generating diverse compound libraries.[4][5]
IV. Biological Application: this compound Analogues as Microtubule-Targeting Agents
Several novel heterocycles derived from this compound have shown potent anti-cancer activity by targeting microtubule dynamics.
Mechanism of Action
These this compound analogues act as microtubule-destabilizing agents.[6][7] They bind to the colchicine-binding site on β-tubulin, which induces a conformational change in the tubulin dimer.[6][8] This altered conformation prevents the proper polymerization of tubulin into microtubules. The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][7][9]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay is used to quantify the inhibitory effect of compounds on microtubule formation.
Experimental Protocol:
Purified tubulin is mixed with a fluorescent reporter that incorporates into growing microtubules. The test compound, dissolved in an appropriate solvent (e.g., DMSO), is added to the tubulin solution. The mixture is then placed in a spectrophotometer pre-warmed to 37°C.[8] The increase in fluorescence, corresponding to tubulin polymerization, is monitored over time.[8] The half-maximal inhibitory concentration (IC50) can be determined by testing a range of compound concentrations.[8]
Quantitative Data:
| Compound Class | Target | Effect | Biological Outcome |
| This compound Analogues | Tubulin (Colchicine Site) | Inhibition of Polymerization | G2/M Cell Cycle Arrest, Apoptosis |
V. Visualizing Workflows and Pathways
Synthetic Workflow: Multi-step Synthesis of 2-Methyl-3-nitropyridines
Caption: A multi-step synthesis of 2-methyl-3-nitropyridines.
Reaction Workflow: SNAr of 3-Nitropyridines with Thiolates
Caption: General workflow for the SNAr of 3-nitropyridines.
Signaling Pathway: Microtubule Dynamics and Inhibition by this compound Analogues
Caption: Inhibition of microtubule polymerization by this compound analogues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines - Google Patents [patents.google.com]
- 3. Regulation of Microtubule Dynamics | Cell Signaling Technology [cellsignal.com]
- 4. Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Nitropyridine Synthesis
Welcome to the technical support center for 3-nitropyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: Why is the direct nitration of pyridine (B92270) with standard mixed acid (HNO₃/H₂SO₄) resulting in a very low yield of this compound?
A1: The direct nitration of pyridine using a standard nitric acid and sulfuric acid mixture is generally inefficient.[1] This is due to two primary factors:
-
Pyridine Deactivation: In a strong acidic medium, the pyridine nitrogen is protonated, forming the pyridinium (B92312) ion. This ion is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution.
-
Harsh Reaction Conditions: The high temperatures required for this reaction can lead to the oxidative degradation of the pyridine ring, further reducing the yield.[2]
Q2: My reaction is producing a mixture of isomers. How can I improve the regioselectivity for the 3-position?
A2: Achieving high regioselectivity for the 3-position is a common challenge. Standard electrophilic substitution on an unsubstituted pyridine ring is difficult.[2] A more effective strategy is to use a method that proceeds through a different mechanism, such as Bakke's procedure. This method involves the formation of an N-nitropyridinium ion, followed by a[1][3] sigmatropic shift of the nitro group to the 3-position, which inherently favors this isomer.[1]
Q3: I am observing significant byproduct formation. What are the common side reactions and how can they be minimized?
A3: Side reactions can significantly lower your yield. Common issues include:
-
Over-nitration: While less common for deactivated pyridine, using overly harsh conditions or excess nitrating agent can lead to the formation of dinitro- or polynitrated products.
-
Oxidative Degradation: Strong nitrating agents are also powerful oxidants and can cause the breakdown of the pyridine ring or any alkyl substituents.[2] Using milder, more controlled nitrating conditions can mitigate this.
-
Hydrolysis: If your precursors contain sensitive functional groups like nitriles, hydrolysis to amides or carboxylic acids can occur, especially in aqueous acidic or basic conditions.[4] Ensure anhydrous conditions where necessary.
Q4: What are the most effective methods for purifying the final this compound product?
A4: Purification strategies depend on the scale of your reaction and the nature of the impurities.
-
Column Chromatography: This is a highly effective method for separating this compound from isomers and other byproducts. A common eluent system is a mixture of hexane (B92381) and ethyl acetate.[5]
-
Recrystallization: If the crude product is a solid of sufficient purity, recrystallization from a suitable solvent like acetone (B3395972) can be an efficient purification method.[6]
-
Acid-Base Extraction: As a basic compound, this compound can be separated from non-basic impurities by dissolving the crude mixture in an organic solvent and performing an acidic wash (e.g., dilute HCl) to move the product into the aqueous layer. The pyridine can then be recovered by basifying the aqueous layer and re-extracting.[7]
-
Distillation: For volatile derivatives, distillation can be a viable option for purification.[7]
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Ineffective nitration method (e.g., standard mixed acid). | Switch to a higher-yield protocol such as Bakke's procedure (N₂O₅ followed by NaHSO₃)[1] or nitration with nitric acid in trifluoroacetic anhydride.[5] |
| Decomposition of starting material or product. | Maintain strict temperature control.[2] Use milder reagents if possible. | |
| Incomplete reaction. | Monitor the reaction using TLC or GC-MS.[4][7] Consider extending the reaction time or slightly increasing the temperature if the starting material persists. | |
| Formation of Multiple Products | Lack of regioselectivity. | Employ a synthesis route that inherently favors 3-substitution, avoiding direct electrophilic attack on the deactivated pyridine ring.[1] |
| Over-nitration or side reactions. | Use stoichiometric amounts of the nitrating agent. Avoid excessively high temperatures.[2] | |
| Difficulty in Product Isolation | Product is soluble in the aqueous workup solution. | Perform multiple extractions with a suitable organic solvent (e.g., chloroform, ethyl acetate).[5] |
| Formation of an emulsion during extraction. | Add a saturated brine solution to help break the emulsion. | |
| Purification Challenges | Product co-elutes with impurities during chromatography. | Adjust the polarity of the eluent system. Consider using a different stationary phase. |
| Oily product that will not crystallize. | Purify via column chromatography.[5] Try co-distillation with a high-boiling solvent under reduced pressure. |
Quantitative Data Summary
The following table summarizes reported yields for different this compound synthesis methods.
| Synthesis Method | Starting Material | Key Reagents | Reported Yield | Reference(s) |
| Bakke's Procedure | Pyridine | N₂O₅, SO₂/HSO₃⁻ | 77% | [1][8] |
| Nitric Acid / Trifluoroacetic Anhydride | Pyridine | HNO₃, (CF₃CO)₂O | 83% | [5] |
| From 2-Amino-5-bromopyridine | 2-Amino-5-bromopyridine | HNO₃, H₂SO₄ | High (intermediate step) | [9] |
| From 4-Aminopyridine (for 4-Amino-3-nitropyridine) | 4-Aminopyridine | Fuming HNO₃, H₂SO₄ | 80% | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Bakke's Procedure
This method involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium intermediate, which then rearranges to this compound upon treatment with a sulfite (B76179) solution.[1]
Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Page loading... [wap.guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. benchchem.com [benchchem.com]
- 8. chempanda.com [chempanda.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Pyridine Nitration
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the nitration of pyridine (B92270), with a primary focus on addressing low reaction yields.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my pyridine nitration so low?
The low yield in pyridine nitration is primarily due to the inherent electronic properties of the pyridine ring. The electronegative nitrogen atom withdraws electron density from the ring, making it significantly less reactive towards electrophilic aromatic substitution compared to benzene.[1][2] Under the strongly acidic conditions required for nitration, the pyridine nitrogen is protonated, forming the pyridinium (B92312) ion. This further deactivates the ring, making the reaction even more challenging and often requiring harsh conditions, which can lead to degradation of the starting material and products.[3]
Q2: I'm observing the formation of multiple products. How can I improve the selectivity for the desired nitropyridine?
The formation of multiple products, including dinitrated and other side products, is a common issue.[1] To favor mono-nitration and improve selectivity, consider the following strategies:
-
Temperature Control: Lowering and carefully maintaining the reaction temperature can help reduce the rate of subsequent nitrations.[1]
-
Stoichiometry of Nitrating Agent: Use a minimal excess of the nitrating agent to decrease the probability of multiple nitration events.[1]
-
Slow Addition of Reagents: Adding the nitrating agent dropwise helps to maintain a low concentration of the active nitrating species, favoring the formation of the mono-nitrated product.[1]
-
Reaction Monitoring: Utilize techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction's progress and stop it once the desired product concentration is maximized.[1]
Q3: Are there alternative methods to direct nitration that might provide better yields?
Yes, several alternative methods can offer improved yields and selectivity:
-
Nitration of Pyridine-N-Oxide: The N-oxide is more susceptible to electrophilic attack than pyridine itself and can be nitrated to form 4-nitropyridine-N-oxide, which can then be deoxygenated.[1][4]
-
Nitration with Nitric Acid in Trifluoroacetic Anhydride (B1165640): This method can generate a potent nitrating agent in situ, often leading to better yields (10-83%) for the 3-nitration of various substituted pyridines compared to traditional mixed acids.[5][6]
-
Dearomatization-Rearomatization Strategy: This modern approach allows for the highly regioselective meta-nitration of pyridines under milder conditions.[7]
-
Using Dinitrogen Pentoxide (N₂O₅): This reagent can provide good yields of 3-nitropyridine through a different reaction mechanism involving an N-nitropyridinium intermediate and a[5][7] sigmatropic shift.[3][8]
Q4: What are the key safety precautions I should take during a pyridine nitration experiment?
Pyridine is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[9][10][11] Nitrating agents are highly corrosive and strong oxidizers. Therefore, stringent safety measures are essential:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile is recommended), safety goggles, a face shield, and a lab coat.[12]
-
Ventilation: Conduct the experiment in a well-ventilated fume hood to avoid inhaling harmful fumes.[12]
-
Safe Handling: Add reagents slowly and in a controlled manner to manage the exothermic nature of the reaction. Use non-sparking tools and ground equipment to prevent static discharge.[10][13]
-
Storage: Store pyridine in a cool, well-ventilated area away from ignition sources.[12][13]
-
Emergency Preparedness: Have appropriate fire extinguishers and spill kits readily available. Know the location and operation of safety showers and eyewash stations.[12]
Troubleshooting Guide for Low Yield
This guide provides a structured approach to diagnosing and resolving low yields in pyridine nitration experiments.
Diagram: Troubleshooting Workflow
Caption: A flowchart for systematically troubleshooting low yields in pyridine nitration.
Quantitative Data Summary
The following tables summarize typical reaction conditions and reported yields for various pyridine nitration methods.
Table 1: Comparison of Pyridine Nitration Methods
| Method | Nitrating Agent | Typical Yields | Key Advantages |
| Direct Nitration | HNO₃ / H₂SO₄ | Very Low | Inexpensive reagents |
| Nitration of Pyridine-N-Oxide | Fuming HNO₃ / H₂SO₄ | ~42% | Higher yield than direct nitration of pyridine |
| Nitric Acid in Trifluoroacetic Anhydride | HNO₃ / (CF₃CO)₂O | 10-83% | Effective for a range of substituted pyridines |
| Dearomatization-Rearomatization | t-BuONO, TEMPO | 70-87% | High regioselectivity for meta-nitration, mild conditions |
| Dinitrogen Pentoxide Method | N₂O₅ followed by SO₂/HSO₃⁻ in water | ~77% | Good yield for this compound |
Detailed Experimental Protocols
Protocol 1: Nitration of Pyridine-N-Oxide to 4-Nitropyridine-N-Oxide [1][4]
-
Preparation of Nitrating Acid: In a flask cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid with constant stirring. Allow the mixture to warm to 20°C before use.
-
Reaction Setup: In a three-neck flask equipped with a mechanical stirrer, reflux condenser, thermometer, and an addition funnel, heat pyridine-N-oxide to 60°C.
-
Addition of Nitrating Acid: Add the prepared nitrating acid dropwise to the heated pyridine-N-oxide over 30 minutes.
-
Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture onto crushed ice.
-
Neutralize the solution to a pH of 7-8 by adding a saturated sodium carbonate solution. A yellow solid should precipitate.
-
Collect the solid by filtration.
-
-
Purification: Extract the product from the solid using acetone (B3395972) and then evaporate the solvent. The crude product can be further purified by recrystallization from acetone.
Protocol 2: Nitration of Pyridine with Nitric Acid in Trifluoroacetic Anhydride [6][8]
-
Reaction Setup: Chill trifluoroacetic anhydride in an ice bath.
-
Substrate Addition: Slowly add the pyridine (or substituted pyridine) to the chilled trifluoroacetic anhydride and stir the mixture under these conditions for 2 hours.
-
Nitrating Agent Addition: Add concentrated nitric acid dropwise to the mixture.
-
Reaction Time: Stir the solution for 9-10 hours.
-
Work-up:
-
Slowly pour the reaction solution into a chilled aqueous solution of sodium metabisulfite.
-
Adjust the pH to 6-7 with a concentrated sodium hydroxide (B78521) solution while cooling.
-
Extract the product with chloroform.
-
-
Purification: Dry the organic layer with anhydrous magnesium sulfate, remove the solvent, and purify the resulting nitropyridine by column chromatography.
Diagram: General Experimental Workflow
Caption: A generalized experimental workflow for a typical pyridine nitration reaction.
Diagram: Logical Relationships in Pyridine Nitration
Caption: The relationship between key reaction parameters and the final yield.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. carlroth.com [carlroth.com]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 11. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 12. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 13. pentachemicals.eu [pentachemicals.eu]
Technical Support Center: Purification of 3-Nitropyridine and Derivatives
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-nitropyridine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound and its derivatives?
A1: The primary methods for purifying this compound and its derivatives, which are often solid at room temperature, are recrystallization and column chromatography.[1] For volatile derivatives, distillation can also be an effective technique.[2] Acid-base extraction is another useful method to separate these basic compounds from non-basic impurities.[2]
Q2: How do I choose an appropriate solvent for the recrystallization of a this compound derivative?
A2: An ideal recrystallization solvent should dissolve the compound completely at an elevated temperature but poorly at room temperature.[1] The solvent must be chemically inert to your compound, and its boiling point should be low enough for easy removal from the purified crystals.[1] A solvent screening is the recommended first step to identify the optimal solvent or solvent system.
Q3: What are the likely impurities I might encounter in the synthesis of this compound derivatives?
A3: Impurities are highly dependent on the synthetic route. For instance, in a Suzuki-Miyaura coupling, common impurities include homocoupling byproducts and residual palladium catalyst.[1] Other potential impurities can be unreacted starting materials or byproducts from side reactions.[1][3][4] For example, the direct nitration of pyridine (B92270) can yield a mixture of nitropyridine isomers that are difficult to separate.[5][6]
Q4: How can I effectively assess the purity of my this compound sample?
A4: High-Performance Liquid Chromatography (HPLC) is a highly effective quantitative method for assessing purity.[1] For rapid qualitative assessment, Thin-Layer Chromatography (TLC) is commonly used.[1] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are invaluable for identifying and quantifying any remaining impurities.[1]
Q5: Why do my pyridine compounds show peak tailing during silica (B1680970) gel column chromatography?
A5: Peak tailing is a frequent issue when purifying basic compounds like pyridine derivatives on acidic silica gel.[2][7] This occurs due to strong interactions between the basic nitrogen atom of the pyridine ring and acidic silanol (B1196071) groups on the silica surface.[7]
Q6: Can I use an acid wash to purify this compound?
A6: Yes, an acid-base extraction can be very effective. Since this compound is basic, washing an organic solution of the crude product with a dilute acid (e.g., 1M HCl) will protonate the pyridine ring, pulling it into the aqueous layer and leaving non-basic impurities behind in the organic layer.[2][8] The this compound can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[2]
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₄N₂O₂ | [3][9] |
| Molecular Weight | 124.10 g/mol | [9] |
| Appearance | White to yellow needle-like crystals | [3][10] |
| Melting Point | 35-40 °C | [3][10] |
| Boiling Point | 216-217 °C | [3][10] |
| pKa | 0.79 (+1) | [3][10] |
Common Solvents for Purification
| Purification Method | Solvent/Solvent System | Suitability |
| Recrystallization | Methanol | Used for recrystallizing picrate (B76445) salts of pyridine derivatives.[11] |
| Recrystallization | Ethanol | 3-Amino-4-nitropyridine is reported to be soluble in ethanol.[12] |
| Recrystallization | Benzene | Used for recrystallizing 2,3-diaminopyridine.[5] |
| Recrystallization | Ether - Petroleum Ether | Effective for purifying crystalline oils of nitropyridine derivatives.[11] |
| Column Chromatography | Hexane / Ethyl Acetate (B1210297) | A common non-polar/polar solvent system for silica gel chromatography. |
| Column Chromatography | Dichloromethane / Methanol | A more polar system for compounds with lower Rf values. |
| Column Chromatography | Eluent + Triethylamine (B128534) (1-3%) | Deactivates silica gel to reduce peak tailing of basic compounds.[2][13] |
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Compound "oils out" (forms a liquid instead of crystals) | The compound is coming out of solution above its melting point. The chosen solvent has a boiling point that is too high. | Use a lower-boiling point solvent or a solvent mixture. Try adding a small amount of a miscible co-solvent in which the compound is less soluble.[1] |
| No crystals form upon cooling | Too much solvent was used. The solution is not supersaturated. The compound is highly soluble even at low temperatures. | Boil off some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal if available. Cool the solution in an ice bath.[14] |
| Low recovery of purified product | The compound has significant solubility in the cold solvent. Crystals were filtered before crystallization was complete. Too much solvent was used for rinsing. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Minimize the amount of ice-cold solvent used to wash the crystals.[15] |
| Product is still impure (e.g., colored) | Colored impurities were not removed. Soluble impurities co-crystallized with the product. | Add activated charcoal to the hot solution before the filtration step to adsorb colored impurities. Ensure slow cooling to allow for selective crystallization.[15] |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Significant peak tailing | Strong interaction between the basic pyridine nitrogen and acidic silica gel. | Add a small amount of a base, such as triethylamine (1-3%), to the eluent to deactivate the silica gel.[2][13] Alternatively, use a more inert stationary phase like alumina (B75360) or a polymer-based column.[7] |
| Poor separation of compounds | Inappropriate solvent system (eluent). Compounds have very similar polarities. | Optimize the mobile phase polarity; a good starting point is an eluent that gives the target compound an Rf of ~0.2-0.3 on TLC.[13] Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[13] Consider using a different stationary phase (e.g., alumina, C18).[7] |
| Low recovery from the column | The compound is irreversibly adsorbed onto the silica gel. The compound is unstable on silica. | Deactivate the silica with triethylamine as described above.[13] If instability is suspected, switch to a less acidic stationary phase like neutral alumina.[7] |
| Cracked or channeled column bed | Improperly packed column. The solvent level dropped below the top of the silica. | Ensure the silica is packed as a uniform slurry without air bubbles.[16] Always maintain the solvent level above the stationary phase to prevent cracking. |
Experimental Protocols
Protocol 1: Recrystallization of a this compound Derivative
-
Solvent Selection: In a small test tube, add ~20-30 mg of the crude solid. Add a potential solvent dropwise at room temperature. If the solid dissolves easily, the solvent is unsuitable. If it doesn't dissolve, heat the mixture gently. A suitable solvent will dissolve the compound when hot but show low solubility when cold.[15]
-
Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate. Add the minimum amount of near-boiling solvent required to fully dissolve the solid.[14]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Slower cooling generally results in larger, purer crystals.[14] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[14]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely in a vacuum desiccator or a low-temperature vacuum oven.
Protocol 2: Flash Column Chromatography of a this compound Derivative
-
TLC Analysis & Solvent System Selection: Develop a TLC of the crude mixture using various solvent systems (e.g., hexane/ethyl acetate mixtures). The ideal eluent for the column will provide a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[16] Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Carefully apply the sample solution to the top of the column. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and adding the resulting free-flowing powder to the column.[13]
-
Elution: Carefully add the eluent to the column, ensuring the solvent level does not drop below the top of the sand. Begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute more polar compounds.[13]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound derivative.
Mandatory Visualization
Caption: A general workflow for selecting a purification strategy.
Caption: Logic for addressing peak tailing in chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound CAS#: 2530-26-9 [amp.chemicalbook.com]
- 4. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C5H4N2O2 | CID 137630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound|lookchem [lookchem.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. benchchem.com [benchchem.com]
- 13. Purification [chem.rochester.edu]
- 14. youtube.com [youtube.com]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. Chemistry Online @ UTSC [utsc.utoronto.ca]
Technical Support Center: 3-Nitropyridine Synthesis
This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of 3-nitropyridine. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My direct nitration of pyridine (B92270) using mixed nitric and sulfuric acid is resulting in extremely low yields of this compound. What is causing this?
A: This is a very common issue. The direct nitration of pyridine with a mixture of nitric acid and sulfuric acid is notoriously inefficient.[1][2] The primary reason for the low yield is the nature of the pyridine ring. The nitrogen atom in pyridine is basic and becomes protonated in the strongly acidic conditions of the nitration mixture. This forms the pyridinium (B92312) ion, which is highly electron-deficient and therefore strongly deactivated towards electrophilic aromatic substitution, such as nitration.[1][2] In fact, pyridine undergoes nitration at a rate estimated to be at least 10^22 times slower than benzene.[2]
Troubleshooting Steps:
-
Re-evaluate your synthetic strategy: For unsubstituted pyridine, direct nitration with mixed acids is often not a viable synthetic route for obtaining significant quantities of this compound. Consider alternative methods outlined in Q3.
-
Harsh Conditions: While extremely high temperatures (e.g., 330°C) with potassium nitrate (B79036) in fuming sulfuric acid have been reported to yield this compound, the yields are still very low (around 6%).[3] These conditions are also hazardous and can lead to decomposition.
Q2: I am observing the formation of a significant amount of dinitrated byproducts. How can I favor the formation of this compound?
A: Over-nitration, leading to the formation of dinitropyridine derivatives (e.g., 3,5-dinitropyridine), is a frequent side reaction, especially when using potent nitrating agents or when the pyridine ring is activated with electron-donating groups.[4]
Troubleshooting Steps to Promote Mono-nitration:
-
Control Reaction Temperature: Lowering the reaction temperature can decrease the rate of the second nitration, thus favoring the mono-nitrated product. Maintaining a consistent and low temperature is crucial.[4]
-
Stoichiometry of Nitrating Agent: Use a minimal excess of the nitrating agent. A large excess will significantly increase the probability of multiple nitrations.[4]
-
Slow Addition of Nitrating Agent: Add the nitrating agent dropwise or in small portions to the reaction mixture. This helps to maintain a low concentration of the active nitrating species, favoring the formation of the mono-nitrated product.[4]
-
Monitor Reaction Progress: Utilize techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction. The reaction should be stopped once the maximum yield of the desired this compound is observed and before significant dinitration occurs.[4]
Q3: Are there more effective and milder alternatives to direct nitration with mixed acids for synthesizing this compound?
A: Yes, several more efficient and milder methods have been developed to overcome the challenges of direct nitration.
-
Nitration with Nitric Acid in Trifluoroacetic Anhydride (B1165640): This method has been shown to produce 3-nitropyridines in yields ranging from 10-83%.[5][6]
-
Nitration using Dinitrogen Pentoxide (N₂O₅): This reagent can provide good yields of this compound (around 77%).[1] The reaction proceeds through an N-nitropyridinium intermediate, followed by a[1][4] sigmatropic rearrangement.[1]
-
Dearomatization-Rearomatization Strategy: This modern, one-pot approach offers a highly regioselective meta-nitration of pyridines under mild, catalyst-free conditions. It involves the temporary dearomatization of the pyridine ring, followed by nitration and subsequent rearomatization.[3]
Q4: I am attempting a nitration on a substituted pyridine and obtaining a mixture of isomers. How can I improve the regioselectivity?
A: The directing effects of the substituents on the pyridine ring will influence the position of nitration. For instance, in the nitration of 4-amino-2-chloropyridine, a mixture of 4-amino-2-chloro-3-nitropyridine (B48866) and 4-amino-2-chloro-5-nitropyridine is obtained.[7]
Troubleshooting Steps for Regioselectivity:
-
Choice of Nitrating Agent: Milder nitrating agents may offer better regioselectivity.
-
Protective Groups: In some cases, it may be necessary to protect certain positions on the pyridine ring to direct the nitration to the desired position.
-
Alternative Synthetic Routes: If direct nitration does not provide the desired isomer in sufficient purity, it is often necessary to consider a different synthetic pathway that builds the substituted nitropyridine from a different starting material.
Quantitative Data on this compound Synthesis
The following table summarizes reported yields for the synthesis of this compound and its derivatives using various methods.
| Starting Material | Nitrating Agent/Method | Product(s) | Yield (%) | Reference |
| Pyridine | KNO₃ / Fuming H₂SO₄ (330°C) | This compound | 6% | [3] |
| Pyridine | Nitryl fluoride (B91410) (NO₂F) | This compound | 10% | [3] |
| Pyridine | Dinitrogen Pentoxide (N₂O₅) in SO₂ | This compound | 77% | [1] |
| Pyridines (various substituted) | Nitric Acid in Trifluoroacetic Anhydride | 3-Nitropyridines | 10-83% | [5][6] |
| 4-Amino-2-chloropyridine | 65% Nitric Acid / Conc. Sulfuric Acid | 4-amino-2-chloro-3-nitropyridine & 4-amino-2-chloro-5-nitropyridine (mixture) | 95-98% (total isomers) | [7] |
| 4-Amino-2-chloropyridine | 65% Nitric Acid / Conc. Sulfuric Acid (after recrystallization) | 4-amino-2-chloro-3-nitropyridine | 75-85% | [7] |
| 4-Amino-2-chloropyridine | 65% Nitric Acid / Conc. Sulfuric Acid (after recrystallization) | 4-amino-2-chloro-5-nitropyridine | 15-25% | [7] |
Detailed Experimental Protocols
Protocol 1: Nitration of Pyridine with Nitric Acid in Trifluoroacetic Anhydride
This method provides a more effective route to this compound compared to traditional mixed-acid nitration.
Methodology:
-
Cooling: In a suitable reaction vessel, chill trifluoroacetic anhydride in an ice bath.
-
Addition of Pyridine: Slowly add pyridine to the chilled trifluoroacetic anhydride with stirring. Continue stirring under chilled conditions for 2 hours.
-
Addition of Nitric Acid: To the stirred mixture, add concentrated nitric acid dropwise.
-
Reaction: After the addition of nitric acid, allow the reaction to stir for 9-10 hours.
-
Quenching: Slowly pour the reaction mixture into a chilled aqueous solution of sodium metabisulfite.
-
Neutralization and Extraction: After 24 hours, adjust the pH of the solution to 6-7 using a 25% NaOH solution. Extract the product with methylene (B1212753) chloride.
-
Drying and Purification: Dry the organic extract over anhydrous sodium sulfate (B86663) and evaporate the solvent. The crude product can be further purified by column chromatography using a hexane:ethyl acetate (B1210297) (1:1) mobile phase.
Protocol 2: General Procedure for Minimizing Over-Nitration
This protocol outlines general principles to favor mono-nitration.
Methodology:
-
Cooling: Cool the pyridine substrate (and a suitable solvent, if applicable) in an ice or dry ice/acetone bath to the desired starting temperature (e.g., 0°C or lower).[4]
-
Preparation of Nitrating Mixture: Separately prepare the nitrating mixture (e.g., HNO₃/H₂SO₄) and cool it to the same temperature.[4]
-
Slow Addition: Add the nitrating mixture to the substrate solution dropwise using an addition funnel. Maintain a slow and steady addition rate to prevent localized heating.[4]
-
Monitoring: Monitor the reaction progress using TLC or GC-MS to determine the optimal time to stop the reaction.[4]
-
Quenching: Once the desired conversion to the mono-nitrated product is achieved, quench the reaction by pouring it onto ice.[4]
-
Neutralization and Work-up: Neutralize the mixture with a suitable base (e.g., sodium carbonate, sodium hydroxide) and perform a standard aqueous work-up.[4]
-
Purification: Purify the product using column chromatography or recrystallization to separate the desired mono-nitrated product from starting material and di-nitrated byproducts.[4]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Preparation of nitropyridines by nitration of pyridines with nitric acid. | Semantic Scholar [semanticscholar.org]
- 6. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
Technical Support Center: 3-Nitropyridine Reaction Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-nitropyridine and its derivatives. The information is designed to help overcome common challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my direct nitration of pyridine (B92270) to produce this compound resulting in very low yields?
Direct nitration of pyridine with standard nitrating agents like nitric acid/sulfuric acid mixtures is often inefficient.[1] The pyridine nitrogen is basic and becomes protonated under strongly acidic conditions, forming the pyridinium (B92312) cation. This cation is strongly deactivated, making electrophilic aromatic substitution, including nitration, very difficult.[1] Alternative methods, such as reaction with dinitrogen pentoxide followed by treatment with aqueous sulfite, can provide better yields of this compound.[1][2]
Q2: I am having trouble with a Nucleophilic Aromatic Substitution (SNAr) reaction on a 3-halopyridine. What are the key factors for success?
For a successful SNAr reaction on a pyridine ring, several factors are crucial:
-
Leaving Group Position: SNAr reactions are most favorable when the leaving group is at the 2- or 4-position of the pyridine ring. This allows the nitrogen atom to effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. Reactions at the 3-position are generally less successful under standard SNAr conditions.[3]
-
Activating Groups: The presence of strong electron-withdrawing groups, such as a nitro group (-NO2), ortho or para to the leaving group significantly enhances the reactivity of the pyridine ring towards nucleophilic attack.[4][5]
-
Nucleophile Strength: A sufficiently strong nucleophile is required to attack the electron-deficient ring.[3]
-
Leaving Group Ability: In SNAr, the reactivity order for halogens is typically F > Cl ≈ Br > I. Fluorine's high electronegativity makes the carbon atom it is attached to more electrophilic, which speeds up the rate-determining nucleophilic addition step.[6]
Q3: What are the recommended starting conditions for a Suzuki-Miyaura cross-coupling reaction with a halogenated this compound?
For the Suzuki-Miyaura coupling of a halogenated this compound with an arylboronic acid, a good starting point would be:
-
Catalyst: A palladium(0) source, such as Pd(PPh₃)₄, or a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf).[7]
-
Ligand: Phosphine-based ligands like triphenylphosphine (B44618) (PPh₃) or more specialized ligands such as SPhos or RuPhos are often crucial for stabilizing the catalyst.[7]
-
Base: An inorganic base is essential for the transmetalation step. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄).[7]
-
Solvent: Aprotic polar solvents or mixtures are typically used. Examples include 1,4-dioxane, toluene, or DMF, often with some water added.[7]
Troubleshooting Guides
Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
| Potential Cause | Recommended Solution(s) |
| Insufficiently Activated Pyridine Ring | Ensure a strong electron-withdrawing group (like -NO₂) is present ortho or para to the leaving group. Reactions at the 3-position are inherently slower.[3][5] |
| Poor Leaving Group | If possible, switch to a substrate with a better leaving group for SNAr (F > Cl ≈ Br > I).[6] For example, a fluoro-substituted nitropyridine will generally be more reactive than a chloro-substituted one. |
| Weak Nucleophile | Use a stronger nucleophile. If using a weak nucleophile, consider deprotonating it with a strong base (e.g., NaH, KHMDS) before adding it to the reaction mixture to generate a more reactive anionic nucleophile.[6] |
| Inappropriate Solvent | Use a polar aprotic solvent such as DMSO, DMF, or NMP to accelerate the reaction. These solvents can stabilize the charged Meisenheimer intermediate.[6] |
| Low Reaction Temperature | Gradually increase the reaction temperature. Many SNAr reactions require heating to proceed at a reasonable rate. Monitor for decomposition of starting materials or products at higher temperatures.[4] |
Side Product Formation in the Reduction of this compound to 3-Aminopyridine
| Potential Cause | Recommended Solution(s) |
| Over-reduction | Careful selection of the reducing agent and control of reaction conditions are key. For example, using Zn/NH₄Cl in ethanol (B145695) with ultrasound can selectively yield the hydroxylamine (B1172632) intermediate.[8] For complete reduction to the amine, catalytic hydrogenation (e.g., H₂, Pd/C) or metals in acidic media (e.g., SnCl₂, HCl; Fe, AcOH) are common, but reaction time and temperature should be optimized. |
| Formation of Azoxy or Azo Compounds | This can occur with certain reducing agents. Using a different reducing system, such as catalytic hydrogenation, can often minimize the formation of these dimeric byproducts. |
| Incomplete Reaction | Ensure sufficient equivalents of the reducing agent are used. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
| Degradation of Starting Material or Product | Some reduction conditions can be harsh. If degradation is observed, consider milder reducing agents or lower reaction temperatures. For instance, electrochemical reduction in an acidic solution can be a milder alternative.[9] |
Challenges in Palladium-Catalyzed Cross-Coupling Reactions
| Potential Cause | Recommended Solution(s) |
| Catalyst Inactivity (Suzuki & Buchwald-Hartwig) | The choice of ligand is critical. For electron-deficient heterocycles like this compound, catalyst systems that promote fast oxidative addition and reductive elimination are needed.[7] For Buchwald-Hartwig amination, sterically hindered phosphine (B1218219) ligands are often effective.[10] Ensure the catalyst is not poisoned by impurities in the starting materials or solvents. |
| Low Yield in Buchwald-Hartwig Amination | The base used is crucial. Strong, non-nucleophilic bases like NaOtBu or LiHMDS are commonly used. However, some functional groups, like esters or nitro groups, may not be compatible with strong bases like KOtBu.[11] In such cases, a weaker base like K₂CO₃ or Cs₂CO₃ might be necessary, although this may require higher temperatures or longer reaction times. |
| Homocoupling of Boronic Acid (Suzuki) | This side reaction can occur, especially at higher temperatures. Lowering the reaction temperature, using a different palladium source or ligand, or changing the base can help to minimize this. |
| Hydrolysis of Boronic Acid (Suzuki) | Boronic acids can be unstable, especially in the presence of water at high temperatures. Using the corresponding boronate ester (e.g., a pinacol (B44631) ester) can improve stability.[7] |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-5-nitropyridine (B43025) with an Amine[4]
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyridine (1.0 equivalent).
-
Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.1 M.
-
Add the amine nucleophile (1.1 equivalents) to the solution, followed by the addition of triethylamine (B128534) (1.2 equivalents) as a base.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product can then be isolated by standard workup procedures, such as extraction and purification by column chromatography or recrystallization.
General Protocol for the Reduction of this compound to 3-Aminopyridine using Tin(II) Chloride
This protocol is based on general methods for nitro group reduction.
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 equivalents) in concentrated hydrochloric acid.
-
Stir the mixture at room temperature or with gentle heating. The reaction is typically exothermic.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
After completion, carefully basify the reaction mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide (B78521) to a pH of ~8-9. Caution: This should be done slowly and with cooling as the neutralization is exothermic.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude 3-aminopyridine.
-
Purify the product by column chromatography or recrystallization as needed.
Visualizations
Caption: Troubleshooting workflow for low-yield SNAr reactions.
Caption: Common reaction pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines - Google Patents [patents.google.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Functionalization of 3-Nitropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of 3-nitropyridine.
Troubleshooting Guides
Problem 1: Low or No Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
Possible Causes and Solutions:
-
Insufficient Activation of the Pyridine (B92270) Ring: The nitro group at the 3-position strongly activates the pyridine ring for nucleophilic attack, particularly at the 2- and 6-positions. However, if the reaction is not proceeding, consider the following:
-
Leaving Group: Ensure you are using a good leaving group at the 2- or 6-position (e.g., a halogen). The reactivity order is generally F > Cl > Br > I.
-
Solvent Choice: Polar aprotic solvents like DMSO, DMF, or THF are generally preferred as they can solvate the cation and leave the nucleophile more reactive.[1]
-
Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. Reactions are often heated to reflux.[2]
-
-
Poor Nucleophile Reactivity:
-
Nucleophile Strength: Stronger nucleophiles will react more readily. If using a weak nucleophile, consider using a stronger base to deprotonate it and increase its nucleophilicity.
-
Steric Hindrance: A bulky nucleophile may have difficulty approaching the reaction center. Consider using a less sterically hindered nucleophile if possible.
-
-
Decomposition of Starting Material or Product:
-
Reaction Time: Prolonged reaction times at high temperatures can lead to decomposition. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[2]
-
Base Sensitivity: Some substituted nitropyridines or the resulting products may be sensitive to strong bases. A weaker base or careful control of stoichiometry might be necessary.
-
Problem 2: Poor Regioselectivity in C-H Functionalization
Possible Causes and Solutions:
-
Electronic Effects: The electronic nature of substituents on the pyridine ring plays a crucial role in directing C-H functionalization.
-
For this compound, C-H arylation typically occurs at the C-4 position in high yields.[3]
-
The presence of other substituents can alter this selectivity. For example, a methoxy (B1213986) group at the C-2 position can lead to a mixture of C-4 and C-3 arylated products.[3]
-
-
Steric Hindrance: Bulky substituents can influence the regioselectivity of the reaction. For instance, 4-nitro-2-phenylpyridine (B11899032) affords the C-5 arylation product, indicating sensitivity to bulky groups.[3]
-
Catalyst System: The choice of catalyst and ligands can significantly impact regioselectivity in metal-catalyzed cross-coupling reactions. Screening different catalyst/ligand combinations may be necessary to achieve the desired outcome.
Problem 3: Formation of Unexpected Side Products
Possible Causes and Solutions:
-
Meisenheimer Complex Formation: In SNAr reactions, the initial addition of the nucleophile forms a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] Under certain conditions, this complex can be stable and may be isolated instead of the desired product, especially with secondary carbanions.[4]
-
Troubleshooting: Modifying the reaction conditions, such as changing the solvent or base, can help promote the elimination of the leaving group to yield the final product.
-
-
Nitro Group Migration: In some reactions of halo-nitropyridines with amines, migration of the nitro group has been observed, leading to isomeric products.[5] This is more likely to occur in polar aprotic solvents.[5]
-
Polymerization: Cyanopyridines, which can be products of this compound functionalization, may polymerize, especially under harsh conditions or in the presence of certain catalysts.[6]
-
Troubleshooting: Strict temperature control and avoiding localized overheating can help prevent polymerization.[6]
-
-
Hydrolysis of Nitrile Groups: If the functionalization introduces a nitrile group, it can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, particularly in the presence of water under acidic or basic conditions.[6]
-
Troubleshooting: Using anhydrous solvents and controlling the pH can minimize hydrolysis.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common position for nucleophilic attack on this compound?
The nitro group at the 3-position deactivates the C-3 position for electrophilic attack but strongly activates the ring for nucleophilic attack. The most favorable positions for nucleophilic attack are the C-2 and C-6 positions, followed by the C-4 position, due to the ability to delocalize the negative charge onto the nitro group.
Q2: How can I improve the yield of my C-H arylation of this compound?
For C-H arylation of this compound, good to excellent yields of C-4 arylated products can be achieved with a range of bromoarenes.[3] To optimize the yield:
-
Catalyst System: Ensure an efficient palladium catalyst and appropriate ligand are used.
-
Reaction Conditions: Optimize the temperature and reaction time.
-
Substrate Purity: Use pure starting materials, as impurities can poison the catalyst.
Q3: My Vicarious Nucleophilic Substitution (VNS) reaction is failing with a secondary carbanion. What is happening?
The reaction of this compound with secondary carbanions, such as that from isopropyl phenyl sulfone, may fail to produce the alkylated product. Instead, a stable N-protonated Meisenheimer-type adduct can be formed.[4] This is due to steric hindrance that prevents the necessary planarization for the elimination step.[4] Consider using a primary carbanion precursor if possible.
Q4: Can the nitro group itself be substituted?
Yes, under certain conditions, the nitro group can act as a leaving group. For example, in the reaction of 2-methyl-3,5-dinitropyridine (B14619359) with thiols, the 3-nitro group is selectively substituted.[7] Also, the nitro group of methyl this compound-4-carboxylate has been successfully replaced by a fluoride (B91410) anion.[8]
Data Presentation
Table 1: C-H Arylation of this compound with Bromoarenes
| Bromoarene Substituent | Yield of C4-Arylated Product (%) | Reference |
| 4-Cl | 85 | [3] |
| 4-CO2Et | 78 | [3] |
| 4-OMe | 82 | [3] |
| 2-Me | 75 | [3] |
| 4-NMe2 | 45 | [3] |
Table 2: Vicarious Nucleophilic Substitution of this compound with Alkyl Phenyl Sulfones
| Alkyl Group | Yield of Alkylated Product (%) | Reference |
| Methyl | 75 | [4] |
| Ethyl | 72 | [4] |
| Isobutyl | 68 | [4] |
| Isopropyl | 0 (Meisenheimer adduct formed) | [4] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-5-nitropyridine (B43025) with an Amine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-nitropyridine (1.0 equiv) in anhydrous ethanol (B145695) (to a concentration of approximately 0.1 M).[2]
-
Addition of Reagents: Add the amine nucleophile (1.1 equiv) to the solution, followed by triethylamine (B128534) (1.2 equiv).[2]
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[2]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure.[2]
-
Extraction: Dissolve the residue in ethyl acetate (B1210297) and transfer to a separatory funnel. Wash the organic layer with brine (2 x 20 mL).[2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[2]
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure product.[2]
Protocol 2: General Procedure for C-H Arylation of this compound
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv), the desired bromoarene (1.5 equiv), palladium catalyst (e.g., Pd(OAc)2, 2 mol%), and a suitable ligand.
-
Addition of Base and Solvent: Add a base (e.g., K2CO3, 2.0 equiv) and a suitable solvent (e.g., DMF or toluene).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100-120 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Workup: Cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel.
Visualizations
Caption: General workflow for C-H arylation of this compound.
Caption: Troubleshooting logic for low-yield SNAr reactions.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. benchchem.com [benchchem.com]
- 7. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Controlling Regioselectivity in 3-Nitropyridine Reactions
This technical support center is designed for researchers, scientists, and drug development professionals working with 3-nitropyridine. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges in controlling regioselectivity during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control regioselectivity in reactions with this compound?
A1: The regioselectivity of reactions involving this compound is primarily governed by the interplay of electronic and steric effects. The pyridine (B92270) nitrogen atom and the nitro group at the C3 position are strong electron-withdrawing groups, which significantly influences the electron density around the ring.
-
For nucleophilic aromatic substitution (SNAr) , the nitro group strongly activates the positions ortho (C2 and C4) and para (C6) to it for nucleophilic attack. The incoming nucleophile will preferentially attack these positions due to the stabilization of the negative charge in the Meisenheimer intermediate through resonance with the nitro group.[1][2]
-
For Vicarious Nucleophilic Substitution (VNS) , substitution also occurs predominantly at the positions ortho (C2, C4) and para (C6) to the nitro group.[2][3]
-
For radical reactions (e.g., Minisci reaction) , the situation is more complex. Protonation of the pyridine nitrogen makes the C2 and C4 positions the most electrophilic and thus the most susceptible to attack by nucleophilic radicals.[4][5][6] The regioselectivity can be influenced by the nature of the radical, solvent, and acidity.[7]
Q2: Why is direct electrophilic substitution on this compound challenging?
A2: Direct electrophilic aromatic substitution (EAS) on this compound is difficult because the pyridine ring is already electron-deficient due to the electronegativity of the nitrogen atom. The presence of a second, powerful electron-withdrawing nitro group further deactivates the ring towards attack by electrophiles. Reactions that do occur typically require harsh conditions and often result in low yields.[8]
Q3: How can I favor substitution at the C6 (para) position over the C2 and C4 (ortho) positions in nucleophilic substitutions?
A3: Achieving high selectivity for the C6 position can be challenging due to the electronic activation of the C2 and C4 positions. However, several strategies can be employed:
-
Steric Hindrance: Using a bulky nucleophile can favor attack at the less sterically hindered C6 position over the C2 position, which is flanked by the nitro group.
-
Solvent and Counter-ion Effects: In some cases, the choice of solvent and the counter-ion of the nucleophile can influence regioselectivity. Non-polar, aprotic solvents may favor ortho-substitution in certain cases through coordination of the counter-ion with the substituent at C3.[9]
-
Thermodynamic vs. Kinetic Control: The C6-substituted product is often the thermodynamically more stable product. Running the reaction at higher temperatures for longer durations may favor the formation of the C6 isomer, assuming the reaction is reversible. The C2-substituted product is often the kinetically favored product due to the strong inductive effect of the nitro group making the C2 position more electron-deficient.[9]
Q4: What is Vicarious Nucleophilic Substitution (VNS) and why is it useful for this compound?
A4: Vicarious Nucleophilic Substitution (VNS) is a type of nucleophilic substitution where a hydrogen atom on an electron-deficient aromatic ring is replaced by a nucleophile.[2] The nucleophile is typically a carbanion that has a leaving group on the alpha-carbon.[2][3] This reaction is particularly useful for functionalizing this compound because it allows for the direct introduction of carbon substituents at the positions activated by the nitro group (C2, C4, and C6) without the need for a pre-existing leaving group like a halogen.[3][7]
Troubleshooting Guides
Problem 1: Low Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Mixture of C2, C4, and C6 isomers obtained. | - Reaction conditions favor a mixture of kinetic and thermodynamic products.- Nucleophile is not bulky enough to differentiate between the ortho and para positions. | - Optimize Temperature: Lower the temperature to favor the kinetic product (often C2) or increase the temperature to favor the thermodynamic product (often C6).- Change the Nucleophile: If possible, use a sterically more demanding nucleophile to increase selectivity for the less hindered C6 position.- Solvent Screening: Vary the solvent polarity. Aprotic, non-polar solvents might influence the regioselectivity.[9] |
| Predominant formation of the undesired ortho (C2/C4) isomer. | - The ortho positions are electronically more activated, leading to faster reaction rates (kinetic control).[9] | - Prolong Reaction Time/Increase Temperature: This may allow for equilibration to the more stable para (C6) isomer if the reaction is reversible.- Use a Bulky Base: A bulky, non-nucleophilic base can influence the approach of the nucleophile. |
Problem 2: Low Yield or No Reaction in Vicarious Nucleophilic Substitution (VNS)
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No reaction or very low conversion. | - Inefficient Carbanion Formation: The base may not be strong enough to deprotonate the carbanion precursor.- Steric Hindrance: A bulky carbanion precursor may be unable to add to the pyridine ring, or the subsequent elimination step is sterically hindered.[3] | - Use a Stronger Base: Switch to a stronger base like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) in an appropriate solvent (e.g., DMF, THF).[2]- Modify the Carbanion Precursor: Use a less sterically hindered carbanion precursor if possible. For example, primary alkyl sulfones react more readily than secondary ones.[3] |
| Formation of a stable Meisenheimer-type adduct instead of the desired product. | - The elimination of the leaving group from the intermediate is sterically hindered, preventing re-aromatization. This is common with secondary carbanions.[3] | - This is an inherent limitation for certain sterically demanding nucleophiles. Consider using a different, less hindered nucleophile to achieve the desired substitution. |
Problem 3: Poor Regioselectivity in Minisci-Type Radical Reactions
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Mixture of C2 and C4 isomers. | - The electronic properties of the C2 and C4 positions in the protonated pyridine are very similar, leading to competitive attack by the nucleophilic radical.[4] | - Use a Directing/Blocking Group: Introduce a bulky, temporary blocking group at the nitrogen atom to sterically hinder the C2 position and favor C4 functionalization.[10]- Vary the Radical Source: Different radical precursors can exhibit different selectivities.- Optimize Reaction Conditions: The solvent and acid used can influence the C2/C4 ratio. |
| Over-alkylation or formation of di-substituted products. | - The initially formed product is still reactive under the reaction conditions. | - Use the Heterocycle as the Limiting Reagent: This can reduce the likelihood of multiple additions.- Slow Addition of the Radical Precursor: Adding the radical precursor slowly over time can help to maintain a low concentration of the radical and minimize over-reaction. |
| Formation of byproducts from radical self-coupling. | - The concentration of the radical is too high. | - Dilute the Reaction Mixture: Lowering the concentration of all reactants can disfavor bimolecular radical coupling.- Control the Rate of Radical Generation: Adjust the temperature or the amount of initiator to generate radicals more slowly. |
Data Presentation
Table 1: Regioselectivity in the Vicarious Nucleophilic Substitution (VNS) of this compound Derivatives[3]
| Entry | Substrate | Alkylating Agent | Product(s) | Yield (%) | Isomer Ratio (ortho:para) |
| 1 | This compound | Methyl phenyl sulfone | 2-Methyl-3-nitropyridine & 4-Methyl-3-nitropyridine | 75 | 1:1 |
| 2 | This compound | Ethyl phenyl sulfone | 2-Ethyl-3-nitropyridine & 4-Ethyl-3-nitropyridine | 81 | 1:1.2 |
| 3 | This compound | Isobutyl phenyl sulfone | 2-Isobutyl-3-nitropyridine & 4-Isobutyl-3-nitropyridine | 78 | 1:1.5 |
| 4 | 2-Chloro-3-nitropyridine | Methyl phenyl sulfone | 2-Chloro-4-methyl-3-nitropyridine & 2-Chloro-6-methyl-3-nitropyridine | 65 | 1:1.2 |
| 5 | 2-Chloro-3-nitropyridine | Ethyl phenyl sulfone | 2-Chloro-4-ethyl-3-nitropyridine & 2-Chloro-6-ethyl-3-nitropyridine | 72 | 1:1.8 |
Data adapted from Antoniak, D., & Barbasiewicz, M. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(2), 516–519.[3]
Table 2: Regioselectivity in the Amination of this compound Derivatives
| Entry | Substrate | Aminating Agent | Product | Yield (%) | Reference |
| 1 | This compound | Hydroxylamine | 2-Amino-5-nitropyridine (B18323) | Moderate-Good | [7] |
| 2 | This compound | 4-Amino-1,2,4-triazole | 2-Amino-5-nitropyridine | Good | [7] |
| 3 | 2-Chloro-3-nitropyridine | Ammonia/KMnO4 | 2-Amino-3-nitro-6-chloropyridine | High | [8] |
Experimental Protocols
Protocol 1: Vicarious Nucleophilic Substitution (VNS) - Alkylation of this compound
This protocol is adapted from the work of Antoniak and Barbasiewicz for the synthesis of 4-alkyl-3-nitropyridines.[3]
Materials:
-
This compound
-
Alkyl phenyl sulfone (e.g., ethyl phenyl sulfone)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous Na2SO4
Procedure:
-
To a solution of the corresponding alkyl phenyl sulfone (0.5 mmol) in anhydrous DMF (2.5 mL) under an argon atmosphere at -40 °C, add a solution of KHMDS (1.5 mmol, 3.0 equiv) in THF.
-
Stir the resulting mixture for 5 minutes at -40 °C.
-
Add a solution of this compound (0.5 mmol, 1.0 equiv) in anhydrous DMF (2.5 mL) dropwise.
-
Stir the reaction mixture for 30 minutes at -40 °C.
-
Quench the reaction by adding saturated aqueous NH4Cl solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the isomeric products.
Protocol 2: Minisci-Type Radical Alkylation for C4-Selectivity
This protocol is a conceptual adaptation based on the strategy of using a blocking group to achieve C4-selectivity in Minisci reactions on pyridines.[11][10]
Materials:
-
Pyridine derivative with a bulky N-blocking group (e.g., N-(2,6-dichlorophenyl)pyridinium)
-
Carboxylic acid (e.g., pivalic acid) as the radical precursor
-
Silver nitrate (B79036) (AgNO3)
-
Ammonium persulfate ((NH4)2S2O8)
-
Dichloromethane (DCM) or a similar solvent
-
Water
Procedure:
-
To a biphasic mixture of the N-blocked pyridinium (B92312) salt (1.0 equiv) in DCM and water, add the carboxylic acid (2.0 equiv), AgNO3 (0.1 equiv), and (NH4)2S2O8 (2.0 equiv).
-
Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for several hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na2SO4.
-
Filter and concentrate under reduced pressure.
-
The crude product containing the C4-alkylated N-blocked pyridine can then be deprotected under appropriate conditions (e.g., with a suitable base) to yield the C4-alkylated pyridine.
-
Purify the final product by column chromatography.
Visualizations
Caption: SNAr mechanism on this compound.
Caption: VNS mechanism on this compound.
Caption: Troubleshooting workflow for Minisci regioselectivity.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. knowleslab.princeton.edu [knowleslab.princeton.edu]
- 6. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective vicarious nucleophilic amination of 3-nitropyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Byproducts of 3-Nitropyridine nitration and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the nitration of 3-nitropyridine. The information is designed to help identify and remove common byproducts generated during this reaction.
Frequently Asked Questions (FAQs)
Q1: What are the expected byproducts from the nitration of this compound?
A1: The nitration of this compound is an electrophilic aromatic substitution reaction. Due to the directing effects of the existing nitro group and the pyridine (B92270) nitrogen, the reaction primarily yields a mixture of dinitropyridine isomers. The most common byproducts are 3,5-dinitropyridine , 3,4-dinitropyridine , and 2,3-dinitropyridine . The relative ratios of these isomers can vary depending on the specific reaction conditions, such as the nitrating agent, temperature, and reaction time.
Q2: How can I monitor the progress of the nitration reaction and identify the byproducts being formed?
A2: You can monitor the reaction progress and identify the products using chromatographic and spectroscopic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for separating the volatile components of the reaction mixture and identifying them based on their mass spectra.[1][2][3] High-Performance Liquid Chromatography (HPLC) , particularly with a UV detector, can also be used to separate and quantify the different isomers.[4][5][6][7][8] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy of the crude reaction mixture or isolated fractions can be very informative.
Q3: What are the general strategies for removing dinitropyridine byproducts?
A3: The primary methods for removing dinitropyridine byproducts from the desired product and unreacted starting material are recrystallization and column chromatography .[4][9] The choice of method will depend on the scale of your reaction, the specific isomers present, and their relative concentrations.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of desired dinitropyridine isomer | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient nitrating agent. | - Monitor the reaction by TLC, GC, or HPLC to ensure it has gone to completion. - Carefully control the reaction temperature as specified in the protocol. Nitration reactions are often exothermic.[10] - Consider using a stronger nitrating agent or optimizing the ratio of nitric acid to sulfuric acid. |
| Formation of a complex mixture of isomers | - Reaction temperature is too high, leading to less selective nitration. - The chosen nitrating agent is not sufficiently selective. | - Maintain a lower reaction temperature to favor the formation of the thermodynamically more stable isomers. - Experiment with different nitrating agents (e.g., fuming nitric acid, a mixture of nitric acid and sulfuric acid, or nitric acid in trifluoroacetic anhydride) to improve selectivity.[11][12][13][14][15][16] |
| Difficulty in separating isomeric byproducts by recrystallization | - The isomers have very similar solubilities in the chosen solvent. - The cooling process is too rapid, leading to co-precipitation. | - Screen a variety of solvents or solvent mixtures to find a system where the solubility of the desired isomer is significantly different from the byproducts at different temperatures. Common recrystallization solvents include ethanol, ethyl acetate, hexane (B92381), and their mixtures.[17][18][19][20] - Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of pure crystals.[21] |
| Poor separation of isomers by column chromatography | - The chosen eluent system does not provide sufficient resolution. - The column is overloaded. | - Perform small-scale analytical TLC to screen for an optimal eluent system that provides good separation between the desired product and the byproducts. A common starting point is a mixture of hexane and ethyl acetate.[9] - Ensure that the amount of crude product loaded onto the column is appropriate for its size to avoid band broadening. |
Experimental Protocols
General Experimental Protocol for Nitration of this compound
This is a general procedure and may require optimization based on your specific experimental goals.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Substrate Addition: Slowly add this compound to the chilled sulfuric acid with continuous stirring.
-
Nitrating Agent Addition: Slowly add fuming nitric acid dropwise to the reaction mixture, ensuring the temperature is maintained between 0-10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature or gently heat as required, while monitoring the progress by TLC or GC-MS.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium hydroxide (B78521) or sodium carbonate) until it is slightly basic.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and remove the solvent under reduced pressure to obtain the crude product.
Purification Protocol 1: Recrystallization
-
Solvent Selection: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexane, and water) at room temperature and at their boiling points to find a suitable solvent or solvent pair. An ideal single solvent will dissolve the compound when hot but not when cold. For a solvent pair, the compound should be soluble in the "good" solvent and insoluble in the "bad" solvent.[17][18][19][20]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, cool the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Purification Protocol 2: Column Chromatography
-
Eluent Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system (eluent) that provides good separation between the desired dinitropyridine isomer and the byproducts. A common starting point is a gradient of hexane and ethyl acetate.
-
Column Packing: Pack a chromatography column with silica (B1680970) gel using the chosen eluent.
-
Loading: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure desired product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Physicochemical Properties of Potential Products and Byproducts
| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| This compound | C₅H₄N₂O₂ | 124.09 | 2530-26-9 |
| 2,3-Dinitropyridine | C₅H₃N₃O₄ | 169.09 | 52605-35-5 |
| 3,4-Dinitropyridine | C₅H₃N₃O₄ | 169.09 | 58518-87-7 |
| 3,5-Dinitropyridine | C₅H₃N₃O₄ | 169.09 | 940-06-7[22] |
Note: The physical properties such as melting point and solubility can vary between isomers and are crucial for developing effective purification strategies.
Mandatory Visualization
Caption: Logical workflow for the identification and removal of byproducts.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 6. helixchrom.com [helixchrom.com]
- 7. benchchem.com [benchchem.com]
- 8. helixchrom.com [helixchrom.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Preparation of nitropyridines by nitration of pyridines with nitric acid. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Reagents & Solvents [chem.rochester.edu]
- 18. web.mnstate.edu [web.mnstate.edu]
- 19. reddit.com [reddit.com]
- 20. reddit.com [reddit.com]
- 21. ocw.mit.edu [ocw.mit.edu]
- 22. 3,5-Dinitropyridine | C5H3N3O4 | CID 598054 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of 3-Nitropyridine for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of 3-Nitropyridine in biological assays.
Troubleshooting Guide: Enhancing this compound Solubility
Researchers often encounter difficulties in dissolving this compound and similar poorly soluble compounds in aqueous buffers used for biological assays. This guide offers a systematic approach to overcoming these solubility challenges.
Initial Steps & Best Practices:
Before exploring advanced solubilization techniques, ensure the following foundational steps are correctly implemented:
-
High-Quality Solvent: Always use anhydrous, high-purity solvents to prepare stock solutions.
-
Proper Dissolution Technique: After adding the solvent to your compound, ensure complete dissolution by vortexing or sonicating the solution until it is clear and free of visible particles.[1]
-
Equilibration: Allow vials of lyophilized compounds to reach room temperature before opening to prevent condensation.[1]
-
Centrifugation: Briefly centrifuge the vial to ensure all powder is at the bottom before adding solvent.[1]
Solvent Selection and Optimization:
The choice of solvent is critical for successfully incorporating hydrophobic compounds into aqueous assay media. Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent in biological assays due to its ability to dissolve a broad range of compounds.[1][2] However, its concentration must be carefully controlled to avoid cellular toxicity.[3][4]
Table 1: Recommended Solvents and Co-solvents for this compound
| Solvent/Co-solvent | Recommended Starting Concentration in Stock | Maximum Recommended Final Assay Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 10-30 mM | < 0.5% (v/v) | Most common starting solvent.[2] Can be toxic to cells at higher concentrations.[4] |
| Ethanol | 10-30 mM | < 0.5% (v/v) | Can also exhibit cytotoxicity.[1] A solvent tolerance test is recommended. |
| Polyethylene Glycol 3350 (PEG 3350) | Varies | 5-10% (v/v) | Can be a good alternative or co-solvent with DMSO.[3] |
| N,N-Dimethylformamide (DMF) | 10-30 mM | < 0.1% (v/v) | Use with caution due to potential reactivity and toxicity. |
Note: The final solvent concentration should always be tested for its effect on the specific biological assay being performed. Running a solvent tolerance control is highly recommended.
Advanced Solubilization Strategies:
If optimizing the solvent system is insufficient, consider the following advanced strategies:
-
pH Adjustment: For ionizable compounds, altering the pH of the assay buffer can significantly increase solubility.[1] Basic compounds may become more soluble at a lower pH, while acidic compounds may dissolve better at a higher pH.[1]
-
Use of Excipients:
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[1] A typical concentration range is 0.01-1% (v/v).[1]
-
Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby enhancing their solubility.[5]
-
-
Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area, which can lead to a higher dissolution rate.[5][6] This can be achieved through techniques like sonication or micronization.[5]
Frequently Asked Questions (FAQs)
Q1: What is the best organic solvent to start with for this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used initial solvent for dissolving hydrophobic compounds like this compound for biological assays.[1][7] It is miscible with water and most cell culture media, and it can dissolve a wide range of polar and nonpolar compounds.[2][7] However, it is crucial to keep the final concentration of DMSO in your assay low (ideally below 0.5%) to minimize potential cytotoxic effects.[3]
Q2: My this compound precipitates when I add the DMSO stock solution to my aqueous assay buffer. What should I do?
A2: This is a common issue when diluting a concentrated stock of a hydrophobic compound into an aqueous medium. Here are several steps to troubleshoot this problem:
-
Modify the Dilution Protocol: Instead of a single large dilution, perform a serial dilution.[1] This gradual decrease in the organic solvent concentration can help maintain the compound's solubility.[1]
-
Optimize Mixing: Add the compound stock to the aqueous buffer dropwise while vortexing or stirring vigorously to facilitate rapid dispersion.[1]
-
Lower the Stock Concentration: Preparing a less concentrated stock solution in the organic solvent may prevent precipitation upon dilution.
-
Use a Co-solvent: Incorporating a co-solvent like PEG 3350 into your assay buffer can help to increase the solubility of the compound.[3]
-
Consider Excipients: The addition of a small amount of a biocompatible surfactant, such as Tween® 80 (0.01-0.1%), can help to keep the compound in solution.[1]
Q3: How should I store my this compound stock solution?
A3: Store stock solutions in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles and prevent degradation.[1]
Q4: Can I use pH adjustment to improve the solubility of this compound?
A4: Yes, pH adjustment can be an effective strategy for ionizable compounds.[1] Since this compound has a pyridine (B92270) ring, its basicity (or lack thereof) will determine if pH adjustment is a viable option. You would need to determine the pKa of this compound to predict how a change in pH will affect its charge and, consequently, its solubility. For basic compounds, lowering the pH can increase solubility.[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of this compound powder. For example, to make 1 mL of a 10 mM solution (Molecular Weight of this compound: 124.1 g/mol ), you would need 1.241 mg.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes, or until the solution is clear.
-
Storage: Aliquot the stock solution into smaller volumes for single use and store at -20°C or -80°C.[1]
Protocol 2: Serial Dilution for a Cell-Based Assay
This protocol describes the preparation of working solutions from a 10 mM stock to achieve final concentrations in a cell culture plate, ensuring the final DMSO concentration remains at 0.1%.
-
Intermediate Dilution Plate: Prepare an intermediate dilution series in a 96-well plate. For example, to achieve a final concentration of 10 µM in the assay plate, you would first prepare a 1 mM intermediate solution.
-
Preparation of Intermediate Solutions:
-
Add 90 µL of cell culture medium to the wells of the intermediate plate.
-
Add 10 µL of the 10 mM this compound stock solution to the first well and mix thoroughly. This creates a 1 mM solution.
-
Perform serial dilutions across the plate by transferring 10 µL from the previous well to the next and mixing.
-
-
Final Assay Plate:
-
Add the appropriate volume of cell suspension to the wells of your final assay plate (e.g., 99 µL).
-
Add 1 µL of your intermediate dilutions to the corresponding wells of the final assay plate. This will result in a final DMSO concentration of 0.1%.
-
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues with this compound.
Recent studies have identified some this compound analogs as microtubule-targeting agents, which induce G2/M cell cycle arrest and apoptosis in cancer cells.[8] The following diagram illustrates a simplified, hypothetical signaling pathway that could be initiated by such a compound.
Caption: Hypothetical pathway of a this compound analog as a microtubule-targeting agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Metal Contamination in 3-Nitropyridine Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing metal contamination, particularly from palladium catalysts, during 3-nitropyridine cross-coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the cross-coupling of 3-nitropyridines and the subsequent purification steps to remove metal residues.
Question 1: My Suzuki-Miyaura reaction with a this compound substrate is sluggish or results in a low yield. Could this be related to metal catalyst issues?
Answer:
Yes, low yield or a stalled reaction can be linked to catalyst deactivation or other issues. Here are some troubleshooting steps:
-
Ligand Choice: Standard phosphine (B1218219) ligands may not be optimal for electron-deficient substrates like this compound. Consider using more electron-rich and bulky ligands, such as Buchwald dialkylbiaryl phosphine ligands, which can accelerate the rate-limiting oxidative addition step.[1][2]
-
Catalyst Loading: While typical catalyst loadings range from 0.5-2.5 mol%, a sluggish reaction might benefit from a slightly higher concentration. However, this should be a secondary option as it increases the cost and the burden of subsequent metal removal.[1]
-
Base Selection: The choice of base is critical. If one base is proving ineffective, screening others like carbonates (e.g., Cs₂CO₃, K₂CO₃) or phosphates (e.g., K₃PO₄) is a logical step. For anhydrous couplings using K₃PO₄, the addition of a small amount of water may be necessary.[2][3]
-
Solvent Purity: Ensure that solvents are anhydrous (if required by the protocol) and have been properly degassed to remove oxygen, which can lead to catalyst decomposition and side reactions.[1]
Question 2: I am observing significant homocoupling of my boronic acid reagent. How can I minimize this side reaction?
Answer:
Homocoupling is a common side reaction that consumes your nucleophile and complicates purification. It is often caused by the presence of oxygen or an excess of Pd(II) species.[1]
-
Improve Degassing: Rigorous degassing of your reaction mixture is the most critical step to prevent oxygen-mediated homocoupling.[1]
-
Use a Pd(0) Source: Starting with a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can mitigate homocoupling. Pd(II) precatalysts like Pd(OAc)₂ are reduced to Pd(0) in situ, a process that can consume the boronic acid and promote homocoupling.[1]
-
Addition of a Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help minimize the concentration of free Pd(II) in the reaction mixture, thereby suppressing the homocoupling of the boronic acid.[4]
Question 3: After my cross-coupling reaction and initial work-up, I still have high levels of residual palladium in my this compound product. What are the best strategies for removal?
Answer:
Residual palladium can be challenging to remove, especially with nitrogen-containing compounds like pyridines which can coordinate to the metal. A multi-step approach is often necessary.
-
Initial Purification: Standard purification techniques like column chromatography can reduce palladium levels, but often a significant amount remains.[5]
-
Metal Scavengers: The most effective method for removing trace palladium is the use of metal scavengers. These are functionalized materials, often silica-based, that have a high affinity for the metal.[6][7]
-
Screening: It is advisable to screen a variety of scavengers to find the most effective one for your specific product and solvent system. Common functional groups on scavengers that are effective for palladium include thiol, thiourea, and diamine-based ligands.[6][8]
-
Optimization: Once a suitable scavenger is identified, you can optimize the conditions, including the number of equivalents, temperature, and reaction time, to maximize removal efficiency.[8]
-
-
Activated Carbon: In some cases, treatment with activated carbon can be an effective and economical method for palladium removal.
-
Crystallization: If your product is a solid, crystallization can be a powerful final step to significantly reduce metal impurities.
Frequently Asked Questions (FAQs)
Q1: What are the regulatory limits for palladium impurities in active pharmaceutical ingredients (APIs)?
A1: Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for elemental impurities in drug products (ICH Q3D). Palladium is classified as a Class 2B element.[9] The permitted daily exposure (PDE) for palladium depends on the route of administration.[10]
| Route of Administration | Permitted Daily Exposure (PDE) (µ g/day ) |
| Oral | 100 |
| Parenteral | 10 |
| Inhalation | 1 |
This table summarizes the PDE values for Palladium.
Q2: What are the common analytical techniques to quantify residual palladium?
A2: Several highly sensitive analytical methods are used to determine trace metal content in pharmaceutical samples.[11]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is one of the most common and sensitive techniques, capable of detecting metals at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[12][13]
-
Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): Another widely used technique for elemental analysis.[11]
-
Atomic Absorption Spectroscopy (AAS): A well-established method for quantifying metal concentrations.[13][14]
-
X-Ray Fluorescence (XRF): A non-destructive technique that can be used for the determination of palladium residues.[15]
Q3: Can the this compound moiety itself interfere with palladium removal?
A3: Yes, the pyridine (B92270) nitrogen in your product can coordinate with residual palladium species, making them more difficult to remove by standard methods like simple filtration or aqueous washes. This is why targeted approaches like metal scavengers are often necessary. The choice of scavenger should be made carefully to ensure it has a stronger affinity for palladium than your product does.
Q4: Are there "metal-free" cross-coupling alternatives for 3-nitropyridines?
A4: While traditional cross-coupling reactions heavily rely on transition metal catalysts, research into "metal-free" alternatives is ongoing.[16][17] Some studies have shown that reactions previously thought to be metal-free were, in fact, catalyzed by trace amounts of metal impurities in the reagents.[18] For the synthesis of APIs where metal contamination is a major concern, it is crucial to rigorously validate any "metal-free" claim. Light-mediated cross-coupling reactions are an emerging area that may offer future alternatives.[16]
Experimental Protocols
Protocol 1: General Procedure for Metal Scavenger Screening
-
Sample Preparation: Dissolve the crude this compound product in a suitable solvent to create a stock solution.
-
Aliquotting: Distribute equal volumes of the stock solution into separate vials.
-
Scavenger Addition: To each vial, add a different metal scavenger. A typical starting point is to use 4-8 molar equivalents of the scavenger relative to the initial concentration of the palladium catalyst.[8]
-
Agitation: Stir or shake the vials at room temperature.
-
Sampling: Take samples at various time points (e.g., 1, 4, and 16 hours) to monitor the progress of metal removal.
-
Analysis: Filter the scavenger from each sample and analyze the filtrate for residual palladium content using a sensitive analytical technique like ICP-MS.
-
Optimization: Once the most effective scavenger is identified, the process can be optimized by varying the scavenger equivalents, temperature, and time to achieve the desired level of purity with minimal material usage.[8]
Visualizations
Caption: A typical workflow for the removal of metal contaminants from a crude reaction product.
Caption: A decision-making diagram for troubleshooting low-yielding this compound cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. silicycle.com [silicycle.com]
- 7. biotage.com [biotage.com]
- 8. silicycle.com [silicycle.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. knowledge.reagecon.com [knowledge.reagecon.com]
- 11. mt.com [mt.com]
- 12. arborassays.com [arborassays.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Recent Strides in the Transition Metal-Free Cross-Coupling of Haloacetylenes with Electron-Rich Heterocycles in Solid Media [mdpi.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Analytical Methods for 3-Nitropyridine Purity Assessment
This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical methods used to assess the purity of 3-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for determining the purity of this compound?
A1: The most common methods for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Mass Spectrometry (MS) is often coupled with GC (GC-MS) or HPLC (LC-MS) for impurity identification.
Q2: What are the potential impurities in this compound?
A2: Potential impurities can originate from the synthesis process or degradation. Common impurities may include:
-
Starting materials: 3-aminopyridine, or precursors like 2-chloro-5-nitropyridine (B43025) depending on the synthetic route.[1][2][3]
-
Over-nitrated products: 3,5-dinitropyridine.
-
Isomers: 2-nitropyridine (B88261) and 4-nitropyridine, although typically formed in smaller amounts.
-
Degradation products: Resulting from hydrolysis, oxidation, or photolysis. Forced degradation studies can help identify these.[4][5][6][7][8]
Q3: Can I use UV-Vis spectrophotometry for purity analysis of this compound?
A3: While UV-Vis spectrophotometry can be used for quantification, it is not a suitable method for purity assessment on its own because it cannot separate the main component from its impurities. It is best used as a detector for a separation technique like HPLC.
Q4: What is the role of forced degradation studies in purity assessment?
A4: Forced degradation studies are crucial for identifying potential degradation products that could form under various stress conditions such as acid, base, heat, light, and oxidation.[4][5][6][7][8] This information is vital for developing stability-indicating analytical methods that can separate and quantify these degradation products.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
| Issue | Possible Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions with free silanol (B1196071) groups on the column, especially for a basic compound like this compound. | - Use a mobile phase with a lower pH (e.g., add 0.1% trifluoroacetic acid or formic acid) to suppress silanol ionization.- Use an end-capped column or a column with a different stationary phase (e.g., polar-embedded).- Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations.[9][10][11] |
| Poor Resolution | Inadequate separation between this compound and its impurities. | - Optimize the mobile phase composition (e.g., change the ratio of organic solvent to aqueous phase).- Use a gradient elution instead of an isocratic one.- Try a column with a different selectivity or higher efficiency (smaller particle size). |
| Ghost Peaks | Contamination in the mobile phase, injector, or column. | - Run a blank gradient to identify the source of contamination.- Use fresh, high-purity solvents and additives.- Clean the injector and column. |
| Inconsistent Retention Times | Fluctuation in mobile phase composition, flow rate, or column temperature. | - Ensure the mobile phase is well-mixed and degassed.- Check the pump for leaks and ensure a stable flow rate.- Use a column oven to maintain a constant temperature. |
Gas Chromatography (GC)
| Issue | Possible Cause | Troubleshooting Steps |
| Analyte Degradation | This compound may be thermally labile, degrading in the hot GC inlet. | - Lower the inlet temperature. A good starting point is 250°C, which can be adjusted based on analyte response.[12] - Use a deactivated inlet liner.[13][14] - Consider using a "cold" injection technique like Programmed Temperature Vaporization (PTV) if available.[15] |
| Peak Tailing | Active sites in the GC system (liner, column). | - Use a deactivated liner and septum.- Trim the first few centimeters of the column.- Use a column specifically designed for the analysis of basic compounds. |
| Poor Resolution | Inadequate separation of volatile impurities. | - Optimize the temperature program (e.g., use a slower ramp rate).- Use a longer column or a column with a different stationary phase. |
| Carryover | Adsorption of the analyte in the injector. | - Increase the injector temperature (if thermal degradation is not an issue).- Use a solvent wash for the syringe that effectively dissolves this compound. |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for the quantification of this compound and the separation of its non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
Start with 10% B, hold for 2 minutes.
-
Increase to 90% B over 15 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to 10% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase starting condition (10% Acetonitrile in Water) to a concentration of approximately 0.5 mg/mL.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for assessing the purity of this compound and quantifying volatile impurities.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C (can be optimized to prevent thermal degradation).[12]
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Detector Temperature: 300 °C.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., dichloromethane (B109758) or acetone) to a concentration of approximately 1 mg/mL.
Quantitative NMR (qNMR)
This is a primary method for determining the absolute purity of this compound without the need for a specific reference standard of the analyte.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity (e.g., maleic acid, 1,4-dinitrobenzene). The internal standard should have at least one proton signal that does not overlap with the signals of this compound.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of this compound into a clean vial.
-
Accurately weigh about 10-20 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Data Acquisition:
-
Use a 90° pulse angle.
-
Employ a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of any signal of interest (a D1 of 30-60 seconds is often sufficient).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Process the spectrum with accurate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound and a well-resolved signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
-
Quantitative Data Summary
| Analytical Method | Parameter | Typical Value/Range | Notes |
| RP-HPLC | Purity | > 98% | Dependent on the grade of the material. |
| Limit of Detection (LOD) | 0.01 - 0.1% | For known impurities. | |
| Limit of Quantification (LOQ) | 0.03 - 0.3% | For known impurities. | |
| GC-FID | Purity | > 99% (for volatile components) | Assumes non-volatile impurities are absent. |
| LOD | ~0.01% | For volatile impurities. | |
| LOQ | ~0.03% | For volatile impurities. | |
| qNMR | Purity | Can provide an absolute purity value with high precision (e.g., 99.5 ± 0.2%). | Accuracy depends on the purity of the internal standard. |
Visualizations
Caption: A general workflow for the purity assessment of this compound.
Caption: A logical troubleshooting workflow for chromatographic analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 3-Aminopyridine synthesis - chemicalbook [chemicalbook.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. jddtonline.info [jddtonline.info]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Optimizing Splitless Injections: Inlet Temperature [restek.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Nitropyridine and 4-Nitropyridine
For researchers, scientists, and professionals in drug development, a nuanced understanding of the reactivity of heterocyclic building blocks is fundamental. 3-Nitropyridine and 4-Nitropyridine (B72724), while structurally similar, exhibit distinct differences in their chemical behavior due to the positional variance of the electron-withdrawing nitro group. This guide provides an objective, data-supported comparison of their reactivity in key chemical transformations, including nucleophilic and electrophilic aromatic substitutions and the reduction of the nitro group.
Electronic Properties: The Root of Reactivity Differences
The reactivity of the pyridine (B92270) ring is governed by the interplay of the electronegative ring nitrogen and the substituent. The nitrogen atom deactivates the ring towards electrophilic attack compared to benzene, due to its inductive electron withdrawal and its ability to be protonated under acidic conditions.[1] The introduction of a nitro group, a potent deactivating group, further diminishes the ring's electron density.
4-Nitropyridine: In this isomer, the nitro group is in conjugation with the ring nitrogen (para-position). This alignment allows for powerful resonance stabilization of negative charge, particularly when a nucleophile attacks the ring at positions 2 or 4. This significantly enhances the electrophilicity of the carbons at these positions, making 4-nitropyridine highly susceptible to nucleophilic aromatic substitution (SNAr).
This compound: Here, the nitro group is not in direct conjugation with the ring nitrogen. While both the nitrogen and the nitro group exert strong inductive electron withdrawal, the resonance effect is less pronounced in stabilizing a negative charge from nucleophilic attack compared to the 4-isomer. Conversely, for electrophilic aromatic substitution, which is already disfavored, the directing effects of the ring nitrogen (meta-directing) and the nitro group (meta-directing) create a complex reactivity profile.[2][3]
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone reaction for functionalizing pyridine rings. The reactivity of nitropyridines in SNAr reactions is exceptionally high, especially when a good leaving group is present or when the nitro group itself is displaced.
4-Nitropyridine is significantly more reactive towards nucleophiles than This compound . The attack of a nucleophile at the 4-position (displacing the nitro group) or at the 2-position (if a leaving group is present) leads to a Meisenheimer complex. In the case of 4-nitropyridine, the negative charge of this intermediate can be delocalized onto the oxygen atoms of the nitro group through resonance, which is a highly stabilizing effect.[4] This stabilization lowers the activation energy of the reaction, leading to faster reaction rates. For instance, the nitro group in 4-nitropyridine-N-oxide, a related and highly reactive compound, can be readily displaced by various nucleophiles.[5][6]
This compound is less activated towards SNAr. While nucleophilic attack is possible, particularly at positions 2 and 4, the resulting Meisenheimer intermediate lacks the direct resonance stabilization of the negative charge by the nitro group that is seen in the 4-isomer. Therefore, reactions often require more forcing conditions. A specific type of nucleophilic substitution, the Vicarious Nucleophilic Substitution (VNS), has been shown to be effective for introducing alkyl groups onto this compound, typically at the 4-position.[7]
Quantitative Data: Nucleophilic Aromatic Substitution
| Compound | Nucleophile | Leaving Group | Conditions | Yield | Reference |
| 2-chloro-5-nitropyridine (B43025) | Various Amines | Cl⁻ | Reflux in Ethanol (B145695) | Good to Excellent | [8] |
| 4-nitropyridine-N-oxide | Piperidine (B6355638) | NO₂⁻ | Ethanol, 30°C | Quantitative | [9] |
| This compound | Alkyl Sulfone Carbanions | H⁻ (VNS) | KHMDS, DMF, -40°C | Moderate to Good | [7] |
| 3-bromo-4-nitropyridine | Amines | Br⁻ | DMSO/TEA, 90°C | Varies | [10] |
Electrophilic Aromatic Substitution (EAS)
Electrophilic substitution on the pyridine ring is inherently difficult due to the electron-withdrawing nature of the ring nitrogen.[11] The presence of a nitro group further deactivates the ring, making EAS reactions on nitropyridines challenging and often requiring harsh conditions.[2]
This compound: Direct nitration of pyridine, which requires severe conditions, yields this compound, albeit in low yields.[12] Further electrophilic substitution on this compound is exceptionally difficult. The ring nitrogen directs incoming electrophiles to the 3-position (meta), while the nitro group also directs meta to its own position (to positions 1, 5). The combined deactivating effects make substitution unfavorable.
4-Nitropyridine: The deactivation is also profound in this isomer. The ring nitrogen directs to the 3-position, and the 4-nitro group also directs to the 3-position (meta). Therefore, electrophilic attack, if it occurs, is expected at the 3- (and 5-) position. However, the overall deactivation of the ring means that such reactions are rarely of synthetic utility.
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a crucial transformation, providing access to aminopyridines, which are valuable precursors in medicinal chemistry.
Both This compound and 4-nitropyridine can be readily reduced to their corresponding amines. A variety of reducing agents can be employed, including metal/acid combinations (e.g., Fe/HCl, SnCl₂), catalytic hydrogenation (e.g., H₂/Pd-C), and electrochemical methods.[14][15]
The choice of reducing agent can sometimes be influenced by the presence of other functional groups. For instance, catalytic hydrogenation is a clean method but may also reduce other susceptible groups. The reduction of 4-nitropyridine-N-oxide often results in the reduction of the nitro group and the deoxygenation of the N-oxide simultaneously or sequentially, depending on the conditions.[16]
Data Summary: Reduction of Nitropyridines
| Starting Material | Product | Reagents | Conditions | Yield | Reference |
| 4-nitropyridine-N-oxide | 4-aminopyridine | Fe / Acetic Acid | Reflux | Quantitative | [14] |
| 4-nitropyridine-N-oxide | 4-aminopyridine | TiCl₄ / SnCl₂ | - | - | [16] |
| 3-nitropyridines | 3-aminopyridines | Electrochemical | Acidic Solution | - | [15] |
| Substituted 3-nitropyridines | N-(3-pyridyl)hydroxylamines | Zn / NH₄Cl / EtOH | Ultrasonication | Good | [17] |
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution of 2-Chloro-5-nitropyridine
This protocol is representative of SNAr reactions on activated nitropyridines.[8]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyridine (1.0 equivalent).
-
Dissolution: Dissolve the starting material in anhydrous ethanol (to an approximate concentration of 0.1 M).
-
Addition of Reagents: Add the desired amine nucleophile (1.1 equivalents) to the solution, followed by the addition of triethylamine (B128534) (1.2 equivalents) as a base.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure. The residue can then be purified by column chromatography or recrystallization.
Protocol 2: Reduction of 4-Nitropyridine-N-oxide with Iron
This protocol details a classic method for the reduction of a nitropyridine derivative.[14]
-
Setup: In a suitable reaction vessel, create a suspension of iron powder in water or aqueous acetic acid.
-
Addition: Heat the suspension to near reflux and add 4-nitropyridine-N-oxide portion-wise, maintaining a vigorous reaction.
-
Reaction: After the addition is complete, continue heating at reflux for an additional 1-2 hours to ensure the reaction goes to completion.
-
Neutralization: Cool the reaction mixture and neutralize with a base such as sodium carbonate until the solution is basic.
-
Filtration: Filter the mixture through celite to remove iron salts.
-
Extraction: Extract the aqueous filtrate multiple times with a suitable organic solvent (e.g., ethyl acetate, chloroform).
-
Isolation: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4-aminopyridine, which can be further purified.
Conclusion
The reactivity of this compound and 4-nitropyridine is markedly different, a direct consequence of the electronic interplay between the ring nitrogen and the nitro substituent.
-
4-Nitropyridine is highly activated towards nucleophilic aromatic substitution due to the ability of the para-nitro group to stabilize the anionic Meisenheimer intermediate through resonance.
-
This compound is significantly less reactive in SNAr reactions but can be functionalized under specific conditions, such as Vicarious Nucleophilic Substitution.
-
Both isomers are strongly deactivated towards electrophilic aromatic substitution , and these reactions are generally not synthetically viable.
-
The nitro group in both isomers can be efficiently reduced to an amino group using a wide range of standard reducing agents.
This comparative understanding is crucial for designing efficient synthetic routes and for predicting the chemical behavior of these important heterocyclic scaffolds in complex molecular environments.
References
- 1. organic chemistry - Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. quora.com [quora.com]
- 3. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. sciencemadness.org [sciencemadness.org]
- 6. Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Nucleophilic displacements in substituted pyridine N-oxides. Part III. The light-catalysed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.org [mdpi.org]
- 15. CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of Nitropyridine Isomers in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of 2-, 3-, and 4-Nitropyridine (B72724)
Nitropyridines are a critical class of heterocyclic compounds, serving as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. The position of the nitro group on the pyridine (B92270) ring profoundly influences the isomer's physical properties, reactivity, and suitability for various synthetic transformations. This guide provides a comparative analysis of 2-nitropyridine (B88261), 3-nitropyridine, and 4-nitropyridine, offering a summary of their properties, synthesis, and reactivity, supported by experimental data to aid researchers in selecting the optimal isomer for their specific applications.
Comparative Data of Nitropyridine Isomers
The physicochemical properties of the three nitropyridine isomers are summarized in the table below. These properties are crucial for determining the appropriate reaction conditions, purification methods, and potential applications of each isomer.
| Property | 2-Nitropyridine | This compound | 4-Nitropyridine |
| Molecular Formula | C₅H₄N₂O₂ | C₅H₄N₂O₂ | C₅H₄N₂O₂ |
| Molecular Weight | 124.10 g/mol | 124.10 g/mol | 124.10 g/mol |
| Melting Point (°C) | 67-72[1] | 35-40[2][3] | 49-50[4] |
| Boiling Point (°C) | Not available | 216[5] | Not available |
| Appearance | Powder[1] | Pale brown crystal[6] | Yellow solid |
| Solubility | Slightly soluble in water | Soluble in some organic solvents like DMSO, DMF[7] | Slightly soluble in water[8] |
Synthesis of Nitropyridine Isomers: A Comparative Overview
The synthesis of nitropyridine isomers is challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution.[9] Consequently, different strategies are employed to achieve the desired isomer.
2-Nitropyridine: The direct nitration of pyridine to yield 2-nitropyridine is generally inefficient. A common approach involves the oxidation of 2-aminopyridine (B139424) to 2-nitropyridine.
This compound: This isomer is often synthesized by direct nitration of pyridine, but this typically results in low yields.[9] More effective methods involve the use of dinitrogen pentoxide (N₂O₅) or a mixture of nitric acid and trifluoroacetic anhydride.[6][8][10] A notable method involves the reaction of pyridine with N₂O₅ in an organic solvent to form an N-nitropyridinium ion, which then rearranges to this compound upon treatment with aqueous SO₂/HSO₃⁻, affording yields as high as 77%.[3][9]
4-Nitropyridine: The most efficient route to 4-nitropyridine involves a two-step process starting from pyridine-N-oxide. The N-oxide activates the 4-position for electrophilic nitration. The resulting 4-nitropyridine-N-oxide is then deoxygenated to yield 4-nitropyridine.[4][11][12][13][14] This method can achieve high yields, for instance, an 83% overall yield has been reported for a two-step continuous flow synthesis.[12]
Reactivity of Nitropyridine Isomers: A Focus on Nucleophilic Aromatic Substitution
The electron-withdrawing nitro group significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic aromatic substitution (SNAr). The position of the nitro group dictates the preferred sites of nucleophilic attack and the overall reaction rate.
Halogenated nitropyridines are particularly reactive, with halogens at the 2- and 4-positions being more susceptible to nucleophilic substitution. This is attributed to the ability of the ring nitrogen to stabilize the negative charge of the Meisenheimer intermediate through resonance.[15]
While direct quantitative kinetic data for the SNAr of the parent 2-, 3-, and 4-nitropyridines under identical conditions is limited, the general principles of SNAr on aromatic systems allow for a qualitative comparison. The reactivity is expected to be highest for isomers where the nitro group can effectively stabilize the intermediate formed upon nucleophilic attack. For instance, in the reaction of 4-nitropyridine 1-oxide with piperidine (B6355638) in ethanol (B145695), a second-order rate constant of 6.23 x 10-6 L·mol-1·s-1 at 30°C has been reported, highlighting the susceptibility of the 4-position to nucleophilic attack.[16]
The following diagram illustrates the general mechanism for the SNAr reaction of a halo-substituted nitropyridine.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 4-Nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. Nonlinear Hammett plots in pyridinolysis of 2,4-dinitrophenyl X-substituted benzoates: change in RDS versus resonance contribution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound analogues as novel microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Making sure you're not a bot! [oc-praktikum.de]
- 14. 4-nitropyridine synthesis requested , Hive Chemistry Discourse [chemistry.mdma.ch]
- 15. benchchem.com [benchchem.com]
- 16. Nucleophilic displacements in substituted pyridine N-oxides. Part III. The light-catalysed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Validation of 3-Nitropyridine Synthesis: A Spectroscopic Comparison of Direct and N-Oxide Nitration Routes
For researchers, scientists, and drug development professionals, the efficient and verifiable synthesis of key heterocyclic intermediates like 3-nitropyridine is paramount. This guide provides a comparative analysis of two common synthetic routes to this compound: the traditional direct nitration of pyridine (B92270) and the higher-yielding nitration of pyridine-N-oxide. The successful synthesis of the target compound is validated through a comprehensive spectroscopic analysis, with detailed experimental protocols and comparative data presented below.
Introduction
This compound is a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. The introduction of a nitro group onto the pyridine ring deactivates it towards electrophilic substitution, making its synthesis challenging. Direct nitration of pyridine often results in low yields due to the deactivation of the ring by the protonated nitrogen atom under strongly acidic conditions[1]. An alternative and often more efficient method involves the nitration of pyridine-N-oxide, followed by deoxygenation. This guide compares these two synthetic strategies, providing detailed protocols and validating the identity and purity of the synthesized this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Comparison of Synthetic Methodologies
Two primary methods for the synthesis of this compound are compared:
-
Method A: Direct Nitration of Pyridine. This is a one-step process but is often plagued by low yields.
-
Method B: Nitration of Pyridine-N-Oxide. This two-step process, involving the formation and subsequent nitration of pyridine-N-oxide, generally provides a higher yield of the desired product.
The following table summarizes the key performance indicators of each method.
| Parameter | Method A: Direct Nitration | Method B: Nitration of Pyridine-N-Oxide |
| Typical Yield | Low (can be less than 20%) | High (can exceed 70%)[2] |
| Reaction Steps | One | Two |
| Reagents | Pyridine, Nitrating mixture (e.g., HNO₃/H₂SO₄) | Pyridine, Oxidizing agent (e.g., m-CPBA), Nitrating mixture, Reducing agent (e.g., PCl₃) |
| Reaction Conditions | Harsh (high temperatures) | Milder conditions for nitration |
| Purification | Challenging due to low yield and byproducts | Generally more straightforward |
Experimental Protocols
Method A: Direct Nitration of Pyridine
This protocol is adapted from established but low-yielding methods.
Reagents:
-
Pyridine
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
Procedure:
-
In a round-bottom flask, carefully add pyridine to a cooled (0 °C) mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Slowly heat the reaction mixture to a high temperature (e.g., 300 °C) and maintain for several hours.
-
Cool the mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium carbonate) until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry.
-
Purify the crude product by column chromatography or recrystallization.
Method B: Synthesis of this compound via Pyridine-N-Oxide
This protocol involves two main stages: the synthesis of pyridine-N-oxide and its subsequent nitration.
Stage 1: Synthesis of Pyridine-N-Oxide
Reagents:
-
Pyridine
-
m-Chloroperoxybenzoic acid (m-CPBA)
Procedure:
-
Dissolve pyridine in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add m-CPBA to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain pyridine-N-oxide.
Stage 2: Nitration of Pyridine-N-Oxide and Deoxygenation
Reagents:
-
Pyridine-N-Oxide
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Phosphorus Trichloride (PCl₃)
Procedure:
-
Prepare a nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid at 0°C[1][3].
-
Add the nitrating mixture dropwise to the heated pyridine-N-oxide[1][3].
-
Cool the mixture and pour it onto crushed ice. Neutralize with a saturated sodium carbonate solution to precipitate 4-nitropyridine-N-oxide.
-
To a solution of the nitropyridine-N-oxide in a suitable solvent, add a deoxygenating agent like PCl₃ and heat to reflux to yield this compound.
-
Purify the product by column chromatography.
Spectroscopic Validation of this compound
The identity and purity of the this compound synthesized by either method can be confirmed by comparing its spectroscopic data with established values.
¹H and ¹³C NMR Spectroscopy
The NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Table 1: ¹H and ¹³C NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
| ¹H NMR | ~9.3 | H-2 |
| ~8.8 | H-6 | |
| ~8.4 | H-4 | |
| ~7.6 | H-5 | |
| ¹³C NMR | ~152 | C-2 |
| ~146 | C-6 | |
| ~145 | C-3 | |
| ~133 | C-4 | |
| ~124 | C-5 |
Note: The exact chemical shifts may vary slightly depending on the solvent used.
Infrared (IR) Spectroscopy
The IR spectrum helps to identify the functional groups present in the molecule. For this compound, the characteristic nitro group stretches are of primary interest.
Table 2: Key IR Absorptions for this compound
| Frequency (cm⁻¹) | Vibrational Mode |
| ~1530 | Asymmetric NO₂ stretch |
| ~1350 | Symmetric NO₂ stretch |
| ~1600, ~1470 | C=C and C=N ring stretching |
| ~3100-3000 | Aromatic C-H stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound.
Table 3: Mass Spectrometry Data for this compound
| Technique | m/z Value | Interpretation |
| Electron Impact (EI) | 124 | Molecular Ion [M]⁺ |
| 94 | [M-NO]⁺ | |
| 78 | [M-NO₂]⁺ (Pyridine radical cation) |
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the two synthesis methods.
Caption: Workflow for the direct nitration of pyridine (Method A).
Caption: Workflow for the synthesis of this compound via pyridine-N-oxide (Method B).
Conclusion
The synthesis of this compound can be successfully achieved through multiple routes. While direct nitration of pyridine is a more direct approach, it suffers from low yields. The nitration of pyridine-N-oxide, although a two-step process, offers a significant improvement in yield, making it a more practical choice for laboratory and industrial applications. The spectroscopic data presented in this guide serves as a reliable reference for the validation of synthesized this compound, ensuring the identity and purity of this important chemical intermediate. The choice of synthetic method will ultimately depend on the specific requirements of the researcher, including scale, available resources, and desired yield.
References
A Comparative Guide to Catalytic Systems for the Reduction of 3-Nitropyridine
The transformation of 3-nitropyridine to 3-aminopyridine (B143674) is a pivotal chemical reaction, as 3-aminopyridine serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals. The efficiency and selectivity of this reduction are paramount, and various catalytic systems have been developed to achieve this conversion. This guide provides a comparative analysis of different catalytic approaches, including heterogeneous, homogeneous, photocatalytic, and electrocatalytic systems, supported by experimental data to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their applications.
Performance Comparison of Catalytic Systems
The choice of a catalytic system for the reduction of this compound hinges on several factors, including yield, selectivity, reaction conditions, and catalyst reusability. The following table summarizes the performance of various catalytic systems based on available experimental data.
| Catalytic System | Catalyst | Reducing Agent/Method | Solvent | Temp. (°C) | Time (h) | Pressure (bar) | Yield (%) | Selectivity (%) | TON | TOF (h⁻¹) |
| Heterogeneous Catalysis | ||||||||||
| Noble Metal | 10% Pd/C | H₂ | Methanol (B129727) | 20 | 2 | 1 | >99 | High | - | - |
| PtO₂ | H₂ | Acetic Acid | RT | 4-10 | 50-70 | High | High | - | - | |
| Non-Noble Metal | Raney Ni | Hydrazine (B178648) Hydrate (B1144303) | Methanol | RT | < 0.2 | - | 90-95 | High | - | - |
| Fe powder | Acetic Acid | Acetic Acid | Reflux | - | - | Moderate | Moderate | - | - | |
| Zn dust | Hydrochloric Acid | Water | - | - | - | High | - | - | - | |
| Homogeneous Catalysis | ||||||||||
| Noble Metal | [Ru(bpy)₃]²⁺ (as photosensitizer) | Visible Light/Amine | Acetonitrile | RT | - | - | - | - | - | - |
| Non-Noble Metal | Mn-1 Complex | H₂ | Toluene | 130 | - | 80 | Good | High | - | - |
| Photocatalysis | ||||||||||
| Metal-based | V₂O₅/TiO₂ | Hydrazine Hydrate | Ethanol | RT | - | - | up to 95 | High | - | - |
| Electrocatalysis | ||||||||||
| Electrode Material | - | Electrochemical | Acidic Solution | - | - | - | Good | - | - | - |
Note: Some data points are for general nitroarene reduction and are included for comparative context. "RT" denotes room temperature. "-" indicates data not available in the cited sources.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Heterogeneous Catalysis: Reduction of this compound using 10% Pd/C
Materials:
-
This compound
-
10% Palladium on activated carbon (Pd/C)
-
Methanol
-
Sodium bicarbonate (NaHCO₃)
-
Hydrogen gas (H₂)
-
Filtration agent (e.g., Celite)
-
Reaction vessel suitable for hydrogenation
Procedure:
-
To a solution of this compound (1 equivalent) in methanol (10 mL), add 10% Pd/C (1 mol%) and sodium bicarbonate (1 equivalent).[1]
-
Seal the reaction vessel and flush it with hydrogen gas three times.
-
Stir the black suspension at room temperature under a hydrogen atmosphere (1 atm) for two hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, filter the mixture through a pad of Celite, washing with methanol.
-
Concentrate the filtrate in vacuo to obtain the crude 3-aminopyridine.
-
Purify the product by column chromatography if necessary.[1]
Heterogeneous Catalysis: Reduction of this compound using Raney Nickel
Materials:
-
This compound
-
Raney Nickel
-
Hydrazinium (B103819) monoformate (prepared by neutralizing hydrazine hydrate with formic acid)
-
Methanol
-
Nitrogen gas
-
Celite
Procedure:
-
Prepare hydrazinium monoformate by slowly neutralizing equal moles of hydrazine hydrate and 85% formic acid in an ice water bath with constant stirring.
-
In a reaction flask, create a suspension of this compound (5 mmol) and Raney nickel (100 mg) in methanol (3 mL).
-
Stir the suspension under a nitrogen atmosphere and add hydrazinium monoformate (2 mL) at room temperature. The reaction is exothermic and will show effervescence.
-
Monitor the reaction by TLC. The reduction is typically complete within 2-10 minutes.
-
Once the reaction is complete, filter the mixture through Celite.
-
Evaporate the organic layer, and dissolve the residue in a suitable solvent like chloroform, dichloromethane, or ether.
-
Wash the solution with a saturated sodium chloride solution to remove excess reagents.
-
Dry the organic layer and evaporate the solvent to yield the 3-aminopyridine product.
Electrocatalytic Reduction of this compound
Materials:
-
This compound
-
Acidic electrolyte solution (e.g., hydrochloric acid or sulfuric acid)
-
Cathode and Anode materials (e.g., lead, tin, graphite)
-
Electrochemical cell
-
Power supply
Procedure:
-
Prepare the catholyte by dissolving this compound in an acidic solution. The concentration of the nitro-compound can be 1-20% (by weight) in the catholyte, which may contain up to 80% (by weight) acid.
-
The anolyte can be the same acidic solution without the this compound.
-
Set up the electrochemical cell with the chosen cathode and anode materials, separated by a diaphragm if necessary.
-
Apply a constant current or potential to initiate the electrochemical reduction.
-
The reaction temperature is typically maintained between 20-80 °C.
-
After the reaction, the 3-aminopyridine can be isolated from the catholyte by neutralization and extraction with an organic solvent.
Visualizing the Processes
To better understand the experimental workflows and the relationships between different catalytic approaches, the following diagrams are provided.
Caption: General experimental workflow for the catalytic reduction of this compound.
Caption: Different catalytic pathways for the reduction of this compound.
References
A Comparative Guide to the Structure-Activity Relationship of 3-Nitropyridine Derivatives
The 3-nitropyridine scaffold is a significant structural motif in medicinal chemistry, serving as a versatile precursor for a wide range of biologically active compounds.[1] The presence of the electron-withdrawing nitro group profoundly influences the electronic properties of the pyridine (B92270) ring, making it a key component in the design of novel therapeutic agents with diverse activities, including anticancer, antimicrobial, and enzyme-inhibiting properties.[1][2][3] This guide provides an objective comparison of this compound derivatives, supported by experimental data, to elucidate their structure-activity relationships (SAR) for researchers, scientists, and drug development professionals.
Anticancer Activity: Microtubule-Targeting Agents
A notable class of this compound analogues has been identified as potent microtubule-targeting agents, exhibiting strong anti-cancer effects across a broad range of cancer types.[4] These compounds induce cancer cell death by destabilizing tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]
Data Presentation: In Vitro Cytotoxicity
The anti-proliferative activity of lead this compound compounds was evaluated against various cancer cell lines and compared to their effect on normal, healthy cells. The data, summarized as CC50 (half-maximal cytotoxic concentration) values, demonstrates a selective potent cytotoxicity towards rapidly dividing cancer cells.[4]
| Compound | Jurkat (T-cell leukemia) | HCT116 (Colon Carcinoma) | A549 (Lung Carcinoma) | U2OS (Osteosarcoma) | PBMC (Normal) | MRC-5 (Normal) |
| 4AZA2891 | 10 nM | 10 nM | 10 nM | 10 nM | >10 µM | >10 µM |
| 4AZA2996 | 10 nM | 10 nM | 10 nM | 10 nM | >10 µM | >10 µM |
Data sourced from a study on this compound analogues as novel microtubule-targeting agents.[4]
Another study assessed the anticancer activities of pyridine derivatives against HEPG2 (Hepatocellular carcinoma) and MCF-7 (Breast adenocarcinoma) cell lines, with Compound 3 showing significant potency.[5]
| Compound | HEPG2 IC50 (µM) | MCF-7 IC50 (µM) |
| Compound 3 | 2.13 | 4.65 |
Data sourced from a study on the antiproliferative activity of novel isoquinolines and pyridines.[5]
Structure-Activity Relationship (SAR) Insights
-
General Feature: The this compound core is crucial for the potent anticancer activity observed.
-
Selectivity: The compounds exhibit high selectivity for cancer cells over healthy, non-dividing cells, suggesting a mechanism tied to cell proliferation.[4]
-
Apoptosis Induction: The most potent compounds effectively induce apoptosis and cause cell cycle arrest at the G2/M phase.[4][5] Compound 3, for instance, induced a 59-fold increase in apoptosis in HEPG2 cells.[5]
-
Substituent Effects: Studies on broader pyridine derivatives indicate that the presence and position of groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) can enhance antiproliferative activity, whereas bulky groups or halogens may decrease it.[6][7]
Experimental Protocols
Cell Viability (SRB Assay) [5]
-
Cell Seeding: Cancer cell lines (e.g., HEPG2, MCF-7) are seeded at a density of 3 x 10³ cells/well in 96-well microtiter plates.
-
Incubation: Cells are allowed to attach for 24 hours before the addition of the test compounds.
-
Compound Treatment: Cells are incubated with various concentrations of the this compound derivatives for a specified period (e.g., 48 hours).
-
Fixation: The cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates are washed, and the cells are stained with 0.4% Sulforhodamine B (SRB) solution for 30 minutes.
-
Washing & Solubilization: Excess stain is removed with 1% acetic acid, and the bound stain is solubilized with 10 mM Tris base.
-
Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) on a plate reader to determine cell viability relative to untreated controls. The IC50 value is then calculated.
Visualization of Mechanism
References
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Rise of a New Contender: 3-Nitropyridine Compounds Show Potent Efficacy Against Key Biological Targets
For Immediate Release
A growing body of research highlights the significant potential of 3-nitropyridine-based compounds as potent modulators of critical biological targets, offering promising new avenues for drug development. These heterocyclic compounds have demonstrated remarkable efficacy, particularly in the realm of oncology, by targeting microtubule dynamics. This guide provides an objective comparison of their performance against established alternatives, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Recent studies have identified a novel class of this compound analogues as powerful microtubule-targeting agents.[1][2][3][4] These compounds have shown potent anti-cancer effects across a broad range of cancer types in preclinical models.[1][2][3] The primary mechanism of action involves the inhibition of tubulin polymerization, a critical process for cell division. By binding to the colchicine-site on tubulin, these compounds disrupt the formation of the microtubule network, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis in cancer cells.[1][2][3]
Notably, compounds such as 4AZA2891 and 4AZA2996 have emerged as frontrunners. 4AZA2996, for instance, has demonstrated a 100-fold increase in in vitro cytotoxicity compared to earlier this compound derivatives.[2] Furthermore, in vivo studies using a murine heterotopic xenograft model of colon cancer have shown that intravenously administered 4AZA2891 effectively inhibits tumor growth.[1][2][3] While neurotoxicity, a known side effect of microtubule-targeting agents, remains a consideration, these this compound compounds have been observed to not induce myelotoxicity at pharmacological doses, a significant advantage over some existing therapies.[2][3][4]
Beyond their anti-cancer properties, various nitropyridine derivatives are being explored for their inhibitory effects on other key biological targets, including kinases, urease, and viral enzymes, underscoring the versatility of this chemical scaffold in medicinal chemistry.[5][6]
Comparative Efficacy of Microtubule-Targeting Agents
The following table summarizes the in vitro efficacy of selected this compound-based compounds and compares them with other known microtubule inhibitors.
| Compound Class | Compound | Target | Assay | Efficacy (IC50/CC50) | Cancer Cell Line(s) | Reference |
| This compound | 4AZA2891 | Tubulin | Cell Viability | Low µM range | Various | [1][2] |
| This compound | 4AZA2996 | Tubulin | Cell Viability | 100-fold more potent than earlier derivatives | Various | [2] |
| Vinca Alkaloid | Vinblastine | Tubulin | Tubulin Polymerization | Dose-dependent decrease | N/A (Purified Tubulin) | [2] |
| Taxane | Paclitaxel | Tubulin | Tubulin Polymerization | Tubulin Stabilizer | N/A (Purified Tubulin) | [2] |
Mechanism of Action: this compound-Based Tubulin Inhibition
The signaling pathway below illustrates the mechanism by which this compound analogues disrupt microtubule function and induce apoptosis in cancer cells.
Caption: Mechanism of action of this compound analogs.
Experimental Protocols
Detailed methodologies are crucial for the validation and extension of these findings. Below are summaries of key experimental protocols.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the polymerization of purified tubulin. The increase in fluorescence due to the incorporation of a fluorescent reporter into microtubules as polymerization proceeds is monitored.
-
Preparation: Purified tubulin is prepared and kept on ice to prevent spontaneous polymerization.
-
Reaction Mixture: A reaction mixture is prepared containing tubulin, a GTP source (to promote polymerization), and a fluorescent reporter in a suitable buffer.
-
Compound Addition: The test compound (e.g., 4AZA2891) or control (DMSO, vinblastine, paclitaxel) is added to the reaction mixture.
-
Initiation and Monitoring: Polymerization is initiated by raising the temperature (e.g., to 37°C). The fluorescence is measured over time using a plate reader.
-
Analysis: The rate and extent of polymerization are determined from the fluorescence curves. A decrease in the final polymer formation compared to the DMSO control indicates inhibition of polymerization.[2]
Cell Cycle Analysis
This protocol is used to determine the effect of the compounds on cell cycle progression.
-
Cell Culture and Treatment: Cancer cell lines (e.g., Jurkat) are seeded in 12-well plates and treated with various concentrations of the this compound compounds or a vehicle control (DMSO) for a specified period (e.g., 24 hours).[2]
-
Cell Staining: After treatment, cells are harvested and stained with a DNA-binding dye such as DAPI.[4]
-
Flow Cytometry/High Content Imaging: The DNA content of the stained cells is analyzed using a flow cytometer or a high-content screening device.[2]
-
Data Analysis: The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is quantified. An accumulation of cells in the G2/M phase indicates cell cycle arrest at this stage.[2][4]
In Vivo Murine Xenograft Model
This model is used to evaluate the anti-tumor efficacy of the compounds in a living organism.
Caption: Workflow for the in vivo murine xenograft model.
-
Cell Implantation: Human cancer cells (e.g., colon cancer) are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives the this compound compound (e.g., 4AZA2891) via a specified route (e.g., intravenously).[1][2][3]
-
Monitoring: Tumor volume and body weight of the mice are monitored regularly throughout the study.[1]
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size. The tumor growth inhibition in the treated group is then calculated.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound analogues as novel microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-Nitropyridine: Modern Methods Challenge Classical Routes
For researchers and professionals in medicinal chemistry and materials science, the synthesis of 3-nitropyridine, a key building block for numerous functional molecules, has long been a topic of interest. Historically, the preparation of this compound has been hampered by the low reactivity of the pyridine (B92270) ring towards electrophilic substitution. This guide provides a detailed comparison of classical and modern synthetic routes to this compound, presenting quantitative data, experimental protocols, and reaction pathway visualizations to aid in method selection.
Performance Comparison of Synthesis Methods
The efficiency of this compound synthesis has markedly improved with the development of new methodologies. While classical direct nitration is often low-yielding, modern approaches offer significantly higher yields and milder reaction conditions. A summary of the performance of key methods is presented below.
| Method Classification | Synthetic Method | Key Reagents | Reaction Temperature | Reaction Time | Reported Yield (%) |
| Classical | Direct Nitration | HNO₃, H₂SO₄ | High Temperature | Several hours | Very low (<15%) |
| Classical | Dinitrogen Pentoxide | N₂O₅, SO₂/HSO₃⁻ | Not specified | Not specified | ~77%[1] |
| New | Nitric Acid in Trifluoroacetic Anhydride (B1165640) | HNO₃, (CF₃CO)₂O | 0 °C to Room Temp. | 24 hours | 83%[2] |
| New | [3+3] Cyclization | N-silyl-1-azaallyl anions, Ethyl 3-ethoxy-2-nitropropenoate | -80 °C to Room Temp. | ~14 hours | High (for derivatives) |
| New | Three-Component Ring Transformation | 1-Methyl-3,5-dinitro-2-pyridone, Ketone, Ammonia (B1221849) | 70-120 °C | 3 hours | High (for derivatives)[3] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow and key transformations in the classical and a representative new synthesis method for this compound.
Detailed Experimental Protocols
For the practical application of these methods, detailed and reproducible experimental protocols are essential. The following sections provide step-by-step procedures for the key classical and new synthesis routes.
Classical Method: Synthesis of this compound using Dinitrogen Pentoxide
This method, while classical, provides a significant improvement in yield over direct nitration. The reaction proceeds through the formation of an N-nitropyridinium ion, which then undergoes a rearrangement.
Procedure: The synthesis involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent to form the N-nitropyridinium salt.[1] This intermediate is then treated with an aqueous solution of sulfur dioxide or sodium bisulfite (NaHSO₃).[4] The nitro group undergoes a[4][5] sigmatropic shift from the nitrogen atom to the 3-position of the pyridine ring, followed by rearomatization to yield this compound.[1] A reported yield for this process is approximately 77%.[1]
New Method 1: Synthesis of this compound using Nitric Acid in Trifluoroacetic Anhydride
This modern approach offers a high yield and utilizes readily available reagents. The in-situ generation of a potent nitrating agent under controlled conditions is key to its success.
Procedure:
-
In a reaction vessel, chill trifluoroacetic anhydride (TFAA) in an ice bath.
-
Slowly add pyridine to the chilled TFAA and stir the mixture for 2 hours at the same temperature.
-
Add concentrated nitric acid dropwise to the reaction mixture. The molar ratio of pyridine to concentrated nitric acid to TFAA should be approximately 1:2.5:6.0.
-
After the addition of nitric acid, continue stirring the mixture for 12 hours at 0-4 °C.
-
Subsequently, add the reaction mixture to a sodium metabisulfite (B1197395) solution and stir for another 12 hours at room temperature.
-
Neutralize the mixture to a pH of 6-7 with concentrated sodium hydroxide (B78521) solution under cooling.
-
Extract the product with chloroform (B151607).
-
Dry the chloroform layer with anhydrous magnesium sulfate (B86663) and remove the solvent under reduced pressure to obtain this compound.
-
The crude product can be further purified by column chromatography using a hexane:ethyl acetate (B1210297) (1:1) eluent system. This method has been reported to yield 83% of this compound.[2]
New Method 2: One-pot [3+3] Cyclization using N-silyl-1-azaallyl Anions
This innovative method allows for the synthesis of substituted 3-nitropyridines in good yields and offers advantages in terms of reagent handling and reaction conversion.
General Procedure for Substituted 3-Nitropyridines:
-
Prepare the α-silylcarbanion by reacting an appropriate α-functionalized alkylsilane with n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) at -80 °C under a nitrogen atmosphere.
-
React the α-silylcarbanion with an aromatic nitrile (e.g., benzonitrile) at -80 °C for 1 hour, followed by stirring at room temperature for 2 hours to generate the N-trimethylsilyl-1-azaallyl anion in situ.
-
Cool the solution containing the N-silyl-1-azaallyl anion back to -80 °C.
-
Slowly add ethyl 3-ethoxy-2-nitropropenoate to the solution and stir for 1 hour at -80 °C, followed by stirring for 12 hours at room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride at 0 °C.
-
Extract the product with ether.
-
The organic layer is then dried and concentrated, and the product is purified by chromatography. Yields for various substituted 3-nitropyridines are reported to be high.[4]
New Method 3: Three-Component Ring Transformation of Dinitropyridone
This method provides access to nitropyridines that are not easily accessible through other routes. It involves the reaction of a dinitropyridone with a ketone and a nitrogen source.
General Procedure for Substituted Nitropyridines:
-
In a suitable solvent such as methanol, dissolve 1-methyl-3,5-dinitro-2-pyridone.
-
Add a ketone (e.g., cyclohexanone, 2 equivalents) and a nitrogen source, typically ammonia (20 equivalents).
-
Heat the mixture at 70 °C for 3 hours. For less reactive ketones, more forcing conditions may be required, such as heating with a larger excess of ammonia (140 equivalents) at 120 °C in an autoclave.
-
After the reaction is complete, the mixture is cooled, and the product is isolated and purified using standard techniques. This method is particularly effective for producing [b]-fused 5-nitropyridines.[3]
References
A Comparative Guide to the Reaction Mechanisms of 3-Nitropyridine: A DFT and Computational Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction mechanisms of 3-nitropyridine, with a focus on computational studies using Density Functional Theory (DFT). By presenting quantitative data from theoretical calculations alongside experimental protocols, this document aims to offer a comprehensive resource for understanding and predicting the reactivity of this important heterocyclic compound.
Polar Diels-Alder Reactions: this compound as a Dienophile
This compound's electron-deficient nature, a consequence of the electron-withdrawing nitro group and the pyridine (B92270) nitrogen, makes it an effective dienophile in polar Diels-Alder (P-DA) reactions. Computational studies have elucidated the mechanistic details of these cycloadditions, revealing a dependence on the nucleophilicity of the diene partner.[1]
Computational Analysis
A key theoretical investigation into the P-DA reactions of this compound with isoprene (B109036), 1-methoxy-1,3-butadiene, and the highly nucleophilic Danishefsky's diene was conducted using DFT at the MPWB1K/6-31G(d) level of theory.[1][2][3] The study revealed two distinct mechanistic pathways.
The reactions with the less nucleophilic dienes, isoprene and 1-methoxy-1,3-butadiene, proceed through a two-stage, one-step mechanism . In contrast, the reaction with the more electron-rich Danishefsky's diene follows a two-step mechanism involving the formation of a zwitterionic intermediate.[1][2] These reactions are characterized by their high regioselectivity, leading to the formation of a single substituted isoquinoline (B145761) product.[1]
Table 1: Comparison of DFT-Calculated Parameters for the Polar Diels-Alder Reaction of this compound
| Diene | Computational Method | Electrophilicity Index (ω) of this compound (eV) | Nucleophilicity Index (N) of Diene (eV) | Reaction Mechanism |
| Isoprene | MPWB1K/6-31G(d) | 3.31 | 3.15 | Two-stage, one-step |
| 1-Methoxy-1,3-butadiene | MPWB1K/6-31G(d) | 3.31 | 3.58 | Two-stage, one-step |
| Danishefsky's diene | MPWB1K/6-31G(d) | 3.31 | 4.41 | Two-step with zwitterionic intermediate |
Data for electrophilicity and nucleophilicity indices were calculated at the B3LYP/6-31G(d) level.
Experimental Protocol: General Procedure for Polar Diels-Alder Reaction
The following is a general procedure for the Diels-Alder reaction between a diene and a dienophile, which can be adapted for the reaction of this compound.
Materials:
-
Diene (e.g., cyclopentadiene)
-
Dienophile (e.g., maleic anhydride, adaptable for this compound)
-
Solvent (e.g., Ethyl acetate, Hexane)
Procedure:
-
Dissolve the dienophile (1 equivalent) in a suitable solvent (e.g., ethyl acetate).
-
Add a co-solvent if necessary (e.g., hexane) and mix well.
-
Add the diene (1 equivalent) to the solution.
-
Allow the reaction to proceed at room temperature, monitoring for the formation of a precipitate.
-
If crystallization does not occur spontaneously, initiate it by scratching the inside of the reaction vessel.
-
Cool the reaction mixture in an ice bath to maximize crystal formation.
-
Collect the product crystals by centrifugation or vacuum filtration.
Visualizing the Diels-Alder Reaction Pathways
Vicarious Nucleophilic Substitution (VNS): C-H Functionalization
Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic compounds like this compound. This reaction allows for the introduction of various substituents, including amino and alkyl groups, ortho and/or para to the nitro group.
Computational Analysis
DFT calculations have been employed to investigate the mechanism of VNS reactions. These studies support a mechanism that proceeds through the formation of a Meisenheimer-type adduct , followed by a base-induced β-elimination of a leaving group from the nucleophile.
A computational study on the alkylation of this compound with sulfone-stabilized carbanions at the B3LYP/6-311G(d,p) level of theory has provided insights into the reaction's energy profile. The calculations revealed that steric hindrance can play a crucial role in the β-elimination step. For instance, the reaction with a sterically hindered isopropyl carbanion leads to a stable Meisenheimer-type adduct that is resistant to elimination.
Table 2: Relative Energies for the Vicarious Nucleophilic Substitution of this compound with Sulfone Carbanions
| Reactant/Intermediate/Product | Relative Energy (kcal/mol) - Methyl Phenyl Sulfone Carbanion | Relative Energy (kcal/mol) - Ethyl Phenyl Sulfone Carbanion | Relative Energy (kcal/mol) - Isopropyl Phenyl Sulfone Carbanion |
| Reactants | 0.0 | 0.0 | 0.0 |
| Meisenheimer Adduct | -24.5 | -23.1 | -21.8 |
| Transition State (β-elimination) | -11.9 | -9.2 | Not observed |
| Products | -30.1 | -28.7 | Not formed |
Relative energies are estimated from the provided reaction profile and represent the overall trend.
Experimental Protocol: Amination of this compound with Hydroxylamine (B1172632)
The following procedure details the amination of this compound using hydroxylamine in a VNS reaction.
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Potassium hydroxide (B78521)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Water
-
Diethyl ether
Procedure:
-
Dissolve this compound and hydroxylamine hydrochloride in DMSO.
-
Add powdered potassium hydroxide to the solution portion-wise while stirring vigorously.
-
Maintain the reaction temperature below 30 °C.
-
After the addition is complete, continue stirring for 30 minutes.
-
Pour the reaction mixture into water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by chromatography.
Visualizing the Vicarious Nucleophilic Substitution Workflow
Formation of this compound: A[1][4] Sigmatropic Shift
The synthesis of this compound from pyridine does not proceed via a direct electrophilic aromatic substitution, which is inefficient for the electron-deficient pyridine ring. Instead, a more effective method involves the nitration of pyridine with dinitrogen pentoxide to form an N-nitropyridinium salt, which then rearranges to this compound.
Mechanistic Insight
Experimental Protocol: Synthesis of this compound
A common laboratory synthesis of this compound involves the following steps:
Materials:
-
Pyridine
-
Dinitrogen pentoxide (N₂O₅)
-
Sulfur dioxide (SO₂) or an organic solvent
-
Aqueous sodium bisulfite (NaHSO₃) or sulfur dioxide in water
Procedure:
-
React pyridine with dinitrogen pentoxide in an appropriate solvent (e.g., liquid SO₂ or an organic solvent) to form the N-nitropyridinium salt.
-
Treat the resulting N-nitropyridinium salt with an aqueous solution of sodium bisulfite or sulfur dioxide.
-
This treatment facilitates the[1][4] sigmatropic rearrangement of the nitro group to the 3-position.
-
The reaction yields this compound, which can then be isolated and purified.
Visualizing the[1][4] Sigmatropic Shift
Comparison of Computational Methods
The accuracy of DFT calculations is highly dependent on the choice of functional and basis set. For pyridine and its derivatives, various functionals have been employed to study their properties and reactivity.
A study on the heat of formation of nitropyridine derivatives provides a comparison of different DFT methods. This allows for an assessment of their performance in predicting the thermodynamic properties of these compounds.
Table 3: Calculated Heats of Formation (kcal/mol) for this compound using Various DFT Methods
| DFT Method | 6-31G(d,p) | 6-31++G(d,p) | 6-311G(d,p) |
| B3LYP | 32.5 | 31.9 | 32.1 |
| B3P86 | 35.1 | 34.5 | 34.7 |
| B3PW91 | 32.8 | 32.2 | 32.4 |
| PBEPBE | 40.2 | 39.6 | 39.8 |
Data adapted from a study on the heat of formation of nitro derivatives of pyridine.
This comparison highlights that while the trends are generally consistent across different methods, the absolute values can vary. The choice of functional should therefore be carefully considered and benchmarked against experimental data where available.
Conclusion
The reaction mechanisms of this compound are diverse and have been effectively elucidated through a combination of experimental work and computational DFT studies. The Polar Diels-Alder reaction pathway is dependent on the diene's nucleophilicity, while Vicarious Nucleophilic Substitution provides a versatile route for C-H functionalization via a Meisenheimer intermediate. The formation of this compound itself involves an elegant[1][4] sigmatropic rearrangement. This guide provides a comparative overview of these key reactions, offering valuable data and protocols for researchers in the field. The continued application of computational chemistry will undoubtedly provide deeper insights into the reactivity of this compound and other important heterocyclic systems, aiding in the design of novel synthetic routes and the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A DFT study of the endo-selectivity mechanism of the Diels–Alder reaction in lindenane dimeric sesquiterpene synthesis promoted by pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. sciforum.net [sciforum.net]
Comparative Biological Activity of 3-Nitropyridine Analogs as Novel Anticancer Agents
A Guide for Researchers and Drug Development Professionals
Recent advancements in medicinal chemistry have identified 3-nitropyridine derivatives as a potent class of compounds with significant cytotoxic potential across a broad spectrum of cancer types.[1][2] This guide provides an objective comparison of the biological activity of key this compound analogs, focusing on their efficacy as microtubule-targeting agents. The data and protocols presented are primarily based on a pivotal study by Herman et al. (2024), which characterizes these compounds as a novel class of tubulin polymerization inhibitors.[3][4]
Comparative Analysis of Biological Activity
The this compound analogs, particularly 4AZA2891 and 4AZA2996, have demonstrated marked improvements in cytotoxic potency compared to earlier derivatives.[4] These compounds exhibit selective activity against rapidly dividing cancer cells while sparing normal, non-cancerous cells at similar concentrations.[4] Their anti-cancer effects have been validated in both in vitro cell-based assays and in vivo animal models.[3][5]
Table 1: In Vitro Anticancer Activity of this compound Analogs
| Compound ID | Cell Line (Cancer Type) | IC50 (nM)[1][4] | Key Findings |
| 4AZA2891 | Jurkat (T-cell leukemia) | 11 | Potent cytotoxicity in hematological cancer.[1][4] |
| A549 (Non-small cell lung) | 26 | Effective against solid tumor cell lines.[1][4] | |
| HCT116 (Colon) | 12 | Demonstrates broad-spectrum activity.[1][4] | |
| U-937 (Histiocytic lymphoma) | 7 | High potency in lymphoma cells.[1][4] | |
| MRC-5 (Normal lung fibroblast) | >10,000 | High selectivity for cancer cells over normal cells.[1][4] | |
| 4AZA2996 | Jurkat (T-cell leukemia) | 6 | Exhibits slightly higher potency than 4AZA2891 in some cell lines.[1][4] |
| A549 (Non-small cell lung) | 12 | Strong activity against solid tumor cell lines.[1][4] | |
| HCT116 (Colon) | 7 | Potent cytotoxicity against colon cancer cells.[1][4] | |
| U-937 (Histiocytic lymphoma) | 5 | Very high potency in lymphoma cells.[1][4] | |
| MRC-5 (Normal lung fibroblast) | >10,000 | Confirms high selectivity for cancer cells.[1][4] |
Table 2: In Vivo Efficacy of this compound Analog 4AZA2891
| Compound ID | Animal Model | Cancer Type | Administration | Outcome |
| 4AZA2891 | Murine Heterotopic Xenograft | Colon Cancer | Intravenous | Effectively inhibited tumor growth.[1][3][5] |
Note: While these compounds show potent anticancer activity, they retain the neurotoxicity associated with microtubule-targeting agents, though they do not induce myelotoxicity at pharmacological doses.[1][3][4]
Mechanism of Action: Microtubule Destabilization
The primary anticancer mechanism of these this compound analogs is the disruption of microtubule dynamics, which is critical for cell division.[3][4] X-ray crystallography has confirmed that 4AZA2996 binds to the colchicine-site at the interface of α- and β-tubulin subunits.[1][3][4] This binding prevents the polymerization of tubulin into microtubules. The resulting disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis in cancer cells.[1][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are protocols for the key experiments used to determine the biological activity of the this compound analogs.
In Vitro Cell Viability - MTS Assay
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to determine the cytotoxic effects of the compounds.[1][7]
a. Materials:
-
96-well tissue culture plates
-
Cancer cell lines (e.g., A549, HCT116) and normal cell lines (e.g., MRC-5)
-
Complete cell culture medium
-
This compound analogs (dissolved in DMSO)
-
MTS reagent (e.g., CellTiter 96 AQueous Non-Radioactive Cell Proliferation Assay)[1]
-
Microplate spectrophotometer
b. Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 3,000–6,000 cells per well in 100 µL of complete medium.[8] Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.[1][4]
-
MTS Addition: Add 20 µL of the MTS reagent to each well.[9][10]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.[9][10] Viable cells with active metabolism will convert the MTS tetrazolium salt into a colored formazan (B1609692) product.[9]
-
Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.[1][9]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration. Use non-linear regression to determine the IC50 values.[1]
In Vivo Efficacy - Murine Heterotopic Xenograft Model
This model is used to evaluate the anti-tumor efficacy of compounds in a living organism.[2][11]
a. Materials:
-
Immunodeficient mice (e.g., Athymic Nude or NOD-SCID mice, 4-6 weeks old).[11][12]
-
Human colon cancer cells (e.g., HCT116).
-
Phosphate-Buffered Saline (PBS) or other appropriate vehicle.
-
This compound analog 4AZA2891.
-
Digital calipers.
b. Protocol:
-
Tumor Cell Implantation: Harvest cultured human colon cancer cells and resuspend them in PBS at a concentration of approximately 3.0 x 10^6 cells per 100-300 µL.[12] Inject the cell suspension subcutaneously into the flank of each mouse.[2][11]
-
Tumor Growth and Monitoring: Allow tumors to grow to a palpable size (e.g., 50-150 mm³).[11][12] Monitor tumor volume 2-3 times per week using digital calipers and the formula: Volume = (Width)² x Length / 2.[11]
-
Randomization and Treatment: Once tumors reach the target volume, randomize mice into a control group and a treatment group (n=8-10 mice per group).[11] Administer 4AZA2891 intravenously to the treatment group, while the control group receives the vehicle solution.[1][3]
-
Endpoint: Continue treatment and monitoring. The study is concluded when tumors in the control group reach a pre-specified maximum size.
-
Analysis: At the end of the study, calculate the tumor growth inhibition in the treated group compared to the control group.
References
- 1. (PDF) this compound analogues as novel microtubule-targeting agents (2024) | Jean Herman [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound analogues as novel microtubule-targeting agents | PLOS One [journals.plos.org]
- 4. This compound analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound analogues as novel microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
A Comparative Guide to the Analytical Validation of 3-Nitropyridine Purity by HPLC and GC-MS
For researchers, scientists, and drug development professionals, the accurate determination of purity for key chemical intermediates like 3-Nitropyridine is paramount. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analytical validation of this compound purity. This comparison is supported by experimental data extrapolated from the analysis of structurally similar compounds.
Introduction to Purity Analysis of this compound
This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Its purity can significantly impact the safety, efficacy, and quality of the final drug product. Therefore, robust and reliable analytical methods are required to quantify its purity and identify any potential impurities. Both HPLC and GC-MS are instrumental in this regard, each offering distinct advantages and limitations.
High-Performance Liquid Chromatography (HPLC) for this compound Analysis
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[1][2][3] It separates analytes based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[2][4] For a compound like this compound, a reversed-phase HPLC method is often suitable.[4]
Experimental Protocol: HPLC
A representative HPLC method for the analysis of pyridine (B92270) derivatives is outlined below.[4]
-
Instrumentation: HPLC system equipped with a UV detector.[4]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[4]
-
Mobile Phase: An isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v) containing 0.1% formic acid.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 35 °C.[4]
-
Injection Volume: 10 µL.
-
Detection Wavelength: 270 nm.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it a highly sensitive and selective method for volatile and semi-volatile compounds.[1][5] While this compound has limited volatility, GC-MS analysis is feasible and particularly useful for identifying and quantifying volatile impurities.[1][4]
Experimental Protocol: GC-MS
A typical GC-MS method for the analysis of pyridine and its derivatives is described below.[1][6]
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.[1]
-
Column: A suitable capillary column for amine analysis (e.g., DB-5ms), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[1][6]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]
-
Inlet Temperature: 250 °C.[6]
-
Oven Temperature Program: Initial temperature of 50 °C, ramped to 320 °C at 20 °C/min.[6]
-
Injection: Split injection with a split ratio of 40:1.[6]
-
MS Detection: Electron Ionization (EI) at 70 eV.[6] The mass spectrometer can be operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[1]
Data Presentation: Performance Comparison
The following tables summarize the typical performance characteristics for HPLC and GC-MS methods in the purity analysis of pyridine derivatives, providing a baseline for what can be expected for this compound.
Table 1: HPLC Method Validation Parameters for Pyridine Derivatives
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.999[1] |
| Accuracy (% Recovery) | 98-102%[1] |
| Precision (% RSD) | < 2%[1] |
| Limit of Detection (LOD) | ~1.5 ng/mL (Estimated)[1] |
| Limit of Quantitation (LOQ) | ~4.5 ng/mL (Estimated)[1] |
Table 2: GC-MS Method Validation Parameters for Pyridine
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.996[1] |
| Accuracy (% Recovery) | 89-101%[1] |
| Precision (% RSD) | < 3%[1] |
| Limit of Detection (LOD) | 0.006 mg/kg[1] |
| Limit of Quantitation (LOQ) | 0.02 mg/kg[1] |
Method Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the purity analysis of this compound depends on the specific analytical requirements.
-
Applicability: HPLC is well-suited for the primary purity assessment of this compound as it is a non-volatile compound, and the analysis is performed at near-ambient temperatures, minimizing the risk of thermal degradation.[3][4] GC-MS is ideal for identifying and quantifying volatile and thermally stable impurities that may be present in the this compound sample.[3][4]
-
Sensitivity: Both techniques offer good sensitivity. GC-MS, particularly when using SIM or Multiple Reaction Monitoring (MRM), can achieve very low detection limits, making it excellent for trace impurity analysis.[1]
-
Specificity: GC-MS provides higher specificity due to the mass spectral data, which can be used for definitive peak identification and structural elucidation of unknown impurities.[3]
-
Sample Preparation: Sample preparation for HPLC is often simpler, typically involving dissolving the sample in a suitable solvent. GC-MS may require derivatization for non-volatile compounds, although for impurity analysis, direct injection is common.[7]
Mandatory Visualization
Caption: Workflow for the analytical validation of this compound purity.
Conclusion
For the comprehensive purity assessment of this compound, a combination of HPLC and GC-MS is recommended. HPLC serves as the primary method for accurate quantification of the main component and non-volatile impurities. GC-MS acts as a valuable orthogonal technique, ideal for the identification and quantification of volatile and semi-volatile impurities that might not be detected by HPLC.[4] This dual-method approach ensures a thorough and reliable characterization of this compound purity, meeting the stringent requirements of the pharmaceutical industry.
References
A Comparative Guide to Heterocyclic Synthesis: 3-Nitropyridine Versus Other Key Building Blocks
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical step in the synthesis of novel heterocyclic compounds. This guide provides an objective comparison of 3-nitropyridine with other common building blocks—halopyridines and aminopyridines—for the synthesis of pyridine-containing heterocycles. The comparison is supported by experimental data on reaction performance and detailed methodologies for key transformations.
The pyridine (B92270) scaffold is a ubiquitous feature in pharmaceuticals and functional materials. The choice of a substituted pyridine building block significantly influences the synthetic strategy, affecting reaction efficiency, functional group tolerance, and the overall complexity of the synthetic route. This guide explores the distinct reactivity and applications of this compound, 3-halopyridines (e.g., 3-bromopyridine), and 3-aminopyridine (B143674), providing a framework for informed decision-making in synthetic planning.
Reactivity and Applications Overview
-
This compound: The strongly electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution (SNAr), making it an excellent substrate for the introduction of a wide range of nucleophiles at positions ortho and para to the nitro group. The nitro group itself can be readily reduced to an amino group, providing a versatile handle for further functionalization.
-
Halopyridines (e.g., 3-Bromopyridine): Halogenated pyridines are workhorses in transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The reactivity of halopyridines in these reactions is dependent on the nature of the halogen (I > Br > Cl) and its position on the ring.
-
Aminopyridines (e.g., 3-Aminopyridine): The amino group is a versatile functional handle that can act as a nucleophile or be transformed into various other functionalities. Aminopyridines are key precursors for the synthesis of fused heterocyclic systems, such as imidazopyridines, and are often employed in multicomponent reactions to rapidly build molecular complexity.[1][2][3]
Quantitative Data Presentation
The following tables summarize quantitative data for key reactions involving these building blocks. It is important to note that reaction conditions can significantly impact yields, and a direct comparison under identical conditions is not always available in the literature.
Table 1: Nucleophilic Aromatic Substitution (SNAr)
| Building Block | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| 2-Chloro-3-nitropyridine | Morpholine | 2-Morpholino-3-nitropyridine | K₂CO₃, MeCN, 50 °C, 18 h | 84 | [4] |
| 3-Fluoro-2-nitropyridine | Morpholine | 3-Morpholino-2-nitropyridine | K₂CO₃, MeCN, 50 °C, 18 h | Good | [4] |
| 2-Chloro-5-nitropyridine | Various Amines | 2-Amino-5-nitropyridines | Refluxing in amide solvent | Good | [4] |
| 3-Bromopyridine (B30812) | Ammonia | 3-Aminopyridine | CuSO₄, sealed tube | - | [5] |
Table 2: Palladium-Catalyzed Cross-Coupling Reactions
| Building Block | Coupling Partner | Reaction Type | Product | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 3-Bromopyridine | Phenylboronic acid | Suzuki-Miyaura | 3-Phenylpyridine | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | ~80-90 | [6] |
| 3-Bromo-5-(3-chlorophenoxy)pyridine | Aniline | Buchwald-Hartwig | N-Aryl-5-(3-chlorophenoxy)pyridin-3-amine | Pd₂(dba)₃/BINAP | NaOtBu | Toluene (B28343) | - | [7] |
| 2-Chloropyridines | Various Amines | Buchwald-Hartwig | 2-Aminopyridines | Pd(OAc)₂/RuPhos | NaOtBu | Toluene | Variable | [8] |
Table 3: Synthesis of Aminopyridines
| Starting Material | Reagents | Product | Reaction Conditions | Yield (%) | Reference |
| This compound | Zn, HCl | 3-Aminopyridine | - | - | [5] |
| 4-Nitropyridine-N-oxide | Fe, Mineral Acid | 4-Aminopyridine | Aqueous | 85-90 | [9] |
| Nicotinamide | NaOBr | 3-Aminopyridine | 70 °C | 85-89 (crude) | [5] |
| 4-Aminopyridine | Fuming HNO₃, H₂SO₄ | 4-Amino-3-nitropyridine | 0-10 °C then 90 °C | 70 | [10] |
| 4-Ethoxy-3-nitropyridine | NH₄OAc | 4-Amino-3-nitropyridine | 120 °C | 75 | [10] |
Table 4: Multicomponent Reactions
| Building Block | Reactants | Product | Conditions | Yield (%) | Reference |
| Aminopyridines | Isocyanides, Aldehydes | Imidazo[1,2-a]pyridines | Yb(OTf)₃, MW, 100 °C | 89-98 | [1] |
| Acetophenone derivatives, Malononitrile, Aldehyde derivatives, Ammonium (B1175870) carbonate | 2-Aminopyridines | Room temperature, solvent-free | High | [11] |
Experimental Protocols
Protocol 1: Reduction of this compound to 3-Aminopyridine
This protocol describes the synthesis of 3-aminopyridine from this compound via catalytic hydrogenation.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound in ethanol.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure.
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC or GC-MS).
-
Carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-aminopyridine.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of 3-Bromopyridine
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of 3-bromopyridine with an arylboronic acid.
Materials:
-
3-Bromopyridine
-
Arylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (B84403) (K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a Schlenk flask, add 3-bromopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
In a glovebox or under an inert atmosphere, add palladium(II) acetate (2 mol%) and SPhos (4 mol%).
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 3: Buchwald-Hartwig Amination of 3-Chloropyridine (B48278)
This protocol provides a general method for the Buchwald-Hartwig amination of a 3-chloropyridine with a primary or secondary amine.
Materials:
-
3-Chloropyridine
-
Amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or similar biaryl phosphine (B1218219) ligand
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous and degassed)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (1-2 mol%), the phosphine ligand (2-4 mol%), and sodium tert-butoxide (1.2-1.5 equiv) to a dry Schlenk flask.
-
Add anhydrous, degassed toluene to the flask.
-
Add the 3-chloropyridine (1.0 equiv) and the amine (1.1 equiv).
-
Seal the flask and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Logical Relationship of Building Block Reactivity
Caption: Reactivity pathways of different pyridine building blocks.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.
Signaling Pathway Context: Pyridine Scaffolds as Kinase Inhibitors
Many kinase inhibitors feature a pyridine core, which often serves as a scaffold for positioning key pharmacophoric groups that interact with the ATP-binding site of the kinase. The substituents on the pyridine ring, introduced using building blocks like those discussed, are crucial for achieving potency and selectivity.
Caption: Inhibition of a kinase signaling pathway by a pyridine-based drug.
Conclusion
The choice between this compound, halopyridines, and aminopyridines as starting materials for heterocyclic synthesis depends heavily on the desired final product and the intended synthetic strategy.
-
This compound is the building block of choice when aiming for nucleophilic aromatic substitution to introduce a variety of functionalities, or when the target molecule requires an amino group at the 3-position, which can be obtained through reduction.
-
Halopyridines are indispensable for constructing biaryl and other complex structures via robust and versatile transition metal-catalyzed cross-coupling reactions.
-
Aminopyridines are ideal for building fused heterocyclic systems and for rapid diversification through multicomponent reactions.
A thorough understanding of the reactivity and synthetic utility of each of these building blocks is essential for the efficient and successful development of novel pyridine-containing compounds for a wide range of applications, from pharmaceuticals to materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. citedrive.com [citedrive.com]
- 3. A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water[v1] | Preprints.org [preprints.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.org [mdpi.org]
- 10. benchchem.com [benchchem.com]
- 11. Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines | MDPI [mdpi.com]
A Comparative Guide to the Isomeric Separation of Nitropyridine Reaction Mixtures
For researchers, scientists, and drug development professionals, the purification of nitropyridine isomers from reaction mixtures is a critical step that significantly impacts the yield, purity, and viability of subsequent synthetic transformations. The inherent similarities in the physicochemical properties of these isomers present a considerable separation challenge. This guide provides an objective comparison of the predominant techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Flash Column Chromatography, and Fractional Crystallization. The performance of each method is evaluated based on key parameters such as resolution, efficiency, yield, and scalability, supported by experimental data from relevant case studies and analogous separations.
Comparison of Separation Techniques
The choice of separation technique is dictated by the specific requirements of the research, including the scale of the separation, the required purity of the final product, and the analytical or preparative nature of the task.
| Technique | Principle | Primary Application | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Analytical and preparative scale purification for high-purity isomers. | High resolution and efficiency, applicable to a wide range of polarities, automated. | Higher cost of instrumentation and consumables, limited sample loading capacity in analytical scale. |
| Gas Chromatography (GC) | Differential partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase. | Analytical quantification of volatile and thermally stable isomer mixtures. | High sensitivity and resolution for volatile compounds, fast analysis times. | Requires analyte volatility and thermal stability, limited to analytical scale for most applications. |
| Flash Column Chromatography | Adsorption chromatography under pressure for rapid purification. | Preparative scale purification for moderate to good separation of isomers. | Cost-effective for large quantities, simple setup, scalable. | Lower resolution compared to HPLC, more solvent consumption, can be labor-intensive. |
| Fractional Crystallization | Separation based on differences in solubility of isomers in a specific solvent at varying temperatures. | Large-scale, industrial purification of isomers. | Highly economical for large quantities, can yield very pure crystalline products. | Highly dependent on the specific properties of the isomers and solvent, can be time-consuming to develop. |
High-Performance Liquid Chromatography (HPLC)
HPLC offers superior resolution for the separation of closely related isomers, making it an excellent choice for both analytical quantification and preparative isolation of highly pure nitropyridines. The choice of stationary phase and mobile phase composition is critical for achieving optimal separation. For aromatic nitro compounds, stationary phases that offer alternative selectivities to the standard C18, such as phenyl-hexyl columns, can provide enhanced resolution due to π-π interactions.
Experimental Protocol: HPLC Separation of Dinitrotoluene Isomers (Analogous to Dinitropyridine Isomers)
This protocol is adapted from a method for separating nitro-aromatic compounds and serves as a strong model for nitropyridine isomer separation.
-
Instrumentation: Agilent 1290 Infinity Quaternary Method Development Solution or equivalent.
-
Columns:
-
Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm
-
Agilent ZORBAX RRHD Phenyl-Hexyl, 2.1 x 100 mm, 1.8 µm
-
-
Mobile Phase:
-
A: Water
-
B: Methanol or Acetonitrile
-
-
Gradient: 35% B to 65% B in 10 minutes
-
Flow Rate: 0.4 mL/min
-
Temperature: 30 °C
-
Detection: UV at 254 nm
Quantitative Data: Comparison of C18 and Phenyl-Hexyl Columns
| Isomer Pair | Stationary Phase | Mobile Phase Organic Solvent | Observation |
| 2,4- and 2,6-Dinitrotoluene | C18 | Methanol | Co-elution |
| 2,4- and 2,6-Dinitrotoluene | Phenyl-Hexyl | Methanol | Baseline separation |
| 2,4- and 2,6-Dinitrotoluene | Phenyl-Hexyl | Acetonitrile | Partial separation |
Data adapted from an Agilent Technologies application note on the separation of nitro-aromatics.[1]
Gas Chromatography (GC)
GC is a powerful technique for the analytical separation of volatile and thermally stable nitropyridine isomers. The separation is primarily based on the boiling points of the isomers and their interactions with the stationary phase.
Experimental Protocol: GC-FID Analysis of a Nitropicoline Isomer Mixture
-
Instrumentation: Gas chromatograph with Flame Ionization Detector (FID).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 200 °C, hold for 5 min
-
-
Detector Temperature: 280 °C
-
Injection: 1 µL, split ratio 50:1
Quantitative Data: Expected Elution Order of Nitropicoline Isomers
| Compound | Boiling Point (°C) | Expected Retention Time |
| 2-Nitro-3-picoline | ~222 | Earlier |
| 2-Nitro-4-picoline | ~230 | Intermediate |
| 2-Nitro-5-picoline | ~245 | Later |
Boiling points are estimates and relative retention times will depend on the specific interactions with the stationary phase.
Flash Column Chromatography
For preparative scale purification, flash column chromatography is a widely used, cost-effective method. The choice of eluent system is critical and is often determined by preliminary screening using Thin Layer Chromatography (TLC).
Experimental Protocol: Purification of a Dinitropyridine Isomer Mixture
-
Adsorbent: Silica (B1680970) gel (230-400 mesh).
-
Eluent: A gradient of ethyl acetate (B1210297) in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal gradient is determined by TLC analysis.
-
Column Loading: The crude mixture is adsorbed onto a small amount of silica gel and dry-loaded onto the column.
-
Elution: The eluent is passed through the column under positive pressure.
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure isomers.
Quantitative Data: Representative Purification of a Crude Product
| Parameter | Value |
| Starting Material | 1 g of crude dinitropyridine mixture |
| Isolated Yield of Isomer 1 | ~350 mg |
| Purity of Isomer 1 (by HPLC) | >98% |
| Isolated Yield of Isomer 2 | ~450 mg |
| Purity of Isomer 2 (by HPLC) | >97% |
Data is a representative example based on typical flash chromatography purifications of aromatic isomers.
Fractional Crystallization
Fractional crystallization is a powerful technique for the purification of isomers on a large, industrial scale. It relies on small differences in the solubility of isomers in a particular solvent. For nitrotoluene isomers, a close analogue to nitropyridines, this method has been successfully applied.
Experimental Protocol: Separation of o- and p-Nitrotoluene (Analogous to Nitropicoline Isomers)
-
Starting Material: A mixture of o- and p-nitrotoluene.
-
Procedure:
-
The mixture is cooled to approximately -12 °C, at which point the p-nitrotoluene crystallizes out, while the o- and m-isomers remain in the liquid phase.
-
The solid p-nitrotoluene is separated by filtration or centrifugation.
-
Further cooling of the mother liquor can lead to the crystallization of o-nitrotoluene.
-
-
Recrystallization Solvent: The crude crystalline product can be further purified by recrystallization from a suitable solvent like ethanol (B145695) or methanol.
Quantitative Data: Purification of 3-methyl-4-nitropyridine-1-oxide by Recrystallization
| Parameter | Value |
| Starting Material | Crude 3-methyl-4-nitropyridine-1-oxide |
| Recrystallization Solvent | Acetone |
| Yield of Pure Product | 70-73% |
| Purity | Defined by a sharp melting point of 137-138 °C |
Data from Organic Syntheses Procedure for the preparation of 3-methyl-4-nitropyridine-1-oxide.
Conclusion
The separation of nitropyridine isomers is a nuanced task where the optimal method depends on the specific goals of the researcher. For high-resolution analytical work and small-scale preparative purification, HPLC is often the method of choice due to its superior separating power. GC provides a rapid and sensitive analytical tool for volatile isomers. For larger-scale preparative work, flash column chromatography offers a practical and scalable solution. Finally, for industrial-scale production, fractional crystallization stands out as the most economical and efficient method for obtaining large quantities of highly pure isomers. A thorough understanding of the principles and practical considerations of each technique is essential for the successful isolation and purification of nitropyridine intermediates in a research and development setting.
References
Safety Operating Guide
Proper Disposal of 3-Nitropyridine: A Guide for Laboratory Professionals
The proper disposal of 3-Nitropyridine is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this compound waste, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be aware of its associated hazards. This compound and its derivatives are known to cause skin, eye, and respiratory irritation.[1][2][3] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][3] Personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat, is mandatory.[1][2][3]
Summary of Safety and Disposal Information
| Parameter | Information | Source |
| Primary Hazards | Skin irritation, serious eye irritation, respiratory irritation.[1][2][3] | Safety Data Sheets |
| Handling | Use in a well-ventilated area or chemical fume hood.[1][3] Avoid breathing dust/fumes.[1] Wash hands thoroughly after handling.[1][2] | Safety Data Sheets |
| Personal Protective Equipment (PPE) | Protective gloves, protective clothing, eye protection, face protection.[1][2][3] | Safety Data Sheets |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3] | Safety Data Sheets |
| Incompatible Materials | Strong oxidizing agents.[2][3][4] | Safety Data Sheets |
| Spill Cleanup | For small spills, absorb with an inert dry material and place in a suitable container for disposal.[5] Avoid generating dust.[4] For large spills, evacuate the area and contact environmental health and safety personnel.[5] | Safety Data Sheets, University Guidelines |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2][3] | Safety Data Sheets |
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste in a laboratory setting.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, and empty containers).
-
Do not mix this compound waste with incompatible materials, particularly strong oxidizing agents.[2][3][4]
-
Segregate solid waste from liquid waste.
2. Waste Container Selection and Labeling:
-
Select a compatible, leak-proof waste container with a secure screw-top cap.[5][6] For liquid waste, carboys are often suitable.[7] For solid waste, a clearly marked pail or drum can be used.[7]
-
The container must be clearly labeled with the words "Hazardous Waste."[6]
-
The label must also include the full chemical name ("this compound"), the associated hazards (e.g., "Toxic," "Irritant"), and the date the waste was first added to the container.[6]
3. Waste Accumulation and Storage:
-
Store the designated waste container in a "Satellite Accumulation Area" (SAA), which is a designated space within the laboratory at or near the point of generation.[6][8][9]
-
The SAA must be under the control of the laboratory personnel.
-
Keep the waste container closed at all times, except when adding waste.[6][8][9]
-
Ensure that the total volume of hazardous waste in the SAA does not exceed 55 gallons. For acutely toxic P-listed wastes, the limit is one quart.[8][9]
4. Request for Waste Pickup:
-
Once the waste container is full or has been in the SAA for a predetermined amount of time (often up to one year, but institutional policies may vary), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.[6][7]
-
Complete any required waste pickup forms, providing an accurate description of the waste.
5. Decontamination of Empty Containers:
-
Triple rinse empty this compound containers with a suitable solvent.
-
Collect the rinsate as hazardous waste.[7]
-
After thorough decontamination, the container may be disposed of as non-hazardous waste, though it is best practice to deface the original label.[7]
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. odu.edu [odu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling 3-Nitropyridine
This guide provides essential, procedural information for the safe handling, use, and disposal of 3-Nitropyridine, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical to mitigate risks associated with this compound.
Hazard Identification and Summary
This compound is a chemical compound that presents significant health risks. It is classified as acutely toxic and an irritant. The primary hazards are summarized below.
| Hazard Classification | GHS Hazard Statement | Signal Word |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed[1][2] | Danger[1] |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin[2][3] | Warning |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[1][2][3] | Warning |
| Serious Eye Damage/Irritation (Category 1) | H318: Causes serious eye damage[1][2][3] | Danger |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled[3] | Warning |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation[1][4][5] | Warning |
Personal Protective Equipment (PPE)
The consistent and correct use of Personal Protective Equipment is the primary line of defense against exposure to this compound. All handling should be performed in a well-ventilated laboratory fume hood.[6]
| Protection Type | Specific Recommendations | Standards & Remarks |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields or a face shield.[6][7] | Must conform to EN 166 (EU) or NIOSH (US) standards.[6][7] Contact lenses may pose a special hazard and should be worn with caution.[8] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber).[9] A laboratory coat or fire/flame-resistant and impervious clothing is required.[7][10] | Gloves must be inspected prior to use and changed frequently, especially after direct contact.[7][10] Ensure full coverage of exposed skin. |
| Respiratory Protection | For handling powders or when there is a risk of dust/aerosol generation, use a NIOSH/MSHA-approved respirator.[7][11] | A full-face respirator may be necessary if exposure limits are exceeded or if irritation is experienced.[7] In well-ventilated areas, a dust mask (e.g., N95) may be sufficient for small quantities.[10] |
Operational Plan: Safe Handling and Storage Protocol
Handling:
-
Ventilation: Always handle this compound inside a certified laboratory fume hood or other appropriate local exhaust ventilation system.[6][9]
-
Avoid Contact: Prevent all personal contact with the substance, including inhalation of dust and direct contact with skin and eyes.[4][7]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[4] Always wash hands thoroughly with soap and water after handling.[4]
-
Equipment: Use non-sparking tools to prevent ignition.[7]
Storage:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][6][7]
-
Security: Store in a locked-up area to prevent unauthorized access.[4]
-
Compatibility: Store away from incompatible materials such as strong oxidizing agents.[12][13]
Emergency Protocols
Accidental Release Measures:
-
Evacuate: Clear the area of all non-essential personnel and move upwind.[3][6]
-
Ventilate: Ensure adequate ventilation in the spill area.
-
Containment: For major spills, contain the spill with sand, earth, or vermiculite.[3] Prevent the material from entering drains or waterways.[4][6]
-
Clean-up:
-
Decontamination: Wash the spill area thoroughly with large amounts of water.[4]
First-Aid Measures:
-
General Advice: In case of exposure, seek immediate medical attention and show the Safety Data Sheet (SDS) to the attending physician.[6]
-
If Inhaled: Remove the person to fresh air and keep them in a position comfortable for breathing.[4][6] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[5][11]
-
In Case of Skin Contact: Immediately take off all contaminated clothing.[6] Wash the affected area with plenty of soap and water for at least 15 minutes.[11][12]
-
In Case of Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, making sure to flush under the eyelids.[6][11][12] Remove contact lenses if present and easy to do.
-
If Swallowed: Rinse the mouth thoroughly with water.[6] Do NOT induce vomiting.[6] Never give anything by mouth to an unconscious person.[6] Call a Poison Control Center or doctor immediately.[6]
Disposal Plan
Waste Disposal:
-
Classification: this compound and any contaminated materials must be treated as hazardous waste.
-
Procedure: Disposal must be conducted by a licensed hazardous material disposal company.[6] Dispose of the contents and container at an approved waste disposal plant in accordance with all federal, state, and local regulations.[3][4][6]
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be collected in a sealed, labeled container and disposed of as hazardous waste.
Safe Handling Workflow
The following diagram outlines the procedural workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound 2530-26-9 [sigmaaldrich.com]
- 2. This compound | C5H4N2O2 | CID 137630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. echemi.com [echemi.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. benchchem.com [benchchem.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
